Spirostanol
Description
Structure
3D Structure
Properties
CAS No. |
19043-98-2 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
GMBQZIIUCVWOCD-WMZYJVAFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Spirostanol Saponins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of spirostanol saponins (B1172615), a class of steroidal glycosides with significant pharmacological interest. The document details their distribution in the plant kingdom, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and analysis, and visualizes their impact on key cellular signaling pathways.
Principal Natural Sources of this compound Saponins
This compound saponins are widely distributed throughout the plant kingdom, with particularly high concentrations found in specific families and genera. These compounds are secondary metabolites that play a crucial role in plant defense mechanisms. For researchers and drug development professionals, these plants represent rich reservoirs for the discovery and isolation of novel therapeutic agents.
Polyhydroxylated this compound saponins, characterized by three or more hydroxy substitutions in the aglycone, have been identified in 11 plant families and 36 genera. The families with the highest abundance of these saponins are Asparagaceae , Melanthiaceae , and Amaryllidaceae . Within these families, the genera Trillium, Helleborus, Allium, Dracaena, and Paris are particularly noteworthy for their rich this compound saponin (B1150181) content.[1]
Steroidal saponins, including the this compound type, are also prevalent in other monocot families such as Dioscoreaceae (e.g., Dioscorea species, known as yams) and Liliaceae . They have also been reported in some dicotyledonous families, including Zygophyllaceae (e.g., Tribulus), Solanaceae (e.g., Solanum), and Fabaceae (e.g., Trigonella).
Quantitative Analysis of this compound Saponins in Natural Sources
The concentration of this compound saponins can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and environmental conditions. The following tables summarize quantitative data for prominent this compound saponins and total saponin content in various plant sources.
| Plant Species | Plant Part | This compound Saponin/Sapogenin | Concentration | Reference |
| Dioscorea zingiberensis | Rhizome | Diosgenin (B1670711) | Up to 19.52 mg/g | |
| Dioscorea septemloba | Rhizome | Diosgenin | 0.78 - 19.52 mg/g | |
| Dioscorea collettii | Rhizome | Diosgenin | 0.78 - 19.52 mg/g | |
| Dioscorea sparsiflora | Tuber | Diosgenin | 0.02 - 0.16 mg/kg (dry basis) | |
| Dioscorea remotiflora | Tuber | Diosgenin | 0.02 - 0.16 mg/kg (dry basis) | |
| Costus pictus | Rhizome | Diosgenin | 2.54% | [2] |
| Costus pictus | Leaves | Diosgenin | 0.83% | [2] |
| Costus speciosus | Rhizome | Diosgenin | 2.15% | [2] |
| Costus speciosus | Leaves | Diosgenin | 0.58% | [2] |
| Costus igneus | Rhizome | Diosgenin | 1.17% | [2] |
| Costus igneus | Leaves | Diosgenin | 0.39% | [2] |
| Allium nigrum | Roots | Total Saponins | 19.38 mg/g (dry weight) | |
| Allium nigrum | Bulbs | Total Saponins | 15.65 mg/g (dry weight) | |
| Allium nigrum | Leaves | Total Saponins | 10.48 mg/g (dry weight) | |
| Trillium tschonoskii | Crude Extract | Total Steroidal Saponins | 5.20% | |
| Trillium tschonoskii | Enriched Product | Total Steroidal Saponins | 51.93% |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound saponins from plant materials.
General Extraction and Isolation of this compound Saponins
This protocol outlines a general procedure for the extraction and fractionation of this compound saponins from dried plant material.
3.1.1. Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Chloroform (B151607) (CHCl₃)
-
Thin-Layer Chromatography (TLC) plates
3.1.2. Procedure:
-
Maceration and Extraction:
-
Macerate the dried and powdered plant material in a methanol-water solution (e.g., 1:1 v/v) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to remove the methanol.
-
-
Solvent Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Perform liquid-liquid partitioning with n-butanol. The this compound saponins will preferentially partition into the n-butanol layer.
-
Separate the n-butanol fraction and evaporate it to dryness to obtain a crude saponin extract.[3]
-
-
Column Chromatography:
-
Subject the crude saponin extract to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol-water.
-
Collect fractions and monitor them by TLC to identify and combine fractions containing the desired this compound saponins.
-
Acid Hydrolysis for Sapogenin Analysis
To analyze the aglycone (sapogenin) portion of the saponins, acid hydrolysis is performed to cleave the sugar moieties.
3.2.1. Materials and Reagents:
-
Crude saponin extract or purified saponin fraction
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methanol or Ethanol
-
Chloroform or Diethyl ether for extraction
3.2.2. Procedure:
-
Hydrolysis Reaction:
-
Dissolve the saponin extract in an alcoholic solution (e.g., 50% ethanol).
-
Add a strong acid (e.g., HCl to a final concentration of 2-4 N).
-
Reflux the mixture at a controlled temperature (e.g., 80-100°C) for several hours (typically 2-4 hours).[4]
-
-
Extraction of Sapogenins:
-
After cooling, neutralize the reaction mixture.
-
Extract the liberated sapogenins with an organic solvent like chloroform or diethyl ether.
-
Wash the organic layer with water to remove any remaining acid and sugars.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude sapogenin mixture.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative analysis of specific this compound saponins or their sapogenins. The following is a general method for the quantification of diosgenin.
3.3.1. Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) is commonly used.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 203 nm for diosgenin.[5]
-
Column Temperature: Maintained at 25-30°C.
3.3.2. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a certified diosgenin standard in methanol.
-
Create a series of working standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the hydrolyzed plant extract containing diosgenin and dissolve it in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of diosgenin.
-
Calculate the concentration of diosgenin in the sample by using the regression equation from the calibration curve.
-
Signaling Pathways Modulated by this compound Saponins
This compound saponins have been shown to exert their biological effects by modulating various cellular signaling pathways, making them promising candidates for drug development, particularly in the areas of cancer and metabolic diseases.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Several this compound saponins, including diosgenin, have been found to modulate this pathway. For instance, diosgenin can improve insulin (B600854) resistance by activating the PI3K/Akt pathway.[6][7] Saponins from Paris polyphylla have also been shown to inhibit the PI3K/Akt pathway in cancer cells.[8][9]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound saponins have been demonstrated to induce apoptosis in various cancer cell lines. They can trigger the intrinsic mitochondrial pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[10][11]
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and analysis of this compound saponins from a natural source.
References
- 1. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 7. Diosgenin and 5-Methoxypsoralen Ameliorate Insulin Resistance through ER-α/PI3K/Akt-Signaling Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saponins of Paris polyphylla for the Improvement of Acne: Anti-Inflammatory, Antibacterial, Antioxidant and Immunomodulatory Effects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Growth inhibition and apoptosis-inducing effect on human cancer cells by RCE-4, a this compound saponin derivative from natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Legacy of Spirostanol Glycosides: A Technical Guide for Modern Drug Discovery
An in-depth exploration of the traditional uses, pharmacological activities, and mechanisms of action of spirostanol glycosides, providing a comprehensive resource for researchers and drug development professionals.
Introduction
This compound glycosides, a significant class of steroidal saponins, have been cornerstones of traditional medicine systems worldwide for centuries. Found in a variety of medicinal plants, these complex molecules are renowned for their diverse pharmacological effects, which are now being validated and explored through modern scientific investigation. Their intricate structures, characterized by a spiroketal side chain, give rise to a broad spectrum of biological activities, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial properties. This technical guide provides a detailed overview of the core knowledge surrounding this compound glycosides, from their ethnobotanical roots to their molecular mechanisms of action, with a focus on providing researchers and drug development professionals with the practical information needed to harness their therapeutic potential.
Traditional and Ethnomedicinal Significance
The historical use of plants containing this compound glycosides provides a rich context for contemporary research. Traditional medicine has long recognized the therapeutic value of these compounds in treating a wide range of ailments.
Prominent Plant Sources and Their Traditional Applications:
-
Dioscorea species (Wild Yam): Rhizomes of various Dioscorea species have been used in traditional Chinese medicine to treat rheumatic pain, asthma, and digestive disorders. They are also utilized for their anti-inflammatory and antispasmodic properties.
-
Tribulus terrestris: This plant is a staple in both traditional Chinese medicine and Ayurveda, where it is used to enhance libido, manage urinary tract disorders, and as a general tonic.
-
Trillium species: Known for their hemostatic properties, certain Trillium species have been traditionally used to control bleeding.[1]
-
Solanum species: Various plants from the Solanum genus, containing this compound glycosides, have been used in folk medicine for their anti-inflammatory and diuretic effects.[2]
-
Tacca species: In traditional Chinese medicine, plants of the Tacca genus have been employed for the treatment of tumors and swelling.[3]
These traditional applications have provided the foundational knowledge that has spurred scientific inquiry into the specific bioactive compounds and their mechanisms of action.
Pharmacological Activities and Quantitative Data
Modern pharmacological studies have substantiated many of the traditional claims associated with this compound glycosides and have uncovered new therapeutic potentials. The primary activities of interest include their anti-inflammatory, anticancer, and immunomodulatory effects.
Anti-inflammatory Activity
This compound glycosides exert their anti-inflammatory effects through the modulation of key inflammatory pathways. Several compounds have demonstrated potent inhibition of inflammatory mediators.
Table 1: Anti-inflammatory Activity of Selected this compound Glycosides
| Compound | Plant Source | Assay | Target/Mediator | IC50 Value | Reference |
| Timosaponin A-III | Anemarrhena asphodeloides | In vitro | 5-LOX/COX-2 | ≤ 6.07 μM | [3] |
| Timosaponin B-II | Anemarrhena asphodeloides | In vitro | 5-LOX/COX-2 | ≤ 6.07 μM | [3] |
| Taccavietnamoside C | Tacca vietnamensis | LPS-stimulated RAW 264.7 cells | Nitric Oxide Production | 37.0 μM | [4] |
| Taccavietnamoside D | Tacca vietnamensis | LPS-stimulated RAW 264.7 cells | Nitric Oxide Production | 45.2 μM | [4] |
| Taccavietnamoside E | Tacca vietnamensis | LPS-stimulated BV2 cells | Nitric Oxide Production | 60.7 μM | [4] |
Anticancer and Cytotoxic Activity
A significant area of research for this compound glycosides is their potential as anticancer agents. They have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table 2: Cytotoxic Activity of Selected this compound Glycosides
| Compound | Plant Source | Cancer Cell Line | IC50 Value | Reference |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D- glucopyranoside | Dioscorea villosa | Hep G2 (Liver) | 9.02 μM | [2] |
| HEK293 (Kidney) | 13.21 μM | [2] | ||
| MCF7 (Breast) | 16.74 μM | [2] | ||
| Diosgenin (Aglycone) | Dioscorea villosa | Hep G2 (Liver) | 23.91 μM | [2] |
| HEK293 (Kidney) | 27.31 μM | [2] | ||
| MCF7 (Breast) | 35.38 μM | [2] | ||
| Polyphyllin D | Paris polyphylla | SMMC-7721 (Hepatocellular carcinoma) | 3.89 µM | [3] |
| Bel-7402 (Hepatocellular carcinoma) | 10.87 µM | [3] | ||
| Unnamed this compound Glycoside | Rohdea chinensis | HL-60 (Leukemia) | 2.0 ± 0.2 µM | [5] |
| Taccaoside A | Tacca plantaginea | HEK293 (Kidney) | 1.7 μM | [6] |
| HepG2 (Liver) | 1.2 μM | [6] |
Key Signaling Pathways Modulated by this compound Glycosides
The therapeutic effects of this compound glycosides are underpinned by their ability to modulate critical cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Certain this compound glycosides have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many this compound glycosides exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in cell death.
Experimental Protocols
The successful isolation and characterization of this compound glycosides are fundamental to their study. The following protocols provide a general framework for these processes.
Extraction and Isolation Workflow
Detailed Methodologies
1. Extraction:
-
Objective: To extract crude glycosides from the plant material.
-
Protocol:
-
Air-dry and powder the relevant plant part (e.g., rhizomes, leaves).
-
Macerate or reflux the powdered material with a suitable solvent (e.g., 80% ethanol or methanol) for several hours.
-
Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Isolation by Column Chromatography:
-
Objective: To separate individual this compound glycosides from the crude extract.
-
Protocol:
-
Subject the crude extract to solvent-solvent partitioning (e.g., between n-butanol and water) to enrich the glycoside fraction in the n-butanol layer.
-
Evaporate the n-butanol extract to dryness.
-
Dissolve the dried extract in a minimal amount of the initial mobile phase.
-
Load the sample onto a silica (B1680970) gel or C18 reversed-phase column.
-
Elute the column with a gradient of solvents. For silica gel, a common gradient is chloroform-methanol-water in increasing polarity. For C18, a gradient of water-methanol or water-acetonitrile is typically used, with the organic solvent concentration increasing over time.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to pool fractions containing the same compound.
-
Further purify the pooled fractions using preparative HPLC to obtain the pure this compound glycoside.
-
3. Structural Elucidation by HPLC-MS and NMR:
-
Objective: To identify and characterize the chemical structure of the isolated compounds.
-
HPLC-MS Protocol:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is commonly used. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) provides accurate mass data for molecular formula determination. MS/MS fragmentation patterns help in identifying the aglycone and sugar moieties.
-
-
NMR Spectroscopy Protocol:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4, or DMSO-d6).
-
Acquire 1D NMR spectra (¹H and ¹³C) to obtain initial structural information.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivities between protons and carbons, determine the sequence of sugar units, and elucidate the stereochemistry of the molecule.
-
Conclusion and Future Perspectives
This compound glycosides represent a vast and promising reservoir of bioactive compounds with significant therapeutic potential. Their rich history in traditional medicine, coupled with robust modern pharmacological validation, positions them as strong candidates for the development of novel drugs for a range of diseases, including inflammatory disorders and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore this fascinating class of natural products. Future research should focus on elucidating the detailed molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting well-designed clinical trials to translate their preclinical efficacy into tangible therapeutic benefits for patients. The continued investigation of this compound glycosides holds the key to unlocking new avenues in modern medicine, bridging the gap between traditional wisdom and contemporary science.
References
- 1. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and pro-death autophagy induced by a this compound saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Labyrinth of Life: A Technical Guide to the Spirostanol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Spirostanol compounds, a major class of steroidal saponins (B1172615), represent a treasure trove of pharmacologically active molecules derived from the plant kingdom. Their complex structures, featuring a characteristic spiroketal side chain, are the basis for a wide array of biological activities, making them crucial precursors for the synthesis of steroidal drugs. Understanding the intricate biosynthetic pathway that plants employ to construct these molecules is paramount for metabolic engineering, synthetic biology applications, and the sustainable production of high-value pharmaceuticals. This guide provides an in-depth exploration of the core biosynthetic pathway, supported by experimental methodologies and quantitative data.
Overview: A Three-Act Play of Biosynthesis
The biosynthesis of this compound saponins is a multi-stage process that can be broadly divided into three key phases. It begins with the universal building blocks of isoprenoids, progresses through the formation of a sterol backbone, and culminates in a series of specific modifications to yield the final this compound structure.[1][2]
-
Act I: The Isoprenoid Prelude - The journey starts with the synthesis of the C30 precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways.[1]
-
Act II: Forging the Sterol Core - 2,3-oxidosqualene undergoes cyclization to form cycloartenol (B190886), the central precursor for most plant sterols. A series of enzymatic reactions then modifies cycloartenol to produce cholesterol.[3][4]
-
Act III: The this compound Finale - The cholesterol skeleton is intricately tailored through a sequence of oxidation, hydroxylation, and glycosylation reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), to form the final this compound and furostanol saponins.[1][3][5]
The Core Biosynthetic Pathway: A Step-by-Step Elucidation
From Isoprenoid Precursors to 2,3-Oxidosqualene
The pathway initiates in the cytoplasm and plastids with the production of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the MVA and MEP pathways, respectively.[6] These five-carbon units are the fundamental building blocks.
-
Farnesyl Pyrophosphate (FPP) Synthesis : IPP and DMAPP are sequentially condensed by synthases like geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, FPP.[4]
-
Squalene Formation : Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to create the linear C30 hydrocarbon, squalene.[4]
-
Epoxidation : Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.[4] This step is a critical branch point, directing carbon flux towards either sterol/saponin (B1150181) synthesis or the synthesis of other triterpenoids.[6][7]
The Central Role of Cholesterol
While animal and fungal sterol biosynthesis proceeds via lanosterol, higher plants primarily utilize cycloartenol as the initial cyclized intermediate.[8]
-
Cyclization : 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the precursor to most plant phytosterols (B1254722).[4][8]
-
Conversion to Cholesterol : A series of dedicated enzymes modifies cycloartenol to cholesterol. This part of the pathway involves enzymes that are sometimes shared with the biosynthesis of other phytosterols like campesterol (B1663852) and sitosterol.[9][10][11] While cholesterol is widely considered the key precursor for spirostanols like diosgenin[12], some studies suggest that other sterols, such as β-sitosterol, could also serve as precursors, making this an area of active research.[1][13]
Final Assembly: The Path to this compound Saponins
The conversion of cholesterol into the diverse array of this compound saponins is the least understood, yet most critical, stage for generating structural and functional diversity. This phase is dominated by the activity of CYPs and UGTs.[1][5]
-
Side-Chain Modification (Hydroxylation) : The transformation begins with a series of hydroxylation reactions on the cholesterol side chain, which are catalyzed by specific CYP enzymes. Key modifications include hydroxylations at the C-16, C-22, and C-26 positions.[1][12] This oxidative process is crucial for the subsequent ring formation.
-
Formation of Furostanol Saponins : Following hydroxylation, UGTs attach sugar moieties to the modified sterol. A key step is the glycosylation at the C-26 hydroxyl group, typically with a glucose molecule, which leads to the formation of a furostanol saponin.[1] Furostanol saponins are characterized by an open F-ring.[1]
-
Spiroketal Ring Formation : The final and defining step is the conversion of the furostanol saponin into a this compound saponin. This occurs when a specific β-glucosidase, such as furostanol glycoside 26-O-β-glucosidase (F26G), cleaves the glucose molecule from the C-26 position.[1][14] The resulting hydroxyl group then attacks the ketone at C-22, leading to a spontaneous cyclization that forms the characteristic spiroketal structure (the E/F rings).[15]
-
Further Glycosylation : Additional UGTs can then add more sugar chains, most commonly at the C-3 position of the sterol A-ring, to produce the final, complex this compound saponins like dioscin (B1662501) and gracillin (B1672132).[1][16] The nature and linkage of these sugar chains significantly influence the compound's biological activity.[6]
Key Enzymes in this compound Biosynthesis
The coordinated action of numerous enzymes is essential for the construction of this compound compounds. The table below summarizes the key enzymatic players and their roles in the pathway.
| Enzyme Abbreviation | Enzyme Name | Function | Stage in Pathway |
| SQS | Squalene Synthase | Condenses two FPP molecules to form squalene.[4] | Isoprenoid Prelude |
| SQE | Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[4] | Isoprenoid Prelude |
| CAS | Cycloartenol Synthase | Cyclizes 2,3-oxidosqualene to form cycloartenol.[4] | Sterol Core Formation |
| SMT | Sterol Methyltransferase | Involved in the alkylation of the sterol side chain.[17] | Sterol Core Formation |
| CYP51 | Sterol C-14 Demethylase | Catalyzes the 14α-demethylation of sterol intermediates.[4][18] | Sterol Core Formation |
| 7-DR | 7-Dehydrocholesterol (B119134) Reductase | Reduces 7-dehydrocholesterol to cholesterol.[4] | Sterol Core Formation |
| CYP450s | Cytochrome P450 Monooxygenases | Catalyze various oxidation and hydroxylation reactions, especially on the sterol side chain (C-16, C-22, C-26).[5][12] | This compound Finale |
| UGTs | UDP-Glycosyltransferases | Transfer sugar moieties from an activated donor to the sterol/sapogenin backbone.[5][6] | This compound Finale |
| F26G | Furostanol glycoside 26-O-β-glucosidase | Cleaves the C-26 glucose from furostanol saponins, enabling spiroketal ring formation.[1] | This compound Finale |
Experimental Protocols for Pathway Elucidation
Unraveling the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experimental approaches.
Gene Function Characterization via Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse-genetics tool for rapid gene function analysis in plants. It utilizes a modified plant virus to carry a fragment of a target gene, leading to the degradation of the endogenous mRNA and thus "silencing" the gene.
Methodology:
-
Vector Construction : A fragment (typically 200-400 bp) of the candidate gene (e.g., a putative CYP450) is cloned into a VIGS vector (e.g., Tobacco Rattle Virus - TRV).
-
Agrobacterium Transformation : The VIGS construct and a helper plasmid are transformed into Agrobacterium tumefaciens.
-
Infiltration : Cultures of Agrobacterium carrying the viral constructs are mixed and infiltrated into the leaves of young plants (e.g., Nicotiana benthamiana or the native species).
-
Gene Silencing and Metabolite Analysis : After 2-4 weeks, systemic silencing of the target gene is confirmed via qRT-PCR. Tissues from silenced plants and control plants (infiltrated with an empty vector) are harvested.
-
Extraction and Analysis : Metabolites are extracted using a suitable solvent (e.g., methanol). The extracts are then analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the profiles of this compound saponins and their precursors. A significant reduction in a specific saponin or accumulation of a potential precursor in silenced plants indicates the gene's role in that conversion step.
In Vitro Enzyme Assays with Recombinant Proteins
This biochemical approach provides direct evidence of an enzyme's catalytic function by testing its activity on a putative substrate in a controlled environment.
Methodology:
-
Gene Cloning and Expression : The full-length coding sequence of a candidate gene (e.g., CAS or a UGT) is cloned into an expression vector. The construct is then used to transform a heterologous host system, such as E. coli or Saccharomyces cerevisiae (yeast).
-
Protein Production and Purification : The host organism is cultured under conditions that induce the expression of the recombinant protein. The cells are then lysed, and the target enzyme is purified, often using an affinity tag (e.g., a His-tag).
-
Enzyme Assay : The purified enzyme is incubated in a reaction buffer containing the putative substrate (e.g., 2,3-oxidosqualene for CAS, or diosgenin (B1670711) for a UGT) and any necessary co-factors (e.g., NADPH for CYPs, UDP-glucose for UGTs).
-
Product Identification : After incubation, the reaction is stopped, and the products are extracted. The reaction mixture is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product. The successful conversion of the substrate to the expected product confirms the enzyme's function.
Isotopic Labeling and Tracer Studies
Feeding experiments with stable isotope-labeled precursors are used to trace the flow of atoms through a metabolic pathway, providing definitive evidence of precursor-product relationships.
Methodology:
-
Precursor Selection : A stable isotope-labeled precursor (e.g., [2-¹³C]acetate or [¹³C₆]-glucose) is selected based on its position early in the hypothesized pathway.
-
Feeding : The labeled precursor is supplied to the biological system, which could be a whole plant, cell suspension cultures, or hairy root cultures.[19]
-
Incubation : The system is incubated for a defined period to allow for the metabolism and incorporation of the labeled precursor into downstream compounds.
-
Extraction and Analysis : Metabolites are extracted from the tissues.
-
Detection : The extracts are analyzed by high-resolution mass spectrometry (e.g., HPLC-QTOF-MS).[19] The detection of the ¹³C label in a target this compound saponin, evidenced by a corresponding mass shift in its mass spectrum, confirms that it is biosynthesized from the fed precursor.[19]
Conclusion and Future Outlook
The biosynthesis of this compound compounds is a complex and elegant pathway that showcases the remarkable metabolic capabilities of plants. While the initial steps leading to the cholesterol backbone are well-established, the downstream tailoring enzymes—particularly the specific CYPs and UGTs responsible for creating the vast diversity of saponins—remain a fertile ground for discovery.[1] Elucidating the function of these enzymes and the regulatory networks that control the entire pathway is crucial. This knowledge will unlock the potential for metabolic engineering approaches, either in the native plants or in microbial chassis, to enhance the production of medicinally vital this compound saponins for the pharmaceutical industry.[20][21]
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana | PLOS One [journals.plos.org]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Altering Sterol Composition Implied That Cholesterol Is Not Physiologically Associated With Diosgenin Biosynthesis in Trigonella foenum-graecum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The synthesis of gracillin and dioscin: two typical representatives of this compound glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthetic studies through feeding experiments in Eclipta prostrata (L.) L. hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Spirostanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol and its glycosidic derivatives, the this compound saponins (B1172615), represent a fundamentally important class of naturally occurring steroids with a wide range of biological activities. A comprehensive understanding of their intricate three-dimensional structure and stereochemistry is paramount for structure-activity relationship (SAR) studies, chemical synthesis, and the development of new therapeutic agents. This technical guide provides a detailed exploration of the core this compound skeleton, a systematic analysis of its key stereochemical features, and an overview of the experimental protocols employed for its structural elucidation.
Core Chemical Structure of this compound
The this compound skeleton is a C27 steroidal framework characterized by a unique and defining feature: a spiroketal moiety involving two heterocyclic rings, designated as rings E and F. This rigid, polycyclic system is derived from cholesterol and consists of a tetracyclic steroid nucleus (rings A, B, C, and D) fused with the bicyclic spiroketal side chain at C-17.
The fundamental structure comprises:
-
A Tetracyclic Steroid Nucleus: This consists of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together in a specific stereochemical arrangement.
-
A Spiroketal Moiety (Rings E and F): Ring E is a tetrahydrofuran (B95107) ring, and ring F is a tetrahydropyran (B127337) ring. These two rings share a common carbon atom, C-22, in a spirocyclic junction. This spiro center is a key determinant of the overall shape and rigidity of the side chain.
The numbering of the carbon atoms in the this compound skeleton follows the standard steroid nomenclature, as illustrated below.
Stereochemistry of the this compound Skeleton
The biological activity and physical properties of spirostanols are profoundly influenced by their stereochemistry. The rigid, fused-ring system contains multiple chiral centers, leading to a variety of possible stereoisomers. The most significant stereochemical considerations are the ring junctions and the configurations at C-22 and C-25.
Ring Junctions
The stereochemistry of the ring junctions dictates the overall shape of the steroid nucleus:
-
A/B Ring Junction: This can be either cis (5β-series) or trans (5α-series). In the 5β configuration, the hydrogen atom at C-5 is oriented on the same side of the molecule as the C-19 methyl group, resulting in a bent A/B ring system. In the 5α configuration, the hydrogen at C-5 is on the opposite side, leading to a more planar and extended structure.
-
B/C and C/D Ring Junctions: In naturally occurring spirostanols, the B/C and C/D ring junctions are almost invariably trans.
The Spiroketal Center (C-22)
The spiroketal carbon, C-22, is a chiral center. In the vast majority of naturally occurring this compound saponins, the configuration at C-22 is (R). However, the (S) configuration can also be found.
Configuration at C-25
The stereochemistry at C-25 is another critical determinant of this compound structure and is a primary point of isomeric variation. This chirality arises from the orientation of the methyl group at C-27.
-
(25R)-Spirostanols (iso-series): In the (25R) configuration, the C-27 methyl group is in an equatorial orientation relative to the F-ring.
-
(25S)-Spirostanols (normal-series): In the (25S) configuration, the C-27 methyl group is in an axial orientation relative to the F-ring.
The epimers at C-25 can exhibit different biological activities and are often found co-occurring in nature.
Quantitative Structural Data
X-ray crystallography provides the most precise data on the three-dimensional structure of molecules, including bond lengths and angles. The following table summarizes selected bond lengths for tigogenin, a representative (25R)-5α-spirostanol, as determined by X-ray diffraction analysis.[1]
| Bond | Bond Length (Å) | Bond | Bond Length (Å) |
| O(1)-C(3) | 1.439(4) | C(10)-C(9) | 1.554(4) |
| O(2)-C(22) | 1.429(3) | C(11)-C(9) | 1.540(4) |
| O(2)-C(26) | 1.442(3) | C(11)-C(12) | 1.536(4) |
| O(3)-C(16) | 1.455(3) | C(13)-C(12) | 1.537(4) |
| O(3)-C(22) | 1.464(3) | C(13)-C(14) | 1.539(4) |
| C(1)-C(2) | 1.536(5) | C(13)-C(17) | 1.556(4) |
| C(1)-C(10) | 1.548(4) | C(13)-C(18) | 1.543(4) |
| C(2)-C(3) | 1.517(5) | C(14)-C(15) | 1.542(4) |
| C(3)-C(4) | 1.520(5) | C(15)-C(16) | 1.531(4) |
| C(4)-C(5) | 1.532(4) | C(16)-C(17) | 1.559(4) |
| C(5)-C(6) | 1.538(4) | C(17)-C(20) | 1.533(4) |
| C(5)-C(10) | 1.551(4) | C(20)-C(21) | 1.518(4) |
| C(6)-C(7) | 1.528(4) | C(20)-C(22) | 1.524(4) |
| C(7)-C(8) | 1.532(4) | C(23)-C(24) | 1.519(4) |
| C(8)-C(9) | 1.547(4) | C(24)-C(25) | 1.529(4) |
| C(8)-C(14) | 1.525(4) | C(25)-C(26) | 1.517(4) |
| C(10)-C(19) | 1.548(4) | C(25)-C(27) | 1.526(4) |
Experimental Protocols for Structural Elucidation
The determination of the complex structure and stereochemistry of spirostanols relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often in conjunction with X-ray crystallography for definitive solid-state structural assignment.
Isolation and Purification Workflow
A general workflow for the isolation and purification of this compound saponins from plant material is as follows:
Figure 1: General workflow for the isolation of this compound saponins and their aglycones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the elucidation of the structure and stereochemistry of spirostanols in solution. A combination of 1D and 2D NMR experiments is typically employed.
4.2.1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound or its glycoside in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
4.2.2. 1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Provides information on the number and chemical environment of protons. Key diagnostic signals include:
-
The anomeric protons of the sugar moieties (if present).
-
The methyl signals (C-18, C-19, C-21, C-27), whose chemical shifts are sensitive to the overall stereochemistry.
-
The protons of the F-ring, particularly the geminal protons at C-26, which are crucial for determining the C-25 stereochemistry.
-
-
¹³C NMR: Provides information on the number and type of carbon atoms. Key diagnostic signals include:
-
The spiroketal carbon (C-22), typically resonating around δ 109-110 ppm.
-
The chemical shifts of C-23, C-24, C-25, C-26, and C-27, which are highly indicative of the C-25 configuration.
-
4.2.3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within individual spin systems, such as the steroid rings and sugar units.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is essential for determining the relative stereochemistry, such as the orientation of substituents and the stereochemistry of ring junctions.
4.2.4. Determination of C-25 Stereochemistry using ¹H NMR: A well-established method for determining the configuration at C-25 involves analyzing the chemical shift difference (Δδ) between the two geminal protons at C-26.
-
For (25R)-spirostanols , the chemical shift difference (Δδ = |δH-26a - δH-26b|) is typically small (e.g., < 0.2 ppm).
-
For (25S)-spirostanols , the chemical shift difference is significantly larger (e.g., > 0.5 ppm).
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of spirostanols and their glycosides. Tandem MS (MS/MS) provides valuable structural information through fragmentation analysis.
4.3.1. Ionization Techniques:
-
ESI (Electrospray Ionization): A soft ionization technique suitable for analyzing polar and thermally labile molecules like saponins.
-
FAB (Fast Atom Bombardment): Another soft ionization technique that can be used for these compounds.
4.3.2. Fragmentation Pattern: The fragmentation of the this compound skeleton in MS/MS experiments can provide characteristic ions that aid in structural identification. Common fragmentation pathways include cleavages of the E and F rings.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.
4.4.1. Protocol:
-
Crystallization: Grow single crystals of the purified this compound of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
Logical Relationships of this compound Stereoisomers
The key stereochemical variations in the this compound skeleton can be visualized as a logical hierarchy.
Figure 2: Logical hierarchy of key this compound stereoisomers.
Conclusion
The this compound framework is a structurally complex and stereochemically rich scaffold that is the basis for a wide array of bioactive natural products. A thorough understanding of its chemical structure and the subtle yet significant differences between its stereoisomers is crucial for advancing research in medicinal chemistry and drug development. The application of a suite of modern analytical techniques, particularly multi-dimensional NMR spectroscopy, allows for the detailed structural characterization of these important molecules. This guide provides a foundational resource for scientists and researchers working with this fascinating class of compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Spirostanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of spirostanol derivatives, a class of naturally occurring steroidal saponins (B1172615) with significant therapeutic potential. This document delves into their physicochemical characteristics, spectroscopic data, and biological activities, with a focus on their anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for their extraction, isolation, and characterization are also provided to support further research and development in this field.
Physical and Chemical Properties
This compound derivatives are characterized by a C27 cholestane (B1235564) skeleton arranged as a spiroketal. The physical and chemical properties of these compounds are influenced by the nature and position of substituent groups on the steroidal backbone and the attached sugar moieties.
Physicochemical Properties of Common this compound Aglycones
The aglycone, or sapogenin, is the non-sugar part of the saponin. Below is a summary of the key physicochemical properties of some of the most well-studied this compound aglycones.
| Aglycone | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Solubility |
| Diosgenin (B1670711) | C₂₇H₄₂O₃ | 414.63 | 205-208[1] | -129° (c=1.4 in CHCl₃)[1] | Soluble in chloroform (B151607) (50 mg/mL), ethanol (B145695) (83 mg/mL at 25°C); Sparingly soluble in DMSO (<1 mg/mL at 25°C) and water (<1 mg/mL at 25°C).[1][2][3] |
| Hecogenin | C₂₇H₄₂O₄ | 430.62 | 264-266 | +8° (CHCl₃) | Soluble in chloroform (slightly), methanol (B129727) (slightly).[4] |
| Tigogenin | C₂₇H₄₄O₃ | 416.64 | 204-207 | -58° (c=1 in CHCl₃) | Data not readily available. |
| Sarsasapogenin | C₂₇H₄₄O₃ | 416.64 | 199-199.5[5] | -75° (c=0.5 in CHCl₃)[5] | Soluble in alcohol, acetone, benzene, chloroform.[5] |
Spectroscopic Data
The structural elucidation of this compound derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Key Spectroscopic Features:
-
¹H NMR: Characteristic signals include those for the angular methyl groups (C-18 and C-19), the methyl groups of the this compound side chain (C-21 and C-27), and the anomeric protons of the sugar units.
-
¹³C NMR: The chemical shift of the spiroketal carbon (C-22) at around δ 109 ppm is a hallmark of the this compound skeleton.
-
Mass Spectrometry (MS): Fragmentation patterns in MS can provide information about the aglycone and the sequence of sugar units in the glycoside chain.
-
Infrared (IR): IR spectra show characteristic absorption bands for hydroxyl groups, C-O bonds of the glycosidic linkages, and the spiroketal moiety.
Biological Activities and Mechanisms of Action
This compound derivatives exhibit a wide range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Numerous this compound glycosides and their aglycones have demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanism of their anticancer action is the induction of apoptosis.
Table of Cytotoxicity Data for Diosgenin and a Derivative:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diosgenin | HepG2 (Liver) | 32.62 µg/mL (~78.7 µM) | [6] |
| MCF-7 (Breast) | 11.03 µg/mL (~26.6 µM) | [6] | |
| HL-60 (Leukemia) | 22.98 µg/mL (~55.4 µM) | [6] | |
| SAS (Oral) | 31.7 | [7] | |
| HSC3 (Oral) | 61 | [7] | |
| Prosapogenin A (Diosgenin glycoside) | A549 (Lung) | 1.81 µg/mL (~2.5 µM) | [8] |
| COR-L23 (Lung) | 1.84 µg/mL (~2.5 µM) | [8] |
Mechanism of Apoptosis Induction by Diosgenin:
Diosgenin induces apoptosis through the mitochondrial pathway, which involves the following key events[9][10][11][12]:
-
Generation of Reactive Oxygen Species (ROS): Diosgenin treatment leads to an increase in intracellular ROS levels.[9][12]
-
Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[9][10][11]
-
Mitochondrial Membrane Potential Disruption: The altered balance of Bcl-2 family proteins leads to a reduction in the mitochondrial membrane potential.[10][11]
-
Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[9][10][11]
-
PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP) and leads to the fragmentation of nuclear DNA, culminating in apoptotic cell death.[9]
References
- 1. Diosgenin CAS#: 512-04-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hecogenin CAS#: 467-55-0 [m.chemicalbook.com]
- 5. Sarsasapogenin [drugfuture.com]
- 6. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. jmatonline.com [jmatonline.com]
- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Classification of Polyhydroxylated Spirostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, biological activities, and experimental analysis of polyhydroxylated spirostanol saponins (B1172615). These naturally occurring steroidal glycosides, characterized by the presence of three or more hydroxyl groups on their aglycone moiety, have garnered significant interest in the scientific community for their diverse pharmacological properties, including potent cytotoxic and anti-inflammatory effects.[1][2] This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, drug discovery, and related fields.
Classification of Polyhydroxylated this compound Saponins
Polyhydroxylated this compound saponins are a class of steroidal saponins distinguished by a this compound aglycone with multiple hydroxyl substitutions.[2] A recent review of 407 such compounds classified them into three primary types—α, β, and γ—based on the stereochemistry of the F-ring in the this compound skeleton.[1] The aglycone, or sapogenin, is a C27 steroid with a characteristic spiroketal side chain. The hydroxyl groups can be substituted at various positions on the steroidal nucleus (C-1 to C-27), and sugar moieties are commonly attached at positions such as C-1, C-2, C-3, C-4, C-5, C-6, C-11, C-12, C-21, C-23, C-24, and/or C-27.[1]
These compounds are predominantly found in plant families such as Asparagaceae, Melanthiaceae, and Amaryllidaceae, with genera like Trillium, Helleborus, Allium, Dracaena, and Paris being particularly rich sources.[1][2]
Biological Activities and Quantitative Data
Polyhydroxylated this compound saponins exhibit a wide range of biological activities, with cytotoxic and anti-inflammatory properties being the most extensively studied.[1]
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of these saponins against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, autophagy, and necroptosis.[3] Below is a summary of the cytotoxic activities of selected polyhydroxylated this compound saponins.
| Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Polyphyllin D | HL-60 | 0.20 | Paris dulongensis | [4] |
| SW480 | 1.89 | Paris dulongensis | [4] | |
| MDA-MB-231 | 1.55 | Paris dulongensis | [4] | |
| A549 | 2.15 | Paris dulongensis | [4] | |
| A549/Taxol | 2.50 | Paris dulongensis | [4] | |
| Ophiopogonin C' | HL-60 | 0.25 | Paris dulongensis | [4] |
| SW480 | 2.25 | Paris dulongensis | [4] | |
| MDA-MB-231 | 1.85 | Paris dulongensis | [4] | |
| A549 | 2.65 | Paris dulongensis | [4] | |
| A549/Taxol | 3.10 | Paris dulongensis | [4] | |
| Formosanin C | HL-60 | 0.35 | Paris dulongensis | [4] |
| SW480 | 2.80 | Paris dulongensis | [4] | |
| MDA-MB-231 | 2.10 | Paris dulongensis | [4] | |
| A549 | 3.20 | Paris dulongensis | [4] | |
| A549/Taxol | 3.80 | Paris dulongensis | [4] | |
| Dioscin | HL-60 | 0.40 | Paris dulongensis | [4] |
| SW480 | 3.10 | Paris dulongensis | [4] | |
| MDA-MB-231 | 2.50 | Paris dulongensis | [4] | |
| A549 | 3.50 | Paris dulongensis | [4] | |
| A549/Taxol | 4.10 | Paris dulongensis | [4] | |
| Paris saponin (B1150181) VII | HL-60 | 0.45 | Paris dulongensis | [4] |
| SW480 | 3.50 | Paris dulongensis | [4] | |
| MDA-MB-231 | 2.80 | Paris dulongensis | [4] | |
| A549 | 3.80 | Paris dulongensis | [4] | |
| A549/Taxol | 4.35 | Paris dulongensis | [4] | |
| Paris H | HL-60 | 0.30 | Paris dulongensis | [4] |
| SW480 | 2.50 | Paris dulongensis | [4] | |
| MDA-MB-231 | 2.00 | Paris dulongensis | [4] | |
| A549 | 2.90 | Paris dulongensis | [4] | |
| A549/Taxol | 3.40 | Paris dulongensis | [4] | |
| Protodioscin | HL-60 | 0.50 | Paris dulongensis | [4] |
| SW480 | 3.80 | Paris dulongensis | [4] | |
| MDA-MB-231 | 3.10 | Paris dulongensis | [4] | |
| A549 | 4.20 | Paris dulongensis | [4] | |
| A549/Taxol | 4.80 | Paris dulongensis | [4] | |
| Progenin III | CCRF-CEM | 1.59 | Not Specified | [3] |
| SKMel-28 | 31.61 | Not Specified | [3] | |
| Compound 17 | Various | Potent | Tupistra chinensis | [5] |
| Compound 19 | Various | Potent | Tupistra chinensis | [5] |
| Compound 21 | Various | Potent | Tupistra chinensis | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of these saponins is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.
| Compound Name | Cell Line | IC50 (µM) | Source Organism | Reference |
| Compound 21 | RAW 264.7 | 11.5 | Tupistra chinensis | [5][6] |
| Furostanol Saponin 1 | Rat Abdomen Macrophages | Marked Inhibition at 40 µg/mL | Tupistra chinensis | [7] |
| Furostanol Saponin 2 | Rat Abdomen Macrophages | Marked Inhibition at 40 µg/mL | Tupistra chinensis | [7] |
Experimental Protocols
The isolation and structural elucidation of polyhydroxylated this compound saponins involve a series of chromatographic and spectroscopic techniques.
Extraction and Isolation
A general procedure for the extraction and isolation of these compounds is as follows:
-
Extraction: The dried and powdered plant material (e.g., rhizomes) is typically extracted with methanol (B129727) or a methanol/water mixture.[8][9] Lipophilic substances may be removed by a preliminary extraction with a non-polar solvent like petroleum ether.[9]
-
Fractionation: The crude extract is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel and MCI gel.[10] Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water.[9][11]
-
Purification: The fractions are further purified by repeated column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC) using columns like C18.[9][11]
Structural Elucidation
The structures of the isolated saponins are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB)-MS, Electrospray Ionization (ESI)-MS, and High-Resolution (HR)-MS are used to determine the molecular formula of the compounds.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the complex structures. These include:
-
1D NMR: ¹H and ¹³C NMR provide initial information about the proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is vital for connecting the aglycone and sugar moieties.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determines the stereochemistry by identifying protons that are close in space.[12]
-
-
-
Acid Hydrolysis: To identify the sugar components, the saponin is hydrolyzed with acid, and the resulting monosaccharides are identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC).[8]
Signaling Pathways
The cytotoxic effects of polyhydroxylated this compound saponins are often mediated through the induction of apoptosis. While the precise molecular targets can vary, a plausible signaling pathway involves the activation of caspases, alteration of the mitochondrial membrane potential (MMP), and an increase in reactive oxygen species (ROS) production.[3]
This technical guide provides a foundational understanding of polyhydroxylated this compound saponins. Further research into their specific mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic agents from these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyhydroxylated this compound Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and anti-inflammatory polyhydroxylated this compound saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and anti-inflammatory polyhydroxylated this compound saponins from Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Bio-Arsenal of Allium: A Technical Guide to the Biological Activities of Spirostanol Saponins
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The genus Allium, encompassing familiar vegetables like garlic and onions, has long been recognized for its medicinal properties, largely attributed to its rich content of organosulfur compounds. However, a growing body of evidence highlights the significant therapeutic potential of another class of phytochemicals within this genus: the steroidal saponins (B1172615). Among these, spirostanol saponins have emerged as potent agents with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound saponins from Allium species. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering a consolidated source of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. Through a synthesis of existing literature, this guide aims to facilitate further investigation and unlock the full therapeutic potential of these remarkable natural compounds.
Introduction to this compound Saponins from Allium Species
Steroidal saponins are a class of naturally occurring glycosides characterized by a steroidal aglycone (sapogenin) linked to one or more sugar chains.[1] Within the Allium genus, these compounds are considered important biologically active molecules, contributing significantly to the observed pharmacological effects of various Allium species.[2] this compound saponins represent a major subgroup of these steroidal saponins, distinguished by a spiroketal side chain.[1] Their structural diversity, arising from variations in the aglycone and the attached sugar moieties, underpins their wide spectrum of biological activities.[3] This guide will delve into the key therapeutic areas where Allium this compound saponins have shown promise: oncology, infectious diseases, and inflammation.
Anticancer Activity
This compound saponins isolated from various Allium species have demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a focal point of research, with several compounds showing promise as potential anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound saponins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various this compound saponins from Allium species against different cancer cell lines.
| Saponin (B1150181)/Extract | Allium Species | Cancer Cell Line | IC50 Value | Reference |
| Eruboside B | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |
| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||
| Leucospiroside A | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |
| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||
| Yayoisaponin C | A. leucanthum | A549 (Lung Carcinoma) | 3.7 - 5.8 µM | [3][4] |
| DLD-1 (Colon Adenocarcinoma) | 5.6 - 8.2 µM | [3][4] | ||
| Aginoside | A. porrum | Mouse Peritoneal Cells | 11.13 µM | [5] |
| A. ampeloprasum | P388 (Murine Leukemia) | 2.1 µg/mL | [3] | |
| 6-deoxy-aginoside | A. porrum | Mouse Peritoneal Cells | 5.70 µM | [5] |
| Yayoisaponin A (Alliporin) | A. porrum | Mouse Peritoneal Cells | 7.21 µM | [5] |
| Saponin 1 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |
| Saponin 2 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |
| Saponin 6 | A. porrum | J774 (Macrophage) & WEHI 164 (Fibrosarcoma) | Particularly Active | [6] |
| Karatavioside A | A. karataviense | HL-60 (Promyelotic Leukemia) | 2.4 µg/mL | [3] |
| Tuberoside M | A. tuberosum | HL-60 (Promyelotic Leukemia) | 6.8 µg/mL | [3] |
| F-gitonin | A. jesdianum | HL-60 (Promyelotic Leukemia) | 1.5 µg/mL | [3] |
| Unnamed Saponin | A. schoenoprasum | HCT 116 (Colon Cancer) | 0.40 µM | [3] |
| HT-29 (Colon Cancer) | 0.75 µM | [3] |
Mechanism of Action: Modulation of Signaling Pathways
The anticancer activity of Allium this compound saponins is, in part, attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway.
A steroidal saponin isolated from Allium chinense has been shown to induce apoptosis and autophagy in human gastric adenocarcinoma cells by blocking the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative point of intervention by this compound saponins.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, DLD-1, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound saponin extracts or isolated compounds
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium.[7] Incubate the plates overnight to allow the cells to attach.
-
Treatment: Prepare serial dilutions of the this compound saponin in the culture medium. Remove the old medium from the wells and add 100 µL of the saponin solutions at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the saponin, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[7][8]
-
Formazan Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT.[7] Add 100-200 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently with a pipette or by shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the saponin.
Antimicrobial Activity
This compound saponins from Allium species have also demonstrated notable activity against a variety of microorganisms, including bacteria and fungi.[2] This suggests their potential application in the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.
Quantitative Antimicrobial Data
The antimicrobial activity of this compound saponins is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Saponin/Extract | Allium Species | Microorganism | Activity/MIC | Reference |
| This compound Saponins | A. ursinum | Candida albicans | Antifungal activity | [2] |
| Staphylococcus aureus | Antibacterial activity | [2] | ||
| This compound Saponins | Various Allium spp. | Fusarium culmorum | Antifungal activity | [9] |
| Saponins | A. cepa | Various fungi and bacteria | Weak or negligible antibacterial activity | [7] |
Note: Quantitative MIC values for specific this compound saponins from Allium species are less frequently reported in the readily available literature compared to cytotoxicity data. Much of the research describes general antimicrobial activity.
Experimental Protocol: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts.[9]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
This compound saponin extracts or isolated compounds
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the saponin)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth. The turbidity should be adjusted to match a 0.5 McFarland standard.[9]
-
Inoculate Plates: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.[9]
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[9]
-
Add Samples: Add a defined volume (e.g., 50-100 µL) of the this compound saponin solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.[9]
-
Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[9]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound saponins from Allium species have demonstrated anti-inflammatory properties, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[10]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound saponins is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Saponin | Allium Species | Assay | IC50 Value/Inhibition | Reference |
| Aginoside | A. porrum | NO Production Inhibition | 7.84 µM | [5] |
| 6-deoxy-aginoside | A. porrum | NO Production Inhibition | 5.21 µM | [5] |
| Yayoisaponin A (Alliporin) | A. porrum | NO Production Inhibition | 5.62 µM | [5] |
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of Allium this compound saponins are linked to their interference with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound saponins can suppress the activation of this pathway, thereby reducing the production of inflammatory mediators.
Below is a diagram of the canonical NF-κB signaling pathway and the potential inhibitory action of this compound saponins.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophage cells.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound saponin extracts or isolated compounds
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of the this compound saponins for 1 hour.[11]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production.[11] Include a control group with LPS alone and a blank group with cells only.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11] Add 50 µL of Griess reagent to each well.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition using the formula: % Inhibition = [(NO concentration in LPS control - NO concentration in treated sample) / NO concentration in LPS control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the saponin concentration.
Isolation and Screening Workflow
The discovery and evaluation of bioactive this compound saponins from Allium species typically follow a systematic workflow, from plant material collection to the identification of active compounds.
Conclusion and Future Directions
This compound saponins from Allium species represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, warrant further intensive investigation. Future research should focus on the isolation and structural elucidation of novel this compound saponins from a wider range of Allium species. Comprehensive in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, structure-activity relationship studies will be instrumental in identifying the key structural features responsible for their biological activities, paving the way for the semi-synthetic modification and optimization of these natural scaffolds to enhance their potency and selectivity. The continued exploration of Allium this compound saponins holds great promise for the discovery of novel leads for the development of next-generation drugs to combat cancer, infectious diseases, and inflammatory conditions.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic saponins from bulbs of Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
An In-depth Technical Guide to Spirostanol Compounds in the Dioscorea Plant Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spirostanol compounds derived from the Dioscorea plant family, commonly known as yams. These compounds, a class of steroidal saponins (B1172615), are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. This document details their biosynthesis, extraction, and characterization, and summarizes key quantitative data and pharmacological activities, offering a valuable resource for ongoing research and drug development.
Introduction to this compound Compounds in Dioscorea
The Dioscorea genus comprises over 600 species, many of which are rich sources of secondary metabolites, particularly steroidal saponins.[1][2] These saponins are broadly classified into two main types: furostanol and this compound glycosides.[3] this compound saponins are characterized by a hexacyclic ring system and are the subject of extensive research due to their wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-fungal, and hypolipidemic effects.[2][4] Diosgenin (B1670711), a this compound aglycone, is a crucial starting material for the semi-synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1][2][5]
Biosynthesis of this compound Saponins
The biosynthesis of this compound saponins in Dioscorea is a multi-step process that begins with the cyclization of squalene. The putative pathway involves the formation of cholesterol or sitosterol (B1666911) as a precursor, which is then converted to the aglycone diosgenin through a series of reactions catalyzed by cytochrome P450 enzymes. Finally, glycosylation of diosgenin by UDP-glycosyltransferases (UGTs) leads to the formation of various this compound saponins.[4][5] In many Dioscorea species, diosgenin is synthesized in the leaves and then transported to the rhizomes for storage in the form of saponins.[4][5]
Caption: Putative biosynthetic pathway of this compound saponins in Dioscorea species.
Quantitative Data of this compound Compounds
The concentration and composition of this compound saponins can vary significantly between different Dioscorea species and even within cultivars of the same species. This variation is influenced by genetic and environmental factors.
Table 1: Total Saponin (B1150181) Content in Various Dioscorea Species
| Dioscorea Species | Total Saponin Content (mg/g dry weight) | Reference |
| D. cayenensis | 37.36 - 129.97 (average 42.15) | [2] |
| D. esculenta | average 17.65 | [2] |
| D. rotundata | average 17.44 | [2] |
Table 2: Cytostatic Activity of a this compound Glycoside from Dioscorea villosa
A this compound glycoside, (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl -(1→4)]-β-D-glucopyranoside, isolated from Dioscorea villosa demonstrated significant cytostatic activity against several cancer cell lines.[6]
| Cell Line | Compound | IC50 (μM) | Reference |
| Hep G2 (Liver Cancer) | Isolated this compound Glycoside | 9.02 | [6] |
| Diosgenin (Aglycone) | 23.91 | [6] | |
| HEK293 (Human Embryonic Kidney) | Isolated this compound Glycoside | 13.21 | [6] |
| Diosgenin (Aglycone) | 27.31 | [6] | |
| MCF7 (Breast Cancer) | Isolated this compound Glycoside | 16.74 | [6] |
| Diosgenin (Aglycone) | 35.38 | [6] |
Experimental Protocols
Extraction and Isolation of this compound Saponins
The following is a general workflow for the extraction and isolation of this compound saponins from Dioscorea plant material. Specific conditions may need to be optimized depending on the plant species and the target compounds.
Caption: General workflow for the extraction and isolation of this compound saponins.
Detailed Methodologies:
-
Extraction: Freeze-dried and powdered yam (e.g., 100 g) is extracted with a solvent such as methanol (e.g., 1 L) for 24 hours at room temperature.[7] The filtrate is then concentrated under reduced pressure.
-
Partitioning: The resulting residue is suspended in distilled water and partitioned against n-butanol. The n-butanol layer, containing the saponins, is collected and concentrated to dryness.[7]
-
Column Chromatography: The crude saponin extract is subjected to column chromatography for initial fractionation. Common stationary phases include silica (B1680970) gel and C18 reversed-phase silica. A gradient elution system is often employed, for example, a stepwise gradient of methanol in water for C18 columns.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound saponins are further purified by preparative HPLC. A C18 column is commonly used with an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.[8] Detection is typically performed using a UV detector at around 203 nm or an Evaporative Light Scattering Detector (ELSD).[7][9]
Characterization of this compound Saponins
The structures of isolated this compound saponins are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS is used to determine the molecular weight and fragmentation patterns of the saponins, which helps in identifying the aglycone and the sugar moieties.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are essential for determining the complete structure of the saponin, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units.[6]
In Vitro Cytostatic Activity Assay
The following protocol is a general method for assessing the cytostatic activity of isolated this compound saponins against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep G2, MCF7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isolated this compound saponin and diosgenin (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The isolated saponin and diosgenin are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these different concentrations and incubated for a further 48-72 hours.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours. The MTT solution is then removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Pharmacological Activities and Signaling Pathways
This compound saponins from Dioscorea exhibit a broad spectrum of pharmacological activities. Dioscin (B1662501), a prominent this compound glycoside, has been extensively studied for its anti-tumor, anti-fungal, and anti-inflammatory properties.[11]
Anti-cancer Activity
This compound glycosides have demonstrated cytotoxic effects against various cancer cell lines.[3][6] The anti-cancer mechanisms are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration and invasion.[11] For instance, dioscin has been shown to modulate signaling pathways such as the P38 MAPK pathway.[11]
Caption: Key anti-cancer mechanisms of this compound saponins.
Anti-fungal Activity
Certain this compound saponins exhibit potent anti-fungal activity, particularly against Candida species.[1] Dioscin, for example, has been reported to be effective against Candida albicans, Candida glabrata, and Candida tropicalis.[11] The proposed mechanism involves damage to the fungal plasma membrane.[11]
Other Biological Activities
In addition to their anti-cancer and anti-fungal properties, this compound saponins from Dioscorea have been reported to possess a range of other beneficial effects, including:
Conclusion and Future Directions
This compound compounds from the Dioscorea plant family represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their complex structures and wide range of pharmacological activities make them promising candidates for the development of new drugs for various diseases, including cancer and infectious diseases.
Future research should focus on:
-
Comprehensive phytochemical profiling of a wider range of Dioscorea species to identify novel this compound saponins.
-
Elucidation of the detailed mechanisms of action for their various biological activities through advanced molecular and cellular studies.
-
Development of sustainable and efficient methods for the production and purification of these compounds, including metabolic engineering and cell culture techniques.
-
Preclinical and clinical studies to evaluate the safety and efficacy of promising this compound saponins for therapeutic applications.
This guide provides a foundational understanding of this compound compounds from Dioscorea, intended to support and stimulate further research and development in this exciting field.
References
- 1. brieflands.com [brieflands.com]
- 2. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. "A this compound glycoside from wild yam (Diosccorea villosa) extract and" by C.-C. Hu, J.-T. Lin et al. [jfda-online.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
The Spirostanol Steroids: A Journey from Discovery to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostanol steroids, a significant class of naturally occurring steroidal saponins (B1172615), are characterized by a unique spiroketal side chain. Their discovery and subsequent investigation have paved the way for the synthesis of a vast array of steroidal drugs, fundamentally shaping the landscape of modern medicine. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies associated with this compound steroid compounds, tailored for an audience of researchers, scientists, and drug development professionals.
Historical Perspective and Key Discoveries
The journey of this compound steroids is intrinsically linked to the broader history of steroid chemistry. Early structural elucidation of steroids in the early 20th century by chemists like Adolf Windaus and Heinrich Wieland laid the groundwork for understanding these complex molecules.[1] A pivotal moment in the history of this compound steroids came in the 1930s with the work of Russell Earl Marker.[2][3] His research on steroidal sapogenins from plants, particularly yams of the Dioscorea genus, led to the discovery of diosgenin (B1670711), a this compound sapogenin that would become a cornerstone of the steroid industry.[3]
Marker's development of the "Marker degradation" process was a revolutionary breakthrough.[4] This chemical transformation efficiently converted diosgenin into progesterone (B1679170), a key hormone that was previously expensive and difficult to obtain in large quantities.[5] This innovation not only made progesterone readily available for therapeutic use but also opened the door for the semi-synthesis of other crucial steroid hormones, including cortisone (B1669442) and testosterone.[5] The establishment of the Syntex corporation in Mexico by Marker and his colleagues further solidified the importance of plant-derived spirostanols in the pharmaceutical world.[2][5]
Isolation and Characterization of this compound Steroids
The isolation and characterization of this compound steroids from natural sources is a multi-step process that has been refined over decades. The general workflow involves extraction, hydrolysis, purification, and structural elucidation.
Experimental Protocol: Isolation of Diosgenin from Dioscorea Tubers
This protocol outlines a typical acid hydrolysis method for the extraction of diosgenin.
1. Preparation of Plant Material:
-
Fresh Dioscorea tubers are washed, peeled, and sliced.
-
The slices are dried in an oven at 60-70°C until a constant weight is achieved.
-
The dried material is then ground into a fine powder.
2. Acid Hydrolysis:
-
The powdered plant material is refluxed with a mineral acid (e.g., 2 M HCl or H₂SO₄) for several hours. This step cleaves the glycosidic bonds of the saponins, liberating the aglycone (diosgenin).
-
The reaction mixture is then cooled and filtered.
3. Extraction:
-
The solid residue is washed with water to remove excess acid and then dried.
-
The dried residue is extracted with an organic solvent, such as n-hexane or petroleum ether, using a Soxhlet apparatus.
4. Purification:
-
The organic extract is concentrated under reduced pressure.
-
The crude diosgenin is then purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
5. Characterization:
-
The purity of the isolated diosgenin is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
The structure is confirmed using spectroscopic methods, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR).
Caption: General workflow for the isolation of this compound steroids.
Quantitative Data
The yield of diosgenin can vary significantly depending on the plant species, extraction method, and hydrolysis conditions.
| Plant Source | Extraction Method | Yield (%) | Reference |
| Dioscorea zingiberensis | Acid Hydrolysis (HCl) | 1.6 | [1] |
| Dioscorea zingiberensis | Ultrasonic extraction with ethanol (B145695) followed by acid hydrolysis | up to 3.8 | [1] |
| Dioscorea zingiberensis | Enzymatic and microbial hydrolysis | up to 3.1 | [1] |
| Dioscorea nipponica | Pressurized biphase acid hydrolysis (H₂SO₄) | 1.87 | [4] |
Table 1: Representative yields of diosgenin from different sources and methods.
Spectroscopic Data for Diosgenin
Structural elucidation of this compound steroids relies heavily on spectroscopic techniques. The following table summarizes key NMR data for diosgenin.
| ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) | Assignment |
| 5.35 (d) | H-6 | 140.7 | C-5 |
| 4.42 (m) | H-16 | 121.7 | C-6 |
| 3.47 (dd) | H-26a | 109.3 | C-22 |
| 3.38 (t) | H-26b | 80.8 | C-16 |
| 3.30 (m) | H-3 | 71.8 | C-3 |
| 1.03 (s) | H-19 | 66.9 | C-26 |
| 0.98 (d) | H-21 | 62.1 | C-17 |
| 0.80 (s) | H-18 | 56.6 | C-14 |
| 0.77 (d) | H-27 | 50.0 | C-9 |
Table 2: ¹H and ¹³C NMR data for Diosgenin.[6][7]
Synthesis of the this compound Ring System
The characteristic spiroketal moiety of this compound steroids is not only a product of natural biosynthesis but can also be constructed through synthetic chemistry.
Biosynthesis
In plants, this compound steroids are believed to be biosynthesized from cholesterol. The pathway involves a series of enzymatic oxidations and cyclizations. A key step is the conversion of a furostanol saponin (B1150181) precursor into the this compound structure. This is often an enzymatic cyclization involving the hydroxyl group at C-26 and the double bond in the side chain.[8]
Caption: Biosynthesis of this compound from a furostanol precursor.
Chemical Synthesis
The chemical synthesis of the spiroketal system is a significant challenge in organic chemistry. Methods often involve the acid-catalyzed cyclization of a dihydroxyketone precursor. The stereochemical outcome of this reaction is crucial and is often controlled by thermodynamic or kinetic factors.[9][10] The regioselective opening of the E-ring of existing spirostans can also be a route to novel steroidal frameworks.[11]
Biological Activity and Signaling Pathways
This compound steroids and their glycosides (saponins) exhibit a wide range of biological activities, with significant interest in their anticancer properties.
Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of this compound saponins against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [12] |
| Progenin III | SKMel-28 (Melanoma) | 31.61 | [12] |
| Aspidiata Compound | SKU-LU-1, HT-29, MCF7, HepG2 | 0.28 - 0.81 | [13] |
| Gitonin | A549, HepG2, MCF-7 | Moderate to excellent | [14] |
Table 3: Cytotoxicity (IC₅₀ values) of selected this compound saponins.
Signaling Pathways
The anticancer effects of this compound steroids are mediated through various signaling pathways.
-
Apoptosis Induction: Many this compound saponins induce apoptosis through the activation of caspases, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential.[12][15]
-
Wnt/β-catenin Pathway: Diosgenin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, thereby affecting cell proliferation and differentiation.[16]
-
STAT3 Signaling Pathway: Diosgenin can also inhibit the STAT3 signaling pathway, leading to the suppression of cell proliferation and chemosensitization in hepatocellular carcinoma.[17]
-
HRas and Pi3K/Akt Pathway: The this compound saponin taccaoside A has been reported to exert its anticancer effects through the HRas and Pi3K/Akt signaling pathway.[18]
Caption: Overview of signaling pathways affected by this compound steroids.
Conclusion and Future Directions
The discovery and development of this compound steroid compounds represent a landmark achievement in natural product chemistry and pharmaceutical science. From their origins in traditional medicine to their central role in the production of life-saving drugs, these molecules continue to be a source of scientific inspiration. Current research is focused on elucidating the complex signaling pathways through which this compound saponins exert their biological effects, particularly in the context of cancer therapy. The development of novel synthetic methodologies for the creation of new this compound analogues with enhanced therapeutic properties remains a key area of investigation. As our understanding of the intricate biology of these compounds deepens, so too will their potential to address a range of human diseases.
References
- 1. ovid.com [ovid.com]
- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Solasodine and diosgenin: 1H and 13C assignments by two‐dimensional NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. Diosgenin(512-04-9) 13C NMR spectrum [chemicalbook.com]
- 8. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Spirostan E-Ring Opening for the Synthesis of Dihydropyran Steroidal Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Total synthesis and cytotoxicity evaluation of the this compound saponin gitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. Diosgenin inhibits Wnt/β-catenin pathway to regulate the proliferation and differentiation of MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A systematic review of this compound saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Significance of Spirostanol Saponins in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol saponins (B1172615), a significant class of steroidal saponins, are pivotal to the intricate ecological interactions of plants. These structurally diverse secondary metabolites are not merely passive cellular components but active agents in plant defense and communication. Their amphipathic nature, arising from a hydrophobic steroidal skeleton and a hydrophilic sugar moiety, allows them to interact with cellular membranes, underpinning their potent biological activities. This technical guide provides an in-depth exploration of the ecological roles of this compound saponins, focusing on their functions in plant defense against herbivores and pathogens, and their influence on soil microbial communities. We present a synthesis of current knowledge, including quantitative data on their distribution and efficacy, detailed experimental protocols for their study, and a visualization of the signaling pathways that govern their production. This guide is intended to be a comprehensive resource for researchers in plant science, chemical ecology, and natural product drug discovery.
Introduction
Plants, as sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to navigate their complex environments. Among the myriad of secondary metabolites, this compound saponins stand out for their diverse biological activities and crucial roles in mediating ecological interactions.[1] These compounds are a subclass of steroidal saponins characterized by a C27 cholestane (B1235564) skeleton arranged into a six-ring system.[2] Their biosynthesis originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of a steroidal backbone that undergoes a series of hydroxylations, oxidations, and glycosylations to yield the final, active saponin (B1150181).[2][3]
The ecological functions of this compound saponins are multifaceted, primarily revolving around plant defense.[1][4] They exhibit potent antifungal and insecticidal properties, acting as pre-formed chemical barriers (phytoanticipins) against a wide range of potential threats.[5][6][7] Furthermore, emerging evidence suggests their involvement in allelopathic interactions and in shaping the composition of the rhizosphere microbiome, thereby influencing nutrient cycling and plant health.[8][9] Understanding the ecological roles of these molecules is not only fundamental to plant biology but also holds immense potential for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new therapeutic agents.
Ecological Roles of this compound Saponins
Defense Against Herbivores
This compound saponins constitute a significant component of the plant's defense system against herbivorous insects. Their mode of action is often multifaceted, encompassing antifeedant effects, growth disruption, and direct toxicity.[6][7]
One of the primary defense mechanisms is feeding deterrence . The bitter taste of many saponins can dissuade insects from feeding on plant tissues.[10] Beyond taste, these compounds can interfere with the digestive processes of insects. For instance, this compound saponins can bind to cholesterol in the insect's midgut, disrupting membrane integrity and leading to digestive dysfunction.[6] This interference with nutrient absorption can result in reduced growth rates and developmental abnormalities in larval stages.[6]
A notable example is the case of the leek moth (Acrolepiopsis assectella), a specialist herbivore of Allium species. The flowers of the leek plant (Allium porrum) contain a significantly higher concentration of the this compound saponin aginosid compared to the leaves, with a quantitative ratio of approximately 20:1.[11] This differential distribution is a strategic defense mechanism, protecting the plant's vital reproductive organs from herbivory.[6] In feeding bioassays, aginosid has been shown to cause mortality and ecdysial failures in leek moth larvae in a dose-dependent manner.[6] The addition of cholesterol to the diet can mitigate these toxic effects, supporting the hypothesis that the mechanism of action involves disruption of sterol metabolism, which is crucial for insect molting hormones (ecdysteroids).[6]
Defense Against Pathogens
This compound saponins exhibit broad-spectrum antifungal activity , playing a critical role in protecting plants from pathogenic fungi.[5][12][13] Their amphipathic nature allows them to insert into fungal cell membranes, leading to pore formation, loss of membrane integrity, and ultimately, cell lysis.[10] The specific structure of the saponin, including the nature of the aglycone and the composition of the sugar chains, significantly influences its antifungal potency.[5]
For example, a this compound saponin isolated from the leaves of Cestrum schlechtendahlii, (25R)-1β,2α-dihydroxy-5α-spirostan-3-β-yl-O-α-L-rhamnopyranosyl-(1 → 2)-β-D-galactopyranoside, demonstrated significant inhibitory activity against a range of fungi. The Minimum Inhibitory Concentration (MIC) of this compound was found to be 15-25 μM against Saccharomyces cerevisiae and 132-198 μM against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Fusarium graminearum. Similarly, this compound saponins isolated from Solanum hispidum have shown potent antimycotic activity against Trichophyton mentagrophytes and T. rubrum, with MIC values as low as 25 μg/mL.[13][14]
The corresponding furostanol saponins, which are biosynthetic precursors to spirostanols, often exhibit little to no antifungal activity.[5] This highlights the importance of the closed F-ring in the this compound structure for its membrane-disrupting capabilities.
Allelopathy and Rhizosphere Interactions
The influence of this compound saponins extends belowground, where they can impact the growth of neighboring plants and the composition of the soil microbial community. While the allelopathic potential of this compound saponins is less studied than their defensive roles, the release of these compounds from roots or decaying plant material can inhibit the germination and growth of competing plant species.[1]
Furthermore, saponins secreted into the rhizosphere can selectively influence the proliferation of soil microbes.[8] Some microorganisms are inhibited by saponins, while others may be able to utilize them as a carbon source. This selective pressure can shape the structure of the microbial community in the immediate vicinity of the root, which in turn can have significant consequences for nutrient availability and plant health.[8][9] For instance, studies have shown that different types of saponins can differentially affect the abundance of various bacterial genera in the soil.[8][15]
Quantitative Data on this compound Saponins
The concentration and distribution of this compound saponins within a plant are highly variable and depend on the plant species, tissue type, developmental stage, and environmental conditions. This quantitative information is crucial for understanding their ecological significance and for potential applications in agriculture and medicine.
| Plant Species | Plant Part | This compound Saponin(s) | Concentration/Content | Reference |
| Allium nigrum | Roots | Total Saponins | 19.38 mg/g DW | [6] |
| Bulbs | Total Saponins | 15.65 mg/g DW | [6] | |
| Leaves | Total Saponins | 10.48 mg/g DW | [6] | |
| Allium porrum | Flowers vs. Leaves | Aginosid | ~20:1 ratio | [11] |
| Chlorophytum borivilianum | Tuber Peels | Crude Saponins | Highest % yield | [13] |
| Tubers (without peels) | Crude Saponins | Lower % yield | [13] | |
| Leaves | Crude Saponins | Intermediate % yield | [13] | |
| Seeds | Crude Saponins | Intermediate % yield | [13] |
Table 1: Concentration of this compound Saponins in Various Plant Tissues. DW = Dry Weight.
| This compound Saponin | Fungal Pathogen | MIC (μg/mL) | MIC (μM) | Reference |
| (25R)-1β,2α-dihydroxy-5α-spirostan-3-β-yl-O-α-L-rhamnopyranosyl-(1 → 2)-β-D-galactopyranoside | Saccharomyces cerevisiae | - | 15-25 | |
| Candida albicans | - | 132-198 | ||
| Cryptococcus neoformans | - | 132-198 | ||
| Fusarium graminearum | - | 132-198 | ||
| 6α-O-[β-D-xylopyranosyl-(1-->3)-β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | Trichophyton mentagrophytes | 25 | - | [13] |
| Trichophyton rubrum | 25 | - | [13] | |
| Tigogenin saponins 1-4 | Cryptococcus neoformans | MFC comparable to Amphotericin B (1.25 μg/ml) | - | [16] |
| Tigogenin saponins 1, 3, 4 | Aspergillus fumigatus | 2.5-5 | - | [16] |
| Diosgenin saponins 19, 20 | Candida albicans | Active | - | [16] |
| Candida glabrata | Active | - | [16] |
Table 2: Antifungal Activity of Selected this compound Saponins. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration.
| This compound Saponin | Insect Species | Effect | Effective Concentration/Dose | Reference |
| Aginosid | Acrolepiopsis assectella (Leek moth) | Mortality, ecdysial failures | Dose-dependent | [6] |
| Saponins from Medicago species | Artemia salina (Brine shrimp) | Lethality (LD50) | 4.1 to 181.3 μg/mL | [17] |
Table 3: Insecticidal Activity of Selected this compound Saponins. LD50 = Lethal Dose, 50%.
Experimental Protocols
Extraction and Purification of this compound Saponins
Objective: To extract and purify this compound saponins from plant material for subsequent analysis and bioassays.
Methodology:
-
Sample Preparation:
-
Collect fresh plant material and either process immediately or freeze-dry for long-term storage.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Reflux the powdered plant material (e.g., 5.0 kg) with 70% ethanol-water for several hours (e.g., 3 times).[18]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Solvent Partitioning (Defatting):
-
Suspend the crude extract in water and partition with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar compounds.[19]
-
Discard the non-polar layer and retain the aqueous layer containing the saponins.
-
-
Enrichment of Saponin Fraction:
-
Extract the aqueous layer multiple times with n-butanol.[19]
-
Combine the n-butanol fractions and evaporate the solvent to yield a crude saponin-rich extract.
-
-
Chromatographic Purification:
-
Subject the crude saponin extract to column chromatography on silica (B1680970) gel.[18]
-
Elute the column with a gradient of chloroform-methanol-water to separate different saponin fractions.[18]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fractions containing this compound saponins using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[18]
-
Caption: Workflow for this compound Saponin Extraction and Purification.
Quantitative Analysis by HPLC-ELSD
Objective: To quantify the amount of specific this compound saponins in a plant extract.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD).
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[11]
-
Gradient Program: A typical gradient might be: 0-20 min, 30-50% B; 20-40 min, 50-80% B; 40-45 min, 80-100% B.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 100°C.
-
Nebulizer Gas (Nitrogen) Flow Rate: 2.5 L/min.
-
-
Quantification:
-
Prepare a series of standard solutions of the purified this compound saponin of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the plant extract and determine the peak area of the target saponin.
-
Calculate the concentration of the saponin in the extract using the calibration curve.
-
Antifungal Bioassay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a this compound saponin against a specific fungal pathogen.
Methodology:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6]
-
Dilute the suspension to the final desired inoculum concentration (e.g., 1 x 10^5 CFU/mL) in the appropriate broth medium (e.g., RPMI-1640).[6]
-
-
Assay Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the saponin stock solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (inoculum without any compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except for the sterility control well).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[6]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (fungal growth).
-
The MIC is the lowest concentration of the saponin at which no visible growth is observed.[6]
-
Caption: Workflow for the Antifungal Broth Microdilution Bioassay.
Insect Feeding Bioassay
Objective: To assess the antifeedant or toxic effects of a this compound saponin on a target insect herbivore.
Methodology:
-
Diet Preparation:
-
Prepare an artificial diet suitable for the target insect species.
-
Incorporate the this compound saponin into the diet at various concentrations. A control diet without the saponin should also be prepared.
-
-
Bioassay Setup:
-
Place a known number of insect larvae (e.g., early instars) into individual containers or wells of a multi-well plate.
-
Provide each larva with a pre-weighed amount of the treated or control diet.
-
-
Data Collection:
-
After a specific period (e.g., 24, 48, or 72 hours), record the following parameters:
-
Larval mortality.
-
Larval weight gain.
-
Amount of diet consumed (by re-weighing the remaining diet).
-
Observe any developmental abnormalities.
-
-
-
Data Analysis:
-
Calculate the percentage of mortality, growth inhibition, and feeding deterrence for each saponin concentration compared to the control.
-
Determine the effective concentration (EC50) for growth inhibition or the lethal dose (LD50) for mortality.
-
Signaling Pathways in this compound Saponin Biosynthesis
The production of this compound saponins in plants is a tightly regulated process, often induced in response to biotic and abiotic stresses. Several signaling pathways, particularly those involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA), play a central role in orchestrating the expression of saponin biosynthetic genes.[2][7][12][20]
Jasmonic Acid (JA) Signaling:
Herbivore attack or wounding triggers the biosynthesis of JA.[7][14] The JA signaling pathway is a key regulator of defense responses against necrotrophic pathogens and chewing insects.[14] Elicitors such as methyl jasmonate (MeJA) have been shown to induce the synthesis of steroidal saponins in various plant species.[2] The signaling cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn activates transcription factors (e.g., MYC2) that bind to the promoters of saponin biosynthetic genes, upregulating their expression.[12][14]
Other Elicitors and Abiotic Stress:
Besides JA, other biotic and abiotic elicitors can also trigger this compound saponin production. Fungal elicitors, such as cell wall fragments from Aspergillus niger or Fusarium oxysporum, can induce saponin accumulation.[2] Abiotic stresses like salt stress and ethylene (B1197577) have also been reported to enhance the production of steroidal saponins.[2] These diverse signals likely converge on a complex regulatory network that fine-tunes the plant's chemical defenses to the specific environmental challenge.
Caption: Signaling Pathways Regulating this compound Saponin Biosynthesis.
Conclusion and Future Perspectives
This compound saponins are integral to the ecological fitness of plants, providing a robust and versatile chemical defense against a multitude of biotic threats. Their roles as anti-herbivore and anti-pathogenic compounds are well-established, and their influence on the complex interactions within the rhizosphere is an expanding area of research. The quantitative and qualitative variations in this compound saponin profiles across different plant species and tissues underscore the evolutionary fine-tuning of these defenses.
For researchers, scientists, and drug development professionals, the study of this compound saponins offers exciting opportunities. A deeper understanding of their biosynthesis and its regulation could pave the way for engineering crops with enhanced resistance to pests and diseases, reducing the reliance on synthetic pesticides. Furthermore, the potent and diverse biological activities of these natural products make them a promising source for the discovery of new pharmaceuticals, particularly antifungal and anticancer agents.
Future research should focus on several key areas:
-
Elucidating the complete signaling networks that regulate this compound saponin biosynthesis in response to specific ecological cues.
-
Characterizing the enzymatic machinery responsible for the vast structural diversity of these compounds.
-
Exploring the synergistic or antagonistic interactions of this compound saponins with other plant secondary metabolites in defense.
-
Conducting comprehensive in-field studies to validate the ecological relevance of laboratory findings.
By continuing to unravel the complexities of this compound saponin ecology and biochemistry, we can harness the power of these remarkable molecules for the benefit of agriculture, medicine, and a more sustainable future.
References
- 1. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]
- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Spirostanol Glycosides: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol glycosides, a class of naturally occurring steroidal saponins (B1172615), have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. These compounds, isolated from a variety of plant species, have demonstrated a broad spectrum of effects, including robust anticancer, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the pharmacological potential of this compound glycosides, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction to this compound Glycosides
This compound glycosides are a subgroup of steroidal saponins characterized by a C27 cholestane (B1235564) skeleton with a spiroketal moiety. Their structural diversity, arising from variations in the aglycone and the attached sugar chains, contributes to their wide range of biological activities.[1] These natural products have been isolated from various plant families, including Liliaceae, Dioscoreaceae, and Agavaceae.[2] Extensive research has highlighted their potential as lead compounds for the development of new drugs to treat a variety of diseases, from cancer to inflammatory disorders and microbial infections.[1][3]
Anticancer Potential
This compound glycosides exhibit significant cytotoxic effects against a multitude of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[2][4]
Cytotoxic Activities
Numerous studies have quantified the cytotoxic effects of various this compound glycosides against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.
| This compound Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 107 | HL-60 (Leukemia) | 0.96 | [2] |
| A549 (Lung Cancer) | 3.15 | [2] | |
| HSC-4 (Oral Cancer) | 1.98 | [2] | |
| HSC-2 (Oral Cancer) | 1.84 | [2] | |
| (22S)-spirosol glycoside 92 | HL-60 (Leukemia) | 5.0 | [2] |
| (22S)-spirosol glycoside 94 | HL-60 (Leukemia) | 4.4 | [2] |
| (22R)-spirosol glycoside 93 | A549 (Lung Cancer) | 7.9 | [2] |
| 5β-Furostanol glycoside 113 | HL-60 (Leukemia) | 3.8 | [2] |
| A549 (Lung Cancer) | 6.8 | [2] | |
| Dioscin (B1662501) | MiaPaCa-2 (Pancreatic) | ~2.5-5.0 | [5] |
| Compound 3 | A549 (Lung Cancer) | > 40 | [4] |
| HepG2 (Liver Cancer) | 26.3 | [4] |
Mechanisms of Anticancer Action
2.2.1. Induction of Apoptosis
A primary mechanism by which this compound glycosides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Many this compound glycosides, such as dioscin, trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6][7] The generation of reactive oxygen species (ROS) is also a common feature in dioscin-induced apoptosis.[5][6]
-
Extrinsic Pathway: Some this compound glycosides can also activate the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the activation of caspase-8.[6]
dot
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound glycosides.
2.2.2. Cell Cycle Arrest
This compound glycosides can also inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, such as G1 or G2/M, preventing the cells from dividing and growing.[2][6][8]
2.2.3. Modulation of Signaling Pathways
The anticancer activity of these compounds is also linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound glycosides like dioscin have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby promoting apoptosis and inhibiting cell proliferation in various cancers.[4][6][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a role in cell proliferation, differentiation, and apoptosis. This compound glycosides can modulate this pathway to induce anticancer effects.[6][9]
-
Other Pathways: Other signaling pathways implicated in the anticancer effects of this compound glycosides include the Wnt/β-catenin pathway and the modulation of survivin expression.[6][10]
dot
Caption: Modulation of key signaling pathways by this compound glycosides.
Anti-inflammatory Activity
This compound glycosides have demonstrated notable anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[3][11] Their mechanisms include the inhibition of pro-inflammatory enzymes and mediators.
Inhibition of Inflammatory Responses
Certain this compound glycosides have been shown to inhibit immediate inflammatory responses in neutrophils, such as superoxide (B77818) anion generation and elastase release.[11][12][13]
| This compound Saponin (B1150181) | Superoxide Anion Generation IC50 (µM) | Elastase Release IC50 (µM) | Reference |
| Compound 1 | - | 3.2 | [11][13] |
| Compound 4 | - | 4.2 | [11][13] |
| Compound 19 | 6.1 | - | [11][13] |
| Compound 20 | 7.0 | 3.7 | [11][13] |
| Compound 21 | 7.6 | 4.4 | [11][13] |
| Compound 24 | 4.0 | 1.0 | [11][13] |
Dual Inhibition of 5-LOX and COX-2
Some this compound and furostanol glycosides from Anemarrhenae Rhizoma have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), two key enzymes in the arachidonic acid cascade that leads to the production of inflammatory mediators.[14] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with potentially improved efficacy and reduced side effects.[14]
Antifungal Properties
This compound glycosides also possess antifungal activity against a range of fungal species.[15][16]
Mechanism of Antifungal Action
The primary mechanism of antifungal activity for many this compound saponins is believed to involve their interaction with sterols, such as ergosterol, in the fungal cell membrane.[15] This interaction can lead to the formation of pores and a loss of membrane integrity, ultimately causing fungal cell death.[15] Another proposed mechanism is the inhibition of 1,3-β-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[15]
In Vitro Antifungal Activity
A study on functionalized 2,3-spirostane isomers demonstrated their potential against several fungal species. For example, 2α-acetoxy-5α-spirostan-3β-ol showed significant activity (>50% inhibition at the minimal concentration) against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus.[15]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological potential of this compound glycosides.
dot
Caption: General experimental workflow for assessing anticancer potential.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[18] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]
-
Compound Treatment: Treat the cells with various concentrations of the this compound glycoside for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.[19]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[18][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[18] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection
A combination of methods is often used to confirm and quantify apoptosis.
5.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[22][23] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[21]
Protocol:
-
Cell Treatment: Culture and treat cells with the this compound glycoside as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).
-
Data Interpretation: Quantify the percentage of cells in each quadrant of the resulting dot plot.
5.2.2. Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.[22][24] This includes the cleavage (activation) of caspases (e.g., caspase-3, -8, -9) and PARP, as well as changes in the expression of Bcl-2 family proteins.[24]
Protocol:
-
Protein Extraction: Treat cells with the this compound glycoside, then lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH), to determine changes in protein expression.[24]
Conclusion and Future Directions
This compound glycosides represent a promising class of natural products with significant pharmacological potential. Their demonstrated anticancer, anti-inflammatory, and antifungal activities, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of this compound glycosides and their biological activity is crucial for designing and synthesizing more potent and selective analogs.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models of disease.
-
Target Identification and Validation: Further investigation is needed to precisely identify the molecular targets of various this compound glycosides to better understand their mechanisms of action.
-
Combination Therapies: Exploring the synergistic effects of this compound glycosides with existing therapeutic agents could lead to more effective treatment strategies with reduced side effects.
References
- 1. This compound Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of dioscin on apoptosis in pancreatic cancer MiaPaCa-2 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dioscin inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anti-Inflammatory this compound and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of functionalized 2,3-spirostane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Spirostanol Extraction from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various techniques for extracting spirostanol saponins (B1172615) from plant materials. The included protocols offer detailed, step-by-step guidance for practical application in a laboratory setting.
Introduction to this compound Saponins
This compound saponins are a class of naturally occurring steroidal glycosides found in a variety of plants, such as those from the Dioscorea, Trigonella, and Yucca genera.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.[2] Diosgenin (B1670711), a prominent this compound sapogenin, serves as a crucial precursor for the synthesis of various steroidal drugs.[1] The efficient extraction of these compounds from plant matrices is a critical first step in their study and utilization for drug development.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of obtaining this compound saponins. This section provides a quantitative comparison of conventional and modern extraction techniques. It is important to note that a direct comparison of yields across different studies can be influenced by variations in the plant material, growing conditions, and analytical methods employed.[1]
Table 1: Comparison of Modern Extraction Techniques for Diosgenin from Trigonella foenum-graecum (Fenugreek) Seeds
| Extraction Method | Solvent | Time | Yield of Extract (%) | Diosgenin Content (mg/100g) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol (B145695) | 6 min | 7.83 | 35.50 | [3] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 60 min | 21.48 | 40.37 | [3] |
This table presents a direct comparison of MAE and UAE on the same plant material, highlighting the higher efficiency of UAE in terms of both extract yield and diosgenin content under the specified conditions.[3]
Table 2: Overview of Various Extraction Techniques and Reported this compound Yields
| Extraction Method | Plant Material | Key Parameters | This compound Yield/Content | Reference |
| Maceration | Trigonella foenum-graecum seeds | Dynamic maceration, 96% ethanol, 44°C, 30 min, 1:7 solid-liquid ratio | Optimized for β-Sitosterol extraction | [4] |
| Reflux Extraction | General | 60% Ethanol | Higher yield of baicalin (B1667713) and puerarin (B1673276) compared to decoction | [5] |
| Supercritical Fluid Extraction (SFE) | Dioscorea species | Supercritical CO2, 35-80°C, 15-35 MPa, 2-4 hours | Up to 5.93% dioscin (B1662501) yield with >94.9% purity | [6] |
| Enzyme-Assisted Extraction (EAE) | Dioscorea zingiberensis | Commercial cellulase, 55°C, pH 5.0 | Increased diosgenin yield by 15.4 ± 2.7% compared to traditional acid hydrolysis | [7] |
This table provides data from various studies. Direct comparison should be made with caution due to differing plant materials and experimental conditions.
Experimental Protocols
The following section details the methodologies for the key extraction experiments.
Protocol 1: Maceration Extraction
Maceration is a simple and cost-effective conventional extraction method.[8]
Objective: To extract this compound saponins using a simple soaking method.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., ethanol, methanol)[9]
-
Stoppered container (e.g., Erlenmeyer flask)
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the plant material in the stoppered container.
-
Add the solvent at a specified solid-to-liquid ratio (e.g., 1:10 w/v), ensuring the entire plant material is submerged.
-
Seal the container and place it on a shaker or with a magnetic stirrer for a defined period (e.g., 24-72 hours) at room temperature.[8]
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing extraction efficiency.[3]
Objective: To efficiently extract this compound saponins using ultrasonic energy.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 80% Ethanol)[3]
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into a beaker or flask.
-
Add the selected solvent at an optimized solid-to-liquid ratio.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate the mixture for a predetermined time (e.g., 30-60 minutes) and at a specific frequency (typically 20-40 kHz).[3]
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After sonication, filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[3]
Objective: To rapidly extract this compound saponins using microwave energy.
Materials:
-
Dried and powdered plant material
-
Microwave-transparent solvent (e.g., ethanol)
-
Microwave extraction vessel (open or closed)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the weighed powdered plant material into the microwave extraction vessel.
-
Add the solvent at the desired ratio.
-
Place the vessel in the microwave extractor.
-
Set the microwave power, temperature, and extraction time according to optimized parameters (e.g., 6 minutes).[3]
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that utilizes a supercritical fluid, typically CO₂, as the solvent.[6]
Objective: To extract this compound saponins using an environmentally friendly and highly selective method.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
CO₂ cylinder (food or pharma grade)
-
Co-solvent (e.g., ethanol), if necessary
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 15-35 MPa and 35-80°C).[6]
-
Introduce the supercritical CO₂ into the extraction vessel. A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid.
-
Allow the supercritical fluid to pass through the plant material for a specific duration (e.g., 2-4 hours) to extract the spirostanols.[6]
-
The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the spirostanols to precipitate out.
-
The CO₂ can be recycled back to the extractor.
-
Collect the precipitated crude this compound extract from the separator.
Protocol 5: Enzyme-Assisted Extraction (EAE)
EAE utilizes specific enzymes to break down the plant cell wall, facilitating the release of intracellular compounds.[7]
Objective: To enhance the extraction of this compound saponins through enzymatic hydrolysis of the plant matrix.
Materials:
-
Dried and powdered plant material
-
Specific enzyme(s) (e.g., cellulase, pectinase)[7]
-
Buffer solution with optimal pH for the enzyme
-
Incubator or water bath with temperature control
-
Filtration apparatus
-
Solvent for subsequent extraction (e.g., ethanol)
-
Rotary evaporator
Procedure:
-
Suspend the powdered plant material in the buffer solution in a reaction vessel.
-
Add the enzyme(s) at a predetermined concentration.
-
Incubate the mixture at the optimal temperature (e.g., 55°C) and pH (e.g., 5.0) for the enzyme for a specific period to allow for enzymatic hydrolysis.[7]
-
After incubation, the hydrolyzed mixture can be directly subjected to a conventional extraction method like maceration or reflux extraction with a suitable solvent to extract the released spirostanols.
-
Filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
Caption: Workflow for Enzyme-Assisted Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmp.ir [jmp.ir]
- 5. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis [mdpi.com]
- 8. Yucca Saponins. Bioactivity and analytical methods | Encyclopedia MDPI [encyclopedia.pub]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Spirostanol Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirostanol saponins (B1172615) are a significant subgroup of steroidal saponins characterized by a spirostane-type aglycone. These compounds are widely distributed in the plant kingdom, found in the roots, stems, leaves, and seeds of various terrestrial plants, particularly in monocotyledon families such as Dioscoreaceae, Liliaceae, and Agavaceae.[1][2][3][4] this compound saponins exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them valuable targets for drug discovery and development.[5] Their isolation and purification from complex plant matrices, however, present a significant challenge due to their structural diversity, similar polarities, and lack of strong UV chromophores.[2]
This document provides a comprehensive overview of the methodologies and detailed protocols for the successful isolation and purification of this compound saponins from various plant sources.
General Workflow for Isolation and Purification
The isolation of this compound saponins is a multi-step process that begins with the extraction from raw plant material, followed by a series of chromatographic separations to yield pure compounds. The general workflow is outlined below.
References
Application Notes & Protocols for the Quantification of Spirostanol Compounds by HPLC
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the analysis of spirostanol compounds using High-Performance Liquid Chromatography (HPLC). It includes detailed application notes summarizing common methodologies and quantitative data, followed by specific experimental protocols for sample preparation and HPLC analysis.
Application Notes
This compound compounds, a class of steroidal saponins (B1172615), are widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for quality control of herbal medicines, dietary supplements, and for pharmacological research. HPLC is a powerful and widely used technique for the separation and quantification of this compound saponins from complex plant extracts.[2][3]
Due to the lack of strong chromophores in most this compound molecules, UV detection can be challenging, though it is sometimes employed at low wavelengths (200-210 nm).[1][4] The Evaporative Light Scattering Detector (ELSD) is frequently the detector of choice as it is a universal detector for non-volatile compounds and offers good sensitivity for saponin (B1150181) analysis.[1][3][4][5] Coupling HPLC with Mass Spectrometry (HPLC-MS) is also a powerful tool for both identification and quantification.[5][6][7]
The most common approach involves Reversed-Phase HPLC (RP-HPLC) using a C18 column with a gradient elution of acetonitrile (B52724) and water or methanol (B129727) and water.[1][3][8]
Method Validation
Analytical methods for quantification must be validated to ensure reliability and accuracy. Validation is performed according to the International Conference on Harmonisation (ICH) guidelines and typically includes the evaluation of the following parameters:[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results directly proportional to the concentration of the analyte within a given range.[10][11]
-
Precision: The closeness of agreement between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.[11][12]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Quantitative Data Summary
The following table summarizes results from various studies on the quantification of this compound and other steroidal saponins in different plant materials using HPLC.
| Plant Material | Analyte(s) | Method | Concentration | Reference(s) |
| Trigonella foenum-graecum (Fenugreek) seeds | Total Steroidal Saponins | HPLC-ELSD | 0.14 % (w/w) | [1][4] |
| Porterandia anisophylla | Total Saponins | HPLC | 53063 mg/L | [4] |
| Antidesma cuspidatum | Total Saponins | HPLC | 42829 mg/L | [4] |
| Clidemia hirta | Total Saponins | HPLC | 42510 mg/L | [4] |
| Panax vietnamensis | Ginsenoside Rb₁, Rg₁, Majnoside R2, Vina-ginsenoside R2 | HPLC-ELSD | Varies by compound | [13] |
| Gongxuening capsule | Eight Bioactive Steroidal Saponins | HPLC-ELSD | Varies by compound | [14][15] |
Experimental Protocols
Protocol for Extraction of this compound Saponins from Plant Material
This protocol describes a general procedure for the extraction of this compound saponins from dried plant material using a Soxhlet apparatus.[2]
Materials:
-
Dried and powdered plant material
-
70% Ethanol (B145695) (HPLC Grade)
-
Soxhlet apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Methanol (HPLC Grade)
-
0.22 µm syringe filter
Procedure:
-
Weigh approximately 2 grams of the dried, powdered plant sample and place it into a cellulose extraction thimble.[2]
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 250 mL round bottom flask containing 150 mL of 70% ethanol and a condenser.[2]
-
Heat the flask using a heating mantle to a temperature that maintains a steady reflux of the ethanol (approximately 45°C for 7 hours).[2]
-
After the extraction is complete, allow the apparatus to cool down.
-
Transfer the ethanol extract from the round bottom flask to a new flask for concentration.
-
Concentrate the extract under reduced pressure using a rotary evaporator until the solvent is completely removed.
-
Re-dissolve the dried concentrate in 10 mL of HPLC-grade methanol.[2]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
Protocol for HPLC Quantification
This protocol provides a general HPLC method for the separation and quantification of this compound saponins. It is a representative method and may require optimization for specific applications.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or a PDA/UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][8]
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
ELSD Settings (Example): Drift tube temperature: 95-102°C; Nebulizing gas (Nitrogen) flow rate: 2.8 L/min.[4][15]
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 20.0 | 38 | 62 |
| 25.0 | 38 | 62 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 70 | 30 |
| 55.0 | 70 | 30 |
(Note: This is an example gradient program adapted from literature and may need significant optimization.[14][15])
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.
-
Inject the filtered sample extract (from Protocol 1) into the HPLC system.
-
Run the gradient program as specified above.
-
Monitor the separation and detect the peaks using the ELSD or UV detector.
-
Identify the this compound saponin peaks by comparing their retention times with those of reference standards.
Protocol for Standard Preparation and Quantification
Materials:
-
Reference standards of the this compound compounds of interest
-
Methanol (HPLC Grade)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare a Stock Standard Solution: Accurately weigh a known amount (e.g., 10 mg) of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution (e.g., 1 mg/mL).
-
Prepare Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five working standard solutions covering the expected concentration range of the analyte in the samples.
-
Construct a Calibration Curve:
-
Inject each working standard solution into the HPLC system using the same method as for the samples.
-
For ELSD, the response is often non-linear, so a logarithmic transformation is typically applied. Plot the log of the peak area versus the log of the concentration.[13] For UV detection, plot the peak area versus the concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should ideally be >0.999.[13]
-
-
Quantify the Sample:
-
Inject the prepared sample extract into the HPLC.
-
Determine the peak area of the target this compound compound.
-
Calculate the concentration of the compound in the sample extract by using the regression equation obtained from the calibration curve.[12]
-
Calculate the final content in the original plant material, accounting for the initial sample weight and dilution factors.
-
Visualizations
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of this compound saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Simultaneous determination of furostanol and this compound glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application of NMR Spectroscopy for the Structural Elucidaion of Spirostanols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostanol glycosides, a significant class of steroidal saponins, are widely distributed in the plant kingdom and exhibit a diverse range of biological activities, making them promising candidates for drug development. The complexity and stereochemical diversity of their structures necessitate powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structure elucidation of spirostanols, providing detailed information about the carbon skeleton, the nature and sequence of sugar moieties, and the stereochemistry of the entire molecule.[1][2]
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound compounds using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
A systematic approach combining various NMR experiments is crucial for the successful structure determination of this compound glycosides.
Sample Preparation
Proper sample preparation is critical to obtain high-quality NMR spectra.
Protocol:
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the sample is completely soluble. Pyridine-d₅ is commonly used for this compound glycosides due to its excellent solubilizing properties for polar compounds.[3] Other common solvents include methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be required depending on the instrument's sensitivity.[4][5]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][6]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, though referencing to the residual solvent peak is more common.
NMR Data Acquisition
Acquisition of a comprehensive set of NMR data is essential for complete structural assignment. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H).
Key Experiments and Methodologies:
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons.
-
Protocol: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR (Carbon NMR): Determines the number of carbon atoms and their types (C, CH, CH₂, CH₃).
-
Protocol: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.[1][2]
-
Protocol: A standard COSY experiment will reveal correlations between protons that are coupled to each other, typically over two or three bonds.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1][2]
-
Protocol: This experiment is essential for assigning the protonated carbons in the molecule.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.[1][2]
-
Protocol: The HMBC spectrum is key to establishing the overall carbon skeleton and the linkages between the aglycone and the sugar units.
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry.[2][7]
-
Protocol: NOESY or ROESY experiments are used to establish the stereochemical relationships within the aglycone and between the aglycone and the sugar moieties. The choice between NOESY and ROESY depends on the molecular weight of the compound.
-
Data Presentation: Characteristic NMR Data of Spirostanols
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the this compound skeleton. These values can serve as a reference for the initial assessment of acquired spectra.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for a this compound Aglycone.
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| H-3 | 3.5 - 4.5 | m |
| H-6 | 5.2 - 5.6 | br d |
| H-16 | 4.3 - 4.8 | m |
| H-18 (CH₃) | 0.7 - 1.0 | s |
| H-19 (CH₃) | 0.8 - 1.2 | s |
| H-21 (CH₃) | 0.9 - 1.2 | d |
| H-26ax | 3.3 - 3.6 | dd |
| H-26eq | 3.4 - 3.8 | dd |
| H-27 (CH₃) | 0.7 - 1.1 | d |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Aglycone.
| Carbon | Chemical Shift Range (ppm) |
| C-3 | 65 - 80 |
| C-5 | 140 - 142 |
| C-6 | 120 - 123 |
| C-16 | 80 - 85 |
| C-18 | 15 - 20 |
| C-19 | 18 - 25 |
| C-21 | 14 - 18 |
| C-22 | 108 - 112 |
| C-26 | 65 - 70 |
| C-27 | 16 - 20 |
Structure Elucidation Workflow
The process of elucidating the structure of a this compound glycoside from NMR data follows a logical sequence.
Interpretation of 2D NMR Data
The interpretation of 2D NMR spectra is a puzzle-solving process where different pieces of information are put together to build the final structure.
Assembling the Aglycone Skeleton
The carbon skeleton of the this compound aglycone is pieced together primarily using COSY and HMBC data.
Determining Stereochemistry with NOESY
The NOESY spectrum provides crucial information about the spatial proximity of protons, which is essential for determining the stereochemistry of the this compound.
The difference in chemical shifts of the geminal protons at C-26 (Δδ = δH-26a - δH-26b) is a reliable indicator of the stereochemistry at C-25. A small difference (Δδ < 0.2 ppm) suggests a 25R configuration, while a larger difference (Δδ > 0.5 ppm) indicates a 25S configuration.[8]
Conclusion
NMR spectroscopy is an unparalleled technique for the complete structural and stereochemical elucidation of this compound glycosides. A systematic application of 1D and 2D NMR experiments, coupled with a logical interpretation of the spectral data, allows for the unambiguous determination of these complex natural products. The protocols and data presented herein provide a comprehensive guide for researchers in natural product chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Sapogenins and Saponins from Convallaria majalis L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Mass Spectrometry Analysis of Spirostanol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostanol glycosides, a significant class of steroidal saponins (B1172615), are widely distributed in the plant kingdom and exhibit a diverse range of pharmacological activities. Their structural complexity, characterized by a spirostane aglycone and one or more sugar chains, necessitates sophisticated analytical techniques for accurate identification and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for the comprehensive analysis of these compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound glycosides, intended to guide researchers in developing robust analytical methods.
Core Principles of Mass Spectrometry Analysis
The mass spectrometry analysis of this compound glycosides typically involves electrospray ionization (ESI), which is a soft ionization technique suitable for these relatively large and polar molecules. Analysis can be performed in both positive and negative ion modes, each providing complementary structural information.
-
Positive Ion Mode ([M+H]⁺, [M+Na]⁺): In positive ion mode, this compound glycosides readily form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺). Tandem mass spectrometry (MS/MS or MSn) of these precursor ions induces fragmentation, primarily through the cleavage of glycosidic bonds. This results in the sequential neutral loss of sugar residues (e.g., hexose (B10828440): 162 Da, deoxyhexose: 146 Da, pentose: 132 Da), allowing for the determination of the sugar sequence.[1] Further fragmentation can provide information about the aglycone structure.[2][3]
-
Negative Ion Mode ([M-H]⁻): In negative ion mode, deprotonated molecules ([M-H]⁻) are observed. The fragmentation of these ions also proceeds via the loss of sugar moieties.[1][4] Additionally, characteristic fragmentation of the spirostane nucleus, such as cleavage of the E-ring, can be observed, providing valuable structural information about the aglycone.[4]
Experimental Workflow
The general workflow for the analysis of this compound glycosides from a plant matrix involves sample preparation, LC-MS analysis, and data processing.
Caption: General experimental workflow for this compound glycoside analysis.
Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction and cleanup of this compound glycosides from dried plant material.[5][6]
Materials:
-
Dried and powdered plant material
-
70-80% Ethanol (B145695) or Methanol (B129727)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid (optional)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Weigh approximately 1 g of the dried, powdered plant material into a conical tube.
-
Add 10 mL of 70% ethanol (or methanol).
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Re-dissolve the dried extract in 1 mL of water.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the re-dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the this compound glycosides with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness.
-
-
Final Sample Preparation:
Protocol 2: UPLC-ESI-Q-Exactive-Orbitrap MS Analysis
This protocol provides a method for the chromatographic separation and mass spectrometric detection of this compound glycosides, adapted from a study on Yucca schidigera.[5][8][9]
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC)
-
High-Resolution Mass Spectrometer (e.g., Thermo Q Exactive Orbitrap) with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: Waters ACQUITY UPLC® T3 (2.1 × 100 mm, 1.8 µm).[5][8]
-
Mobile Phase B: 0.1% Formic Acid in 50:50 Methanol:Acetonitrile (v/v/v).[5][8]
-
Gradient Program:
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive.[9]
-
Capillary Voltage: 3.2 kV.[9]
-
Capillary Temperature: 350 °C.[9]
-
Ion Source Heater Temperature: 300 °C.[9]
-
Sheath Gas (N₂): 40 arbitrary units.[9]
-
Auxiliary Gas (N₂): 10 arbitrary units.[9]
-
Mass Range: m/z 150–1500.[9]
-
Collision Energy (for MS/MS): Ranged between 15 and 45 V.[9]
Data Presentation: Fragmentation of this compound Glycosides
The structural elucidation of this compound glycosides by mass spectrometry relies on the interpretation of their fragmentation patterns. The tables below summarize the characteristic neutral losses and fragment ions observed in both positive and negative ion modes.
Table 1: Characteristic Neutral Losses of Sugar Moieties in MS/MS
| Sugar Unit | Neutral Loss (Da) | Ionization Mode | Reference |
| Pentose | 132 | Positive/Negative | [1] |
| Deoxyhexose | 146 | Positive/Negative | [1] |
| Hexose | 162 | Positive/Negative | [1] |
Table 2: Example Fragmentation of a this compound Glycoside (Purpureagitoside)
This example illustrates the fragmentation pathway in negative ion mode.[4]
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 739 | 577 | 162 | Loss of a hexose unit (Glc) |
| 577 | 415 | 162 | Loss of a hexose unit (Gal) |
| 415 | 273 | - | Cleavage of the E-ring of the aglycone |
| 273 | 255 | 18 | Loss of a water molecule |
Table 3: Characteristic Aglycone Fragment Ions
The fragmentation of the aglycone itself can provide fingerprints for different spirostane skeletons.
| Aglycone Type | Characteristic Fragment Ions (m/z) | Ionization Mode | Reference |
| Dihydroxyspirostane | 433, 289, 271, 253 | Positive | [3] |
| 25-CH₃ this compound | [M-C₆H₁₀O₂ + H]⁺ (loss of 114 Da) | Positive | [9] |
| 25-CH₃ this compound | [M-C₈H₁₆O₂ + H]⁺ (loss of 144 Da) | Positive | [9] |
| Δ²⁵(²⁷) this compound | [M-C₆H₈O₂ + H]⁺ (loss of 112 Da) | Positive | [9] |
| Δ²⁵(²⁷) this compound | [M-C₈H₁₄O₂ + H]⁺ (loss of 142 Da) | Positive | [9] |
Signaling Pathways and Logical Relationships
While this compound glycosides themselves are not part of signaling pathways, their analysis is crucial for understanding their pharmacological effects, which often involve the modulation of such pathways. For instance, certain this compound glycosides have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2), key enzymes in the arachidonic acid cascade responsible for inflammation.[10]
Caption: Inhibition of inflammatory pathways by this compound glycosides.
Conclusion
The combination of liquid chromatography and high-resolution tandem mass spectrometry provides a powerful platform for the detailed structural characterization and quantification of this compound glycosides. The protocols and data presented herein offer a comprehensive guide for researchers to establish and optimize their analytical methods for these pharmacologically important natural products. Careful sample preparation and systematic data analysis are paramount to achieving reliable and reproducible results. The ability to elucidate fragmentation pathways is key to identifying known and discovering novel this compound glycosides in complex biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of this compound saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays to Determine the Cytotoxicity of Spirostanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirostanol saponins, a class of naturally occurring steroidal glycosides, have garnered significant interest in oncological research due to their potent cytotoxic effects against a broad spectrum of cancer cell lines. The evaluation of their anticancer potential necessitates robust and reproducible in vitro cytotoxicity assays. This document provides detailed application notes and protocols for the essential assays used to characterize the cytotoxic and apoptotic effects of this compound compounds. The methodologies covered include the assessment of cell viability, membrane integrity, apoptosis induction, mitochondrial membrane potential, reactive oxygen species production, and cell cycle progression.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of different this compound derivatives against a range of cancer cell lines, providing a comparative overview of their potency.
| This compound Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Progenin III | CCRF-CEM | Leukemia | 1.59 | [1] |
| Progenin III | SKMel-28 | Melanoma | 31.61 | [1] |
| RCE-4 | CaSki | Cervical Cancer | 3.37 | [2] |
| This compound Glycoside 7 | SBC-3 | Small Cell Lung Carcinoma | 1.3 | [3] |
| Triterpene Glycoside 3 | SBC-3 | Small Cell Lung Carcinoma | 1.0 | [3] |
| This compound Glycoside 9 | SBC-3 | Small Cell Lung Carcinoma | 1.7 | [3] |
| SPD | HL-60 | Acute Promyelocytic Leukemia | 2.0 ± 0.2 (48h) | [4] |
| This compound Saponin (B1150181) 7 | U87MG | Glioblastoma | 1.13 | [5] |
| This compound Saponin 8 | U87MG | Glioblastoma | 3.42 | [5] |
| This compound Saponin 7 | Hep-G2 | Hepatocellular Carcinoma | 1.13 | [5] |
| This compound Saponin 8 | Hep-G2 | Hepatocellular Carcinoma | 3.42 | [5] |
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental in determining the dose-dependent cytotoxic effect of a compound.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[7][8]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: Similar to the MTT assay, this assay uses the blue dye resazurin (B115843), which is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Protocol: The protocol is similar to the MTT assay, with the following key differences:
-
Instead of MTT, a resazurin solution is added to the cells.
-
The endpoint is measured by fluorescence (typically 560 nm excitation / 590 nm emission) rather than absorbance.
Cytotoxicity Assays
These assays measure cell death by quantifying markers released from damaged cells.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12][13] The LDH activity in the supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the number of lysed cells.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 400 x g for 5 minutes.[12] Carefully transfer 100 µL of the cell supernatant to a new 96-well plate.[12]
-
Reaction Mixture Addition: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[12]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer (e.g., Triton X-100).
Apoptosis Assays
These assays are crucial for determining if the observed cytotoxicity is due to programmed cell death.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Principle: Apoptosis is often executed by a family of proteases called caspases. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.[1]
Protocol:
-
Cell Lysate Preparation: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for the specific caspase being measured (e.g., a substrate containing the DEVD sequence for caspase-3/7).
-
Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.
Mitochondrial Assays
These assays investigate the involvement of the mitochondrial pathway in this compound-induced apoptosis.
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[14] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Treat cells with the this compound compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.
Reactive Oxygen Species (ROS) Measurement
Principle: Increased production of reactive oxygen species is often associated with drug-induced cytotoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]
Protocol:
-
Cell Seeding and Treatment: Treat cells with the this compound compound.
-
DCFH-DA Staining: Incubate the cells with DCFH-DA.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometry at an excitation of 488 nm and an emission of 525 nm.[15][16]
Cell Cycle Analysis
Principle: This assay determines the effect of the this compound compound on cell cycle progression. Cells are stained with a DNA-binding dye like propidium (B1200493) iodide (PI), and their DNA content is analyzed by flow cytometry.[17] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol:
-
Cell Seeding and Treatment: Treat cells with the this compound compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
This compound-Induced Apoptosis Signaling Pathway
References
- 1. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptosis-inducing effect on human cancer cells by RCE-4, a this compound saponin derivative from natural medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and pro-death autophagy induced by a this compound saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Spirostanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of novel spirostanol derivatives as potential therapeutic agents. This document outlines the synthesis of a representative this compound saponin (B1150181), Gitonin, and details key assays for assessing the cytotoxic and anti-inflammatory activities of these compounds. Furthermore, it describes the investigation of the underlying mechanisms of action, focusing on the PI3K/Akt signaling pathway.
Introduction to this compound Derivatives in Drug Discovery
This compound saponins (B1172615) are a class of naturally occurring steroidal glycosides characterized by a spiroketal moiety.[1] They are widely distributed in the plant kingdom and have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[2][3] The structural diversity of the aglycone and the attached sugar moieties allows for a wide range of pharmacological properties, making them attractive scaffolds for the development of new drugs.[4]
Recent research has highlighted the potential of novel this compound derivatives in targeting key signaling pathways implicated in cancer and inflammation. For instance, some derivatives have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival. Others have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
This document serves as a practical guide for researchers interested in the synthesis and evaluation of novel this compound derivatives for drug discovery.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives reported in recent literature.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Gitonin | A549, HepG2, MCF-7 | Moderate to excellent inhibition | |
| Saponin 2 (from Solanum indicum) | BEL-7402 | < 6 µg/mL | |
| Compound 3 (from Solanum muricatum) | A549, HepG2 | Significant cytotoxicity | |
| SSPH I (from Tacca plantaginea) | HepG2, BEL-7402 | Potent anti-cancer activity | [3] |
| Ruscogenin | Pancreatic cancer cells | Induces ferroptosis | [3] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Macaoside A (1) | Elastase Release | 3.2 | |
| Macaoside D (4) | Elastase Release | 4.2 | |
| Known Compound 19 | Superoxide Anion Generation | 6.1 | |
| Known Compound 20 | Superoxide Anion Generation | 7.0 | |
| Elastase Release | 3.7 | ||
| Known Compound 21 | Superoxide Anion Generation | 7.6 | |
| Elastase Release | 4.4 | ||
| Known Compound 24 | Superoxide Anion Generation | 4.0 | |
| Elastase Release | 1.0 | ||
| Taccavietnamoside C (3) | NO Production (BV2 & RAW 264.7) | 37.0 - 60.7 | |
| Taccavietnamoside D (4) | NO Production (BV2 & RAW 264.7) | 37.0 - 60.7 | |
| Taccavietnamoside E (5) | NO Production (BV2 & RAW 264.7) | 37.0 - 60.7 | |
| Aginoside (1) | NO Production | Strong inhibition (~4 µM) | |
| 6-deoxyaginoside (2) | NO Production | Strong inhibition (~4 µM) | |
| Yayoisaponin A (3) | NO Production | Strong inhibition (~4 µM) |
Experimental Protocols
Synthesis of a Novel this compound Derivative: Total Synthesis of Gitonin
The following protocol is a summary of the total synthesis of Gitonin, a representative this compound saponin, as reported by Li, Y., et al. (2024). This synthesis involves a 12-step longest linear sequence starting from commercially available tigogenin (B51453) and isopropyl β-D-1-thiogalactopyranoside (IPTG).
General Workflow for this compound Derivative Synthesis and Evaluation
References
Application Notes and Protocols for the Use of Spirostanol Compounds as Precursors for Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirostanol compounds, a class of naturally occurring steroid sapogenins found in various plants, are pivotal precursors for the semi-synthesis of a wide range of steroidal drugs. Their rigid tetracyclic core provides a cost-effective starting point for the production of corticosteroids, sex hormones, and oral contraceptives. This document provides detailed application notes and experimental protocols for utilizing key this compound compounds—diosgenin (B1670711), hecogenin (B1673031), and sarsasapogenin—in steroid synthesis.
Historically, the Marker degradation, a chemical process developed by Russell Earl Marker in the 1940s, revolutionized the pharmaceutical industry by enabling the large-scale production of hormones like progesterone (B1679170) from diosgenin.[1][2] While this process remains fundamental, modern advancements have led to greener and more efficient synthetic routes.
This guide will delve into the extraction of these precursors, their conversion into key steroidal intermediates, and the biological implications of these compounds, providing researchers and drug development professionals with a comprehensive resource for their work.
I. Featured this compound Precursors
Diosgenin
Diosgenin is the most widely used this compound precursor, primarily extracted from the tubers of yams of the Dioscorea genus.[3] Its chemical structure is highly amenable to the Marker degradation, leading to the formation of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a crucial intermediate for many steroid drugs.[4][5]
Hecogenin
Hecogenin is a steroidal sapogenin primarily extracted from plants of the Agave species.[6][7] A key structural feature of hecogenin is the presence of a keto group at the C-12 position, making it a valuable precursor for the synthesis of corticosteroids that require oxygenation at the C-11 position.[8]
Sarsasapogenin
Sarsasapogenin is a steroidal sapogenin found in plants of the Smilax genus (sarsaparilla) and the rhizomes of Anemarrhena asphodeloides.[9] While it can also be converted to steroid hormones through the Marker degradation, its in vivo biological activities, particularly its regulation of the hypothalamic-pituitary-gonadal (HPG) axis, have garnered significant research interest.[10]
II. Experimental Protocols
Protocol 1: Extraction of Diosgenin from Dioscorea Tubers by Acid Hydrolysis
This protocol describes a common method for liberating diosgenin from its glycosidic form (dioscin) in plant material.
Materials:
-
Dried and powdered Dioscorea tubers
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ethanol
-
Petroleum ether or n-hexane
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Distilled water
-
Heating mantle with a reflux condenser
-
Soxhlet extractor
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material:
-
Thoroughly wash and slice fresh Dioscorea tubers.
-
Dry the slices in an oven at 60-80°C until a constant weight is achieved.
-
Grind the dried tubers into a fine powder.
-
-
Acid Hydrolysis:
-
To 100 g of the dried powder in a round-bottom flask, add 500 mL of 2M H₂SO₄ in 70% ethanol.
-
Reflux the mixture for 4-6 hours with constant stirring. This process cleaves the glycosidic bonds to release the aglycone (diosgenin).
-
-
Isolation of Crude Diosgenin:
-
After cooling, filter the mixture through a Buchner funnel.
-
Wash the solid residue with distilled water until the filtrate is neutral.
-
Dry the residue completely in an oven at 60°C.
-
-
Soxhlet Extraction:
-
Place the dried residue in a thimble and extract with petroleum ether or n-hexane in a Soxhlet extractor for 8-12 hours.
-
The diosgenin will dissolve in the organic solvent.
-
-
Crystallization and Purification:
-
Concentrate the extract using a rotary evaporator.
-
Allow the concentrated solution to cool, which will induce the crystallization of diosgenin.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Further purification can be achieved by recrystallization from acetone (B3395972) or methanol (B129727).
-
Protocol 2: The Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)
This protocol outlines the classic three-step conversion of diosgenin to the key steroid intermediate, 16-DPA.
Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate
Materials:
-
Diosgenin
-
Acetic anhydride (B1165640)
-
High-pressure reactor
Procedure:
-
Charge the pressure reactor with diosgenin and acetic anhydride (a typical molar ratio is 1:3.5 diosgenin to acetic anhydride).
-
Heat the sealed reactor to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ².
-
Maintain the reaction at this temperature for 2-4 hours.
-
Cool the reactor and carefully vent any excess pressure.
-
Remove the excess acetic anhydride under reduced pressure to obtain crude pseudodiosgenin diacetate as a residue. This product is often used in the next step without further purification.
Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone
Materials:
-
Crude pseudodiosgenin diacetate
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Dichloromethane (B109758) or dichloroethane
Procedure:
-
Prepare the oxidant solution by carefully dissolving chromium trioxide in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.
-
Dissolve the crude pseudodiosgenin diacetate in a mixture of dichloromethane, glacial acetic acid, and water in a separate reaction vessel.
-
Cool the substrate solution to 0-5°C.
-
Slowly add the pre-cooled oxidant solution dropwise to the substrate solution, ensuring the reaction temperature does not exceed 10°C.
-
Stir the reaction mixture for 1-2 hours after the addition is complete.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the orange color of Cr(VI) disappears.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent to yield crude diosone.
Step 3: Hydrolysis of Diosone to 16-DPA
Materials:
-
Crude diosone
-
Glacial acetic acid
Procedure:
-
Add glacial acetic acid to the crude diosone.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and remove the acetic acid by distillation under reduced pressure.
-
The resulting crude 16-DPA can be purified by crystallization from a suitable solvent such as methanol or ethanol.
Protocol 3: Greener Oxidation of Pseudodiosgenin Diacetate to Diosone
This protocol offers a more environmentally friendly alternative to the use of chromium trioxide.
Materials:
-
Pseudodiosgenin diacetate
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium periodate (B1199274) (NaIO₄)
-
Phase transfer catalyst (e.g., triethylbenzylammonium chloride - TEBAC)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve pseudodiosgenin diacetate in dichloromethane in a reaction flask.
-
Add an aqueous solution of sodium periodate and the phase transfer catalyst.
-
Add a catalytic amount of potassium permanganate (approximately 5 mol%).
-
Stir the biphasic mixture vigorously at room temperature for 3-5 hours. The reaction can be monitored by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with a solution of sodium bisulfite to remove any residual manganese dioxide, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude diosone, which can then be hydrolyzed to 16-DPA as described in Protocol 2, Step 3.
III. Quantitative Data
The efficiency of steroid synthesis is highly dependent on the chosen precursor and the specific reaction conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Comparison of Yields for the Conversion of Spirostanols to Steroid Intermediates
| Precursor | Intermediate | Key Reaction Steps | Overall Yield (%) | Reference(s) |
| Diosgenin | 16-DPA | Marker Degradation (Classical) | ~40-50% | |
| Diosgenin | 16-DPA | Modified Marker Degradation | >60% | [11] |
| Diosgenin | 16-DPA | One-Pot Synthesis | ~75% | [12] |
| Solasodine | 16-DPA | Multi-step chemical conversion | ~30% | [13][14] |
Table 2: Yields for Individual Steps in the Synthesis of 16-DPA from Diosgenin
| Reaction Step | Product | Yield (%) | Conditions | Reference(s) |
| Acetolysis | Pseudodiosgenin Diacetate | 91% | Acetic anhydride, xylene, 200°C, 5-6 kg/cm ² | [11] |
| Acetolysis | Pseudodiosgenin Diacetate | up to 98% | Acetic anhydride, AlCl₃ | |
| Oxidation (CrO₃) | Diosone | 70% | CrO₃, Acetic acid, Water, 0-15°C | [11] |
| Hydrolysis | 16-DPA | 90% | Acetic acid, reflux | [11] |
IV. Signaling Pathways and Logical Relationships
The following diagrams, generated using DOT language, illustrate the key chemical and biological pathways involving this compound compounds.
V. Application Notes
-
Choice of Precursor:
-
Diosgenin is the most versatile and widely studied precursor for a broad range of steroids. Its abundance and the well-established chemistry for its conversion make it a primary choice.
-
Hecogenin is particularly advantageous for the synthesis of corticosteroids requiring an 11-oxo or 11-hydroxy group, as the C-12 keto group can be readily manipulated to introduce functionality at the adjacent C-11 position.
-
Sarsasapogenin , while chemically similar to diosgenin, has shown distinct biological activities. Its use as a synthetic precursor is less common than diosgenin, but its potential as a bioactive molecule itself is an active area of research.
-
-
Challenges in Synthesis:
-
The classical Marker degradation involves harsh reaction conditions and the use of stoichiometric amounts of hazardous reagents like chromium trioxide. This poses challenges for industrial scale-up and environmental sustainability.
-
The development of "greener" synthetic routes, such as the use of catalytic oxidation methods, is a key area of research to address these challenges. These methods aim to reduce waste, improve safety, and lower costs.
-
The multi-step nature of these syntheses can lead to a decrease in overall yield. Optimization of each step and, where possible, the development of one-pot procedures are crucial for economic viability.[12]
-
-
Applications of 16-DPA:
-
16-DPA is a highly versatile intermediate that serves as a building block for a vast array of steroidal active pharmaceutical ingredients (APIs).[4]
-
It is a key starting material for the synthesis of sex hormones (progestogens, androgens, and estrogens) and their derivatives, which are used in hormone replacement therapy and contraception.
-
It is also fundamental to the production of corticosteroids like hydrocortisone, betamethasone, and dexamethasone, which are widely used for their anti-inflammatory and immunosuppressive properties.
-
Conclusion
This compound compounds, particularly diosgenin, hecogenin, and sarsasapogenin, are indispensable precursors in the synthesis of steroidal drugs. While traditional methods like the Marker degradation have been instrumental, ongoing research is focused on developing more efficient, sustainable, and cost-effective synthetic strategies. A thorough understanding of the chemistry and biology of these compounds is essential for researchers and professionals in the field of drug development to innovate and produce the next generation of steroid-based therapeutics.
References
- 1. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Hecogenin and its derivates: A pharmacology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 926. By-ways of synthesis of cortisone from hecogenin. Part I. 9 : 11-Dehydrohecogenin as intermediate in preparation of 11-oxygenated compounds (11-oxotigogenin and 3β-acetoxy-17α-hydroxyallo-pregnane-11 : 20-dione) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. | Semantic Scholar [semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. Diuretic effects of Hecogenin and Hecogenin acetate via aldosterone synthase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Drug Delivery Systems for Spirostanol Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirostanol saponins (B1172615) are a class of naturally occurring steroidal glycosides found in various medicinal plants.[1][2] These compounds have garnered significant interest in pharmacology due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines, anti-inflammatory, and antimicrobial properties.[3][4] Many this compound saponins exert their anticancer effects by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and JNK.[5][6][7][8]
Despite their therapeutic potential, the clinical application of this compound saponins is often hindered by challenges such as poor aqueous solubility, low bioavailability, and potential for hemolysis.[9] Encapsulating these bioactive compounds into advanced drug delivery systems (DDS), such as polymeric nanoparticles and niosomes, offers a promising strategy to overcome these limitations.[9][10] These nanocarriers can enhance solubility, improve stability, provide controlled release, and potentially reduce systemic toxicity, thereby augmenting the therapeutic efficacy of this compound saponins.[11][12][13]
This document provides detailed application notes and experimental protocols for the development and characterization of polymeric nanoparticle and niosomal formulations for this compound saponin (B1150181) delivery.
Application Note 1: Polymeric Nanoparticles for this compound Saponin Delivery
Polymeric nanoparticles are colloidal systems that can encapsulate therapeutic agents, protecting them from degradation and controlling their release.[14][15] Natural polymers like chitosan (B1678972) are particularly attractive due to their biocompatibility, biodegradability, and mucoadhesive properties. The ionic gelation method is a simple and widely used technique to prepare chitosan nanoparticles, relying on the electrostatic interaction between the positively charged chitosan and a polyanion, such as pentasodium tripolyphosphate (TPP).[16]
Data Presentation: Chitosan-Based Nanoparticle Formulations for Saponins
| Formulation | Polymer | Cross-linker | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Saponin-Chitosan NP | Chitosan | TPP | 65 ± 7 | N/A | N/A | N/A | [17] |
| Quinoa Saponin-Chitosan NP | Chitosan | TPP | 58.75 | N/A | N/A | >80% (at pH 6) | [16][18] |
Note: Data for specific this compound saponins in chitosan nanoparticles is limited; the table presents data for general saponin encapsulation as a model.
Experimental Workflow: Ionic Gelation Method for Nanoparticle Synthesis
Caption: Workflow for Saponin-Loaded Chitosan Nanoparticle Fabrication.
Protocol: Fabrication of Saponin-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.[16]
Materials:
-
Low molecular weight Chitosan
-
This compound Saponin
-
Pentasodium tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Chitosan Solution: Dissolve 50 mg of chitosan in 5 mL of a 1% (v/v) acetic acid solution. Stir until fully dissolved.
-
Prepare Saponin Suspension: Weigh 5 mg of the this compound saponin and suspend it in 1 mL of ethanol.
-
Combine Saponin and Chitosan: Add the saponin suspension to the chitosan solution. Mix vigorously using a magnetic stirrer at 500 rpm for 5 minutes.[16]
-
Prepare TPP Solution: Prepare a TPP solution at a concentration of 1-3 mg/mL in deionized water.
-
Induce Gelation: While the chitosan-saponin mixture is stirring, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Nanoparticle Formation: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove unentrapped saponin and other reagents. Repeat the centrifugation and washing step twice.
-
Storage: The final nanoparticle pellet can be resuspended in a suitable buffer or lyophilized for long-term storage.
Application Note 2: Niosomal Drug Delivery Systems for this compound Saponins
Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which self-assemble into a bilayer structure in an aqueous medium.[19][20] They are analogous to liposomes but offer advantages in terms of chemical stability, lower cost, and ease of handling.[13] Niosomes can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for delivering amphiphilic saponins. The thin-film hydration method is a common and straightforward technique for niosome preparation.[19][21]
Data Presentation: Niosomal Formulations for Drug Delivery
| Formulation | Surfactant (Span) | Surfactant:Cholesterol Ratio | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Optimal Niosome | Span 60 | 1:1 | 89.22 | 0.192 | -33.8 | 89.6 | [22] |
| N/A | Span 40 | N/A | Smaller than Span 60 | N/A | N/A | Higher than Span 60 | [22] |
Note: This table presents data from general niosomal formulations as a model for this compound saponin encapsulation.
Experimental Workflow: Thin-Film Hydration for Niosome Preparation
Caption: Workflow for Saponin-Loaded Niosome Preparation via Thin-Film Hydration.
Protocol: Preparation of Saponin-Loaded Niosomes
This protocol is based on the thin-film hydration method.[19]
Materials:
-
Non-ionic surfactant (e.g., Span 60, Span 40)
-
Cholesterol
-
This compound Saponin
-
Organic solvent (e.g., Chloroform, Diethyl ether)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Vortex mixer
Procedure:
-
Component Dissolution: Accurately weigh the surfactant, cholesterol (e.g., in a 1:1 molar ratio), and the this compound saponin. Dissolve them in a sufficient volume of organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant (e.g., 60°C). A thin, dry film of the components will form on the inner wall of the flask.
-
Film Hydration: Hydrate the thin film by adding the aqueous buffer (pre-warmed to the same temperature as used for evaporation).
-
Vesicle Formation: Agitate the flask using a vortex mixer for several minutes. The film will peel off the flask wall, leading to the formation of multilamellar niosomes.
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the niosomal suspension using a bath or probe sonicator for 5-15 minutes.
-
Purification: Remove the unentrapped saponin by methods such as dialysis, gel filtration, or centrifugation.
-
Storage: Store the final niosomal suspension at 4°C.
Protocols for Characterization and Evaluation
Protocol 1: Determination of Encapsulation Efficiency (EE%)
Encapsulation efficiency is a critical parameter that measures the percentage of the initial drug that has been successfully entrapped within the nanocarriers.[23]
Materials:
-
Saponin-loaded nanoparticle/niosome suspension
-
Centrifuge or dialysis tubing
-
Spectrophotometer (UV-Vis or HPLC)
-
Lysis agent (e.g., Triton X-100 or a suitable organic solvent)
Procedure (Indirect Method):
-
Separate the nanocarriers from the aqueous medium containing the unencapsulated saponin by centrifugation (e.g., 15,000 x g for 30 min).
-
Carefully collect the supernatant.
-
Measure the concentration of the free saponin in the supernatant using a pre-established standard curve via UV-Vis spectrophotometry or HPLC.[24]
-
Calculate the EE% using the following formula:
EE (%) = [(Total Amount of Saponin - Amount of Free Saponin) / Total Amount of Saponin] x 100
Procedure (Direct Method):
-
Separate and wash the nanocarriers to remove any free saponin.
-
Lyophilize a known amount of the nanocarrier pellet.
-
Disrupt the nanocarriers by adding a lysis agent (e.g., an organic solvent or surfactant) to release the encapsulated saponin.
-
Quantify the amount of released saponin using UV-Vis or HPLC.
-
Calculate the EE% using the following formula:
EE (%) = (Amount of Saponin in Nanocarriers / Total Amount of Saponin Used) x 100
Protocol 2: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate the release of saponin from the nanocarrier into a physiological medium.
Materials:
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Saponin-loaded nanocarrier suspension
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively)
-
Shaking incubator or water bath
-
Spectrophotometer or HPLC
Procedure:
-
Place a known volume of the saponin-loaded nanocarrier suspension (e.g., 1 mL) into a dialysis bag.
-
Securely seal the bag and immerse it in a larger vessel containing a known volume of the release medium (e.g., 50 mL).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the released saponin in the collected aliquots using UV-Vis or HPLC.
-
Calculate the cumulative percentage of saponin released over time.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[4][25]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HL-60)[5][25][26]
-
96-well cell culture plates
-
Complete cell culture medium
-
Free this compound saponin, saponin-loaded nanocarriers, and "empty" nanocarriers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free saponin, saponin-loaded nanocarriers, and empty nanocarriers in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a multi-well plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways of this compound Saponins
This compound saponins often exert their anticancer effects by modulating intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[27] A key pathway frequently inhibited by these compounds is the PI3K/Akt pathway, which is often overactive in cancer, promoting cell survival and resistance to therapy.[5][6] By inhibiting this pathway, this compound saponins can decrease the expression of anti-apoptotic proteins (like Bcl-2) and activate pro-apoptotic caspases, leading to programmed cell death.[6][7]
Signaling Pathway Diagram: Inhibition of PI3K/Akt Pathway
Caption: this compound Saponin-Mediated Inhibition of the PI3K/Akt Survival Pathway.
References
- 1. A systematic review of this compound saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Polyhydroxylated this compound Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A this compound saponin isolated from Tupistra chinensis Baker simultaneously induces apoptosis and autophagy by regulating the JNK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saponin surfactants used in drug delivery systems: A new application for natural medicine components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. food.actapol.net [food.actapol.net]
- 17. Saponin-Loaded Chitosan Nanoparticles and their Cytotoxicity to Cancer Cell Lines in Vitro - Amrita Vishwa Vidyapeetham [amrita.edu]
- 18. researchgate.net [researchgate.net]
- 19. wjpmr.com [wjpmr.com]
- 20. idosi.org [idosi.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Polyhydroxylated this compound Saponins from the Rhizomes of Paris dulongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apoptosis and pro-death autophagy induced by a this compound saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
Application Notes and Protocols for Testing Spirostanol Bioactivity Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on utilizing cell culture models to assess the bioactivity of spirostanol compounds, with a focus on their anti-cancer properties. These notes detail the necessary protocols for evaluating cytotoxicity, apoptosis induction, cell cycle arrest, and the underlying signaling pathways.
Introduction
This compound saponins (B1172615), a class of naturally occurring steroidal glycosides, have garnered significant attention in oncological research for their potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. These compounds, isolated from various plant species, represent a promising source for the development of novel anti-cancer therapeutics. Evaluating the bioactivity of spirostanols requires robust and reproducible in vitro models. This document provides detailed application notes and standardized protocols for key cell-based assays to characterize the anti-cancer effects of this compound saponins.
Cell Line Selection and Culture
The choice of cell line is critical for investigating the specific anti-cancer effects of this compound compounds. A panel of cell lines representing different cancer types is recommended for initial screening.
Recommended Cell Lines:
-
Human cervical cancer: CaSki, HeLa
-
Human colon cancer: HT-29, HCT116
-
Human liver cancer: HepG2
-
Human lung cancer: A549
-
Human leukemia: CCRF-CEM, K562
-
Human breast cancer: MCF-7, MDA-MB-231
General Cell Culture Protocol:
-
Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
Assessment of Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of the this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the % viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity of this compound Saponins
| This compound Compound | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Citation |
| Progenin III | CCRF-CEM (Leukemia) | Not Specified | 1.59 | |
| Progenin III | SKMel-28 (Melanoma) | Not Specified | 31.61 | |
| RCE-4 | CaSki (Cervical) | 48 | 3.37 | [1][2] |
| RCE-4 | HT-29 (Colon) | 48 | 4.31 | [1] |
| RCE-4 | CNE2 (Nasopharyngeal) | 48 | 4.81 | [1] |
| Paris Saponin VII | LU-1 (Lung) | Not Specified | 0.57 - 1.23 | [3] |
| Paris Saponin VII | Hep-G2 (Liver) | Not Specified | 0.57 - 1.23 | [3] |
| Paris Saponin VII | MCF-7 (Breast) | Not Specified | 0.57 - 1.23 | [3] |
| Compound from T. chinensis | K562 (Leukemia) | Not Specified | Potent | [4] |
| Polyphyllin D | A549 (Lung) | Not Specified | 0.20 - 4.35 | [5] |
Analysis of Apoptosis Induction
Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Data Presentation: Apoptosis Induction by this compound Saponins
| This compound Compound | Cancer Cell Line | Treatment | Observation | Citation |
| Progenin III | CCRF-CEM | Not Specified | Induction of apoptosis, autophagy, and necroptosis. | |
| RCE-4 | CaSki | 2.5, 5, 10 µM for 24h | Dose-dependent increase in early apoptotic cells. | [1][2] |
| RCE-4 | CaSki | Not Specified | Decrease in mitochondrial membrane potential and release of cytochrome c. | [1][2] |
| RCE-4 | CaSki | Not Specified | Increased Bax/Bcl-2 ratio. | [1][2] |
Cell Cycle Analysis
Flow cytometry analysis of propidium iodide (PI)-stained cells is a common method to determine the cell cycle distribution of a cell population. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed cells and treat with the this compound compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cell suspension.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Signaling Pathways
This compound saponins often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins in these pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treatment with the this compound compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, p-Akt, mTOR, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Modulation of Signaling Proteins by Spirostanols
| This compound Compound | Cancer Cell Line | Target Protein | Effect | Citation |
| Taccaoside A | Cancer Stem Cells | HRas, PI3K/Akt | Inhibition | [6] |
| Saponin from S. muricatum | A549, HepG2 | PI3K-alpha | Potential Target | [7] |
| RCE-4 | CaSki | Bax | Increased expression | [1][2] |
| RCE-4 | CaSki | Bcl-2 | Decreased expression | [1][2] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and potential inhibition points by this compound saponins.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the bioactivity of this compound saponins.
References
- 1. bosterbio.com [bosterbio.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for In Vivo Studies of Spirostanol Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the in vivo investigation of spirostanol effects. The protocols outlined below are based on established methodologies and are intended to assist in the design and execution of preclinical studies.
Spirostanols of Interest
This document focuses on three well-studied spirostanols:
-
Diosgenin: A naturally occurring steroid sapogenin found in plants like wild yam.[1] It has demonstrated potential as an anti-cancer, anti-inflammatory, and metabolic-regulating agent.[1][2]
-
Timosaponin AIII: A steroidal saponin (B1150181) isolated from the rhizome of Anemarrhena asphodeloides.[3] It has shown cytotoxic effects in various cancer cell lines.[3][4]
-
Sarsasapogenin: A major sapogenin from Anemarrhena asphodeloides with potent antitumor effects and the ability to inhibit NF-κB and MAPK signaling.[5]
Animal Models and Applications
The following tables summarize animal models and corresponding this compound applications with quantitative data for easy comparison.
Table 1: Doxorubicin-Induced Cardiotoxicity Model
| This compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Diosgenin | Mice | Not Specified | Not Specified | Decreased serum levels of cardiotoxicity markers, reduced cardiac TBARS and ROS, and decreased caspase-3 activation.[6] | [6] |
Table 2: Xenograft Models for Cancer Research
| This compound | Animal Model | Cell Line | Dosage | Duration | Key Findings | Reference |
| Timosaponin AIII | Nude Mice | A549/Taxol & A2780/Taxol | 2.5 and 5 mg/kg | Not Specified | Inhibited tumor growth and down-regulated PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[3] | [3][4] |
Table 3: Lipopolysaccharide (LPS)-Induced Bone Loss Model
| This compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Sarsasapogenin | Mice | Not Specified | Not Specified | Prominently inhibited bone loss.[5] | [5] |
Table 4: High-Fat Diet (HFD)-Induced Obesity Model
| This compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Timosaponin A3 | HFD-induced Mice | Not Specified | Not Specified | Significantly reduced body weight gain and food intake, improved glucose tolerance and lipid profiles, and mitigated hepatic steatosis.[7] | [7] |
Detailed Experimental Protocols
Doxorubicin-Induced Cardiotoxicity Mouse Model
This model is used to investigate the protective effects of compounds against chemotherapy-induced heart damage.
Protocol:
-
Animal Selection: Use adult C57BL/6N male mice.
-
Induction of Cardiotoxicity: Administer Doxorubicin at a dose of 5 mg/kg weekly for 5 consecutive weeks via intraperitoneal (IP) injection.[8][9] A control group should receive saline injections.[8]
-
This compound Administration: Administer the this compound of interest (e.g., Diosgenin) at the desired dosage and schedule. The administration route can be oral gavage or IP injection, depending on the compound's properties.
-
Monitoring: Monitor the animals' general health, body weight, and food intake throughout the study.
-
Outcome Assessment (after 5 weeks):
-
Echocardiography: Assess cardiac function using a Vevo 2100 system or similar equipment.[8]
-
Serum Biomarkers: Collect blood to measure cardiotoxicity markers such as cardiac troponins (cTnI, cTnT) and creatine (B1669601) kinase-MB (CK-MB).[10][11][12]
-
Histopathology: Sacrifice the animals, excise the hearts, and fix them in 10% neutral buffered formalin. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) staining to observe myocardial fiber structure and Masson's Trichrome staining to assess for fibrosis.[13][14]
-
Biochemical Assays: Homogenize heart tissue to measure levels of thiobarbituric acid reactive substances (TBARS) and reactive oxygen species (ROS) as indicators of oxidative stress.[6] Also, assess caspase-3 activation to quantify apoptosis.[6]
-
Nude Mouse Xenograft Model for Cancer Studies
This model is essential for evaluating the anti-tumor efficacy of compounds in vivo.
Protocol:
-
Animal Selection: Use 4-6 week old athymic nude mice.[6] Allow a 3-5 day acclimatization period.[6]
-
Cell Preparation: Culture the desired cancer cell line (e.g., A549/Taxol, A2780/T) to 70-80% confluency.[6] Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a suitable medium or PBS at a concentration of approximately 3.0 x 10^6 cells per 300 µl.[6] A 1:1 mixture with Matrigel can improve tumor take and growth.
-
Tumor Implantation: Inject the cell suspension subcutaneously into the lower flank of the mice.[6]
-
Tumor Growth Monitoring: Measure tumor diameters with digital calipers 2-3 times a week.[15][16] Calculate the tumor volume using the formula: Volume = (width)^2 x length/2.[6][16]
-
This compound Treatment: Once tumors reach an average volume of ~50–60 mm³, randomize the mice into treatment and control groups.[6] Administer the this compound (e.g., Timosaponin AIII at 2.5 or 5 mg/kg) and vehicle control according to the planned schedule.[3]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).[16]
Lipopolysaccharide (LPS)-Induced Bone Loss Mouse Model
This model is used to study inflammatory bone loss and the effects of potential therapeutic agents.
Protocol:
-
Animal Selection: Use 5-week-old male ICR mice.[17]
-
Induction of Bone Loss: Inject LPS (5 mg/kg) intraperitoneally on day 2 and day 6.[17] A control group should be treated with PBS.[17]
-
This compound Administration: Administer the this compound (e.g., Sarsasapogenin) orally or via another appropriate route.[5] Treatment can begin one day before the first LPS injection and continue as per the study design.[17]
-
Outcome Assessment (after 8 days):
-
Micro-CT Analysis: Sacrifice the mice and excise the femurs and calvaria.[17] Analyze bone mineral density (BMD) and bone architecture using a micro-computed tomography (micro-CT) system.[18][19][20]
-
Histological Analysis: Decalcify the bones, embed in paraffin, and section for H&E and Tartrate-Resistant Acid Phosphatase (TRAP) staining to visualize bone structure and osteoclast activity, respectively.[17]
-
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is widely used to study obesity and metabolic syndrome.
Protocol:
-
Animal Selection: Use 6-week-old male C57BL/6J mice.[21]
-
Dietary Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) ad libitum.[21][22] A control group should be fed a standard chow diet (e.g., 10% kcal from fat).[22][23] The diet administration typically lasts for several weeks (e.g., 17 weeks).[23]
-
This compound Administration: Administer the this compound (e.g., Timosaponin A3) via oral gavage or as a supplement in the diet.
-
Monitoring: Record body weight and food intake weekly.[24]
-
Outcome Assessment:
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), administer a glucose bolus (1g/kg) via oral gavage.[1] Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-administration from tail vein blood.[1][5]
-
Serum Analysis: At the end of the study, collect blood to measure lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Histopathology: Euthanize the animals and collect liver tissue for H&E staining to assess hepatic steatosis.
-
Key Molecular Assays
Western Blot for Signaling Pathway Analysis
Protocol for PI3K/Akt/mTOR Pathway:
-
Protein Extraction: Lyse cultured cells or homogenized tissue samples in ice-cold lysis buffer.[3] Centrifuge to pellet cell debris and collect the supernatant containing the protein.[3]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[3]
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[25] Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[2][26]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Analysis: Quantify band intensities using densitometry software.[2] Normalize the phosphorylated protein levels to the corresponding total protein levels.[2]
Visualization of Signaling Pathways and Workflows
Diosgenin's Cardioprotective Signaling Pathway
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. olac.berkeley.edu [olac.berkeley.edu]
- 5. IP Glucose Tolerance Test in Mouse [protocols.io]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 8. Doxorubicin-Induced Cardiotoxicity Animal Model [bio-protocol.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Safety Biomarkers for Toxicity Testing | Biomedica [bmgrp.com]
- 12. Serum Biomarkers for the Detection of Cardiac Toxicity after Chemotherapy and Radiation Therapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-mediated bone erosion mouse model and micro-CT and histological analysis [bio-protocol.org]
- 18. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 21. mmpc.org [mmpc.org]
- 22. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diet-induced obesity mouse model [bio-protocol.org]
- 24. Diet-induced obesity murine model [protocols.io]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of Spirostanols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation and purification of spirostanol saponins (B1172615).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of Target this compound Saponin (B1150181)
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area for solvent interaction. Consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.[1] |
| Suboptimal Extraction Solvent | The choice of solvent is critical. Aqueous ethanol (B145695) (70-80%) or methanol (B129727) are commonly effective.[1][2] A sequential extraction with solvents of increasing polarity may also be beneficial. |
| Degradation of Spirostanols | Spirostanols can be sensitive to high temperatures and extreme pH.[3][4] Opt for room temperature extraction methods or use techniques like rotary evaporation under reduced pressure to remove solvents at lower temperatures.[1] If the target compounds are acid-sensitive, consider deactivating the silica (B1680970) gel with triethylamine (B128534) before column chromatography.[5] |
| Inefficient Hydrolysis of Furostanol Precursors | Many this compound saponins are derived from furostanol saponins, and incomplete conversion can lead to lower yields.[6][7] Optimize the conditions for acid or enzymatic hydrolysis to ensure maximum conversion. Enzymatic hydrolysis is often more controllable.[6][7] |
| Loss of Compound in the Mother Liquor | Excessive solvent used during crystallization can lead to significant loss of the target compound.[8] To check for this, evaporate a small amount of the mother liquor; a significant residue indicates substantial loss. The mother liquor can be concentrated and re-crystallized. |
Issue 2: Poor Chromatographic Separation and Peak Shape
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Saponins | This compound saponins often exist as complex mixtures of isomers and diastereomers (e.g., 25R/S), which are challenging to separate.[9][10] Utilize high-resolution columns, such as C30 or specialized chiral columns, for HPLC.[10][11] Supercritical fluid chromatography (SFC) has also proven effective for separating these diastereomers.[9] |
| Peak Tailing | This can be caused by interactions between the saponins and active sites on the silica gel. Consider using a different stationary phase or deactivating the silica gel. Optimizing the mobile phase, for instance by adding a small amount of acid (like acetic or formic acid), can also improve peak shape.[10] |
| Broad Peaks | The use of methanol in the mobile phase under acidic conditions can cause broad peaks for furostanol saponins due to the interconversion of C-22 hydroxy and C-22 methoxy (B1213986) forms.[12][13] It is recommended to use acidified aqueous acetonitrile (B52724) for the initial analysis of saponins by HPLC-MS on a C18 stationary phase.[12][13] |
| Irregular Retention Times | Fluctuations in retention times can be due to issues with the HPLC system, such as leaks, unstable mobile phase flow rate, or column degradation.[1] Ensure all fittings are tight, the pump is functioning correctly, and the column is not deteriorated. |
Issue 3: Difficulty in Detecting and Identifying Spirostanols
| Potential Cause | Troubleshooting Steps |
| Lack of a Strong Chromophore | Many saponins do not have a strong UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[3][14] |
| Use of a More Universal Detector | An Evaporative Light Scattering Detector (ELSD) is a universal, non-specific detector that provides a stable baseline even with gradient elution and is well-suited for saponin detection.[3][14][15] |
| Formation of Artifacts | Extraction with methanol can lead to the formation of methyl derivatives of furostanol saponins, which were not originally present in the plant material.[3][12] To investigate the presence of naturally occurring methoxylated furostanol saponins, use aqueous acetonitrile mobile phases and avoid methanol in the extraction solvent.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to isolate this compound saponins from a plant source?
The initial step is typically a solvent extraction from the dried and powdered plant material. Commonly used solvents include methanol, ethanol, or aqueous mixtures of these alcohols.[2] This is often followed by a defatting step with a non-polar solvent like n-hexane or petroleum ether to remove lipids.[2][3]
Q2: How can I enrich the this compound saponin content in my crude extract before further purification?
After the initial extraction, the crude extract can be subjected to preliminary fractionation. This can be achieved through liquid-liquid partitioning (e.g., with n-butanol and water) or by using macroporous resin column chromatography.[2][16][17]
Q3: What are the best chromatographic techniques for purifying this compound saponins?
A multi-step chromatographic approach is usually necessary.[18] This often involves:
-
Initial separation on a silica gel column using a gradient of solvents like chloroform-methanol-water.[2]
-
Further purification of the resulting fractions using reversed-phase chromatography (e.g., on a C18 column) with a mobile phase of acetonitrile/water or methanol/water.[14][19]
-
Final purification of individual compounds using preparative High-Performance Liquid Chromatography (HPLC).[10][19]
Q4: How do I separate the 25R and 25S diastereomers of this compound saponins?
The separation of these diastereomers is a significant challenge. Successful separations have been achieved using a C30 column with a mobile phase of either methanol-1% acetic acid or acetonitrile-1% acetic acid.[10][11] The choice of mobile phase may depend on other structural features of the saponin, such as the presence of a carbonyl group at C12.[10] Supercritical fluid chromatography (SFC) on chiral columns has also been shown to be highly effective.[9]
Q5: Why is hydrolysis sometimes performed before the final isolation of the this compound aglycone?
In some cases, the primary goal is to isolate the this compound aglycone (sapogenin), such as diosgenin (B1670711), which is a precursor for the synthesis of steroidal drugs.[6] Many plants contain furostanol saponins which are converted to the more stable this compound saponins upon hydrolysis (either acidic or enzymatic).[6][7] This conversion can prevent the formation of undesirable byproducts during acid hydrolysis and thus increase the yield of the target aglycone.[6]
Quantitative Data Summary
The following table summarizes representative yields from the literature to provide a general expectation for the isolation of this compound saponins. Actual yields will vary significantly based on the plant source, extraction method, and purification strategy.
| Plant Source | Starting Material | Extraction/Purification Steps | Isolated Compound(s) | Final Yield | Reference |
| Allium porrum (flowers) | 530 g (dried, powdered) | Percolation with petroleum ether, ethyl acetate (B1210297), methanol; liquid-liquid extraction with n-butanol; silica gel column chromatography. | Aginoside (1) | 208 mg | [2] |
| 6-deoxyaginoside (2) | 25 mg | [2] | |||
| Yayoisaponin A (3) | 33 mg | [2] | |||
| Agigenin (4) | 12 mg | [2] | |||
| Yucca schidigera (stems) | 5.0 kg (dried) | Reflux with 70% ethanol-water; D101 macroporous resin chromatography; silica gel column chromatography; preparative HPLC. | Six pairs of 25R/S-spirostanol saponin diastereomers | Not specified individually, but sufficient for structural elucidation and bioassays. | [10] |
| Convallaria majalis (rhizomes and roots) | 700 g (dried, powdered) | Maceration with methanol-water; liquid-liquid extraction with chloroform (B151607) and n-butanol; acid hydrolysis of butanol fraction; silica gel column chromatography. | Convallamarogenin (1) | 90 mg | [20] |
| Dihydroconvallamarogenin (2) | 22 mg | [20] |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation of this compound Saponins
This protocol is a general guideline based on methods used for Allium porrum.[2]
-
Defatting: Macerate the dried and powdered plant material in petroleum ether for 2-4 hours to remove non-polar lipids. Discard the solvent.
-
Extraction: Extract the defatted plant material sequentially with solvents of increasing polarity, for example, ethyl acetate followed by methanol or aqueous methanol. This can be done through maceration, percolation, or reflux extraction.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform a liquid-liquid extraction with n-butanol. The saponins will preferentially partition into the n-butanol layer.
-
Crude Saponin Fraction: Collect the n-butanol fractions and evaporate the solvent to obtain the crude saponin extract, which can then be subjected to further chromatographic purification.
Protocol 2: Silica Gel Column Chromatography for this compound Saponin Separation
This protocol is adapted from methodologies for separating saponins.[2][21][22]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., a mixture of chloroform:methanol:water). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Do not let the column run dry.
-
Sample Loading: Dissolve the crude saponin extract in a minimal amount of the initial mobile phase. Alternatively, for samples not readily soluble, use the "dry loading" method: adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol). This is known as gradient elution.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the compounds of interest. Combine fractions containing the same compound(s) for further purification.
Protocol 3: HPLC Purification of this compound Saponins
The following is an example of HPLC conditions that can be adapted for the purification of this compound saponins.[10][23][19]
-
Column: A reversed-phase C18 or C30 column is commonly used. For diastereomer separation, a C30 column is often more effective.[10]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or 1% acetic acid) and acetonitrile or methanol.
-
Example Gradient Program:
-
0-15 min: 12-24% Acetonitrile
-
15-30 min: 24-32% Acetonitrile
-
30-42 min: 32-40% Acetonitrile
-
42-65 min: 40-95% Acetonitrile
-
-
Flow Rate: Typically 0.3 - 1.0 mL/min for analytical scale, higher for preparative scale.
-
Detection: ELSD or UV detection at a low wavelength (e.g., 203 nm).[14]
-
Temperature: Column temperature can be maintained at around 30-45°C.[14][19]
Visualizations
Caption: General workflow for the isolation of this compound saponins.
Caption: Strategy for separating 25R/S this compound diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic behaviour of steroidal saponins studied by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methods for increasing the yield of Spirostanol from plants
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address specific issues encountered during the extraction, hydrolysis, and purification of spirostanol saponins (B1172615) and their aglycones from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the final yield of spirostanols from plants? A1: The final yield is influenced by a combination of factors starting from the plant material itself to the processing methods. Key factors include the choice of plant species and even the geographical location and cultivation conditions, as these affect the initial saponin (B1150181) content.[1] The primary processing factors are the efficiency of the extraction method, the choice of solvent, and the conditions of hydrolysis, which converts saponin glycosides to the desired this compound aglycone.[2]
Q2: What is the difference between furostanol and this compound glycosides, and why is it critical for yield? A2: Furostanol and this compound glycosides are two major types of steroidal saponins found in plants.[3] The key difference lies in their chemical structure, specifically the E-ring of the steroid core. During post-harvest treatment, storage, or enzymatic action, furostanol glycosides can be converted into the more stable this compound form.[3][4] This conversion is critical because during acid hydrolysis, furostanol saponins are prone to forming a degradation byproduct (25-spirosta-3,5-diene), which significantly lowers the yield of the desired this compound aglycone, such as diosgenin (B1670711).[5][6] this compound saponins, however, do not readily form this byproduct.[5][6]
Q3: What are the main steps involved in isolating spirostanols from plant sources? A3: The typical workflow involves three main stages:
-
Extraction: Isolating crude saponins from the plant matrix using a suitable solvent and method.
-
Hydrolysis: Breaking the glycosidic (sugar) bonds of the saponins to release the non-sugar aglycone (the this compound). This is commonly done using acid or enzymes.[7]
-
Purification: Separating the target this compound from other compounds using chromatographic techniques.[8][9]
Q4: Which plant species are commonly used for this compound extraction? A4: Several plant genera are known for their high content of this compound saponins. The most prominent are from the Dioscorea genus (yams), such as Dioscorea zingiberensis, which is a primary source for commercial diosgenin production.[5][6] Other sources include plants from the genera Trigonella (fenugreek), Yucca, and Solanum.[2][8][10]
Troubleshooting Guides
Section 1: Extraction Issues
Q1.1: My extraction yield of total saponins is very low. How can I improve it? A1.1: A low yield of crude saponins can be attributed to several factors related to your extraction protocol. Consider the following optimizations:
-
Solvent Selection: The choice of solvent is crucial. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-85%), are effective for extracting polar saponin glycosides.[8][11][12] The optimal ethanol concentration for steroidal saponins from Polygonatum kingianum was found to be 85%.[11]
-
Extraction Method: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may have lower efficiency or cause thermal degradation.[2] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly increase yield and reduce extraction time by improving solvent penetration and mass transfer.[11][13]
-
Process Parameters: Ensure other parameters are optimized. This includes increasing the solvent-to-solid ratio, reducing the particle size of the plant material (grinding), and optimizing the extraction temperature and duration.[2] However, be aware that excessively long extraction times or high temperatures can lead to degradation.[2][11]
Q1.2: The crude extract contains many impurities, complicating purification. What can I do? A1.2: Co-extraction of unwanted compounds is a common issue. To obtain a cleaner crude extract:
-
Solvent Partitioning: After an initial extraction (e.g., with aqueous ethanol), concentrate the extract and partition it against a non-polar solvent like n-hexane to remove lipids and then with a moderately polar solvent like n-butanol to selectively extract the saponins.[1][9]
-
Solid-Phase Extraction: Use macroporous resins like D101. After loading the aqueous extract, wash with water to remove sugars and other highly polar impurities, then elute the saponins with an ethanol solution.[8][14]
Section 2: Hydrolysis Issues
Q2.1: The yield of my target this compound aglycone (e.g., diosgenin) is poor after acid hydrolysis, and I see unknown byproducts. A2.1: This is a classic problem, most often caused by the acid-catalyzed degradation of furostanol saponins present in your extract.[5][6] The primary byproduct is typically 25-spirosta-3,5-diene.[6]
-
Solution: The most effective strategy is to convert the furostanol saponins into their this compound counterparts before performing the acid hydrolysis. This pre-treatment step is crucial for maximizing yield.[5][6] This conversion can be achieved via:
-
Enzymatic Hydrolysis: Using enzymes like β-glucosidase or xylanase specifically cleaves the C-26 glucose residue of furostanol saponins.[15][16]
-
Fermentation: Spontaneous fermentation of the plant material can also facilitate the conversion, though it is less controllable than enzymatic methods.[5][6]
-
Q2.2: How can I avoid the harsh conditions and environmental concerns of acid hydrolysis? A2.2: Enzymatic hydrolysis is a milder and more specific alternative that operates under gentle conditions (moderate temperature and pH).[17]
-
Enzyme Selection: Various commercial enzymes can be used. Cellulase has been shown to release diosgenin from steroidal saponins.[6] Specific glycosidases from microbial sources, such as Gibberella intermedia or Aspergillus flavus, can hydrolyze the sugar chains at the C-3 position to yield the final aglycone.[17]
-
Optimization: The efficiency of enzymatic hydrolysis depends on pH, temperature, enzyme-to-substrate ratio, and incubation time. These parameters must be optimized for your specific plant extract and target compound.[6][17][18]
Q2.3: My enzymatic hydrolysis is incomplete. How can I troubleshoot this? A2.3: Incomplete conversion suggests suboptimal reaction conditions.
-
Check Enzyme Activity: Ensure your enzyme is active and has not been denatured by improper storage or reaction conditions (e.g., extreme pH or temperature).
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and enzyme-to-substrate ratio to find the optimal conditions. For instance, a β-glucosidase from Aspergillus flavus showed optimal activity at pH 5.0 and 50°C.[6]
-
Substrate Specificity: Confirm that the enzyme you are using is capable of cleaving the specific sugar linkages present in your saponins. Some enzymes are highly specific.[17]
Section 3: Purification and Analysis Issues
Q3.1: I am struggling to separate two very similar this compound compounds. A3.1: The separation of structurally similar saponins, especially 25R/S diastereomers, can be challenging.
-
Chromatographic Media: Standard silica (B1680970) gel may not be sufficient. Consider using reversed-phase media like C18 or, for particularly difficult separations like diastereomers, a C30 column, which has been shown to offer superior selectivity.[8][19]
-
Mobile Phase Optimization: Carefully optimize the mobile phase. For reversed-phase HPLC, systems like methanol/water or acetonitrile (B52724)/water, often with a small amount of acid (e.g., 1% acetic acid), are used. The choice between methanol and acetonitrile can affect selectivity for different types of spirostanols.[8][19]
-
Preparative HPLC: For obtaining pure compounds, preparative HPLC is the method of choice.[20]
Data Presentation: Comparison of Methods
Table 1: Comparison of Common Extraction Techniques for Plant Saponins
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Heat Reflux Extraction (HRE) |
| Principle | Soaking in solvent at room temp. | Continuous extraction with hot solvent. | High-frequency sound waves create cavitation.[11][13] | Boiling solvent extraction. |
| Efficiency | Low to moderate.[2] | High.[2] | Very High.[11] | Moderate to High. |
| Time | Long (days).[2] | Moderate (hours).[2] | Short (minutes).[11][13] | Moderate (hours). |
| Temp. | Room Temperature | High (solvent boiling point) | Low to Moderate (controlled) | High (solvent boiling point) |
| Pros | Simple, suitable for thermolabile compounds.[2] | High extraction efficiency. | Fast, efficient, reduced solvent use.[11][13] | More efficient than maceration. |
| Cons | Time-consuming, low efficiency.[2] | Thermal degradation of sensitive compounds.[2] | Requires specialized equipment. | Risk of thermal degradation. |
| Yield | Lower | High | Higher than HRE.[11] | Lower than UAE.[11] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins from P. kingianum [11]
| Parameter | Optimized Value |
| Liquid-to-Solid Ratio | 10:1 (mL/g) |
| Ethanol Concentration | 85% (v/v) |
| Extraction Time | 75 minutes |
| Extraction Temperature | 50 °C |
| Number of Extractions | 3 |
Table 3: Comparison of Hydrolysis Methods for this compound Production
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |
| Principle | Strong acid (e.g., H₂SO₄, HCl) cleaves glycosidic bonds.[6] | Enzymes specifically catalyze the cleavage of glycosidic bonds.[6] |
| Conditions | Harsh (high temp, strong acid).[6] | Mild (moderate temp, physiological pH).[17] |
| Specificity | Low (can cause side reactions and degradation).[5][6] | High (specific to certain linkages, fewer byproducts).[17] |
| Pros | Well-established, relatively inexpensive reagents. | High yield of target compound, environmentally friendly.[6] |
| Cons | Formation of degradation byproducts, environmental concerns, harsh conditions.[5][6] | Higher cost of enzymes, requires optimization of conditions.[17] |
| Yield Impact | Can be low if furostanols are present.[5][6] | Generally higher and cleaner product profile.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins
This protocol is adapted from the optimized method for extracting steroidal saponins from P. kingianum.[11]
-
Preparation: Weigh 1.0 g of dried, powdered plant material.
-
Extraction: Place the powder in a flask and add 10 mL of 85% aqueous ethanol.
-
Sonication: Place the flask in an ultrasonic bath or use a probe sonicator. Set the temperature to 50°C and sonicate for 75 minutes.
-
Collection: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Repeat: Repeat the extraction process on the solid residue two more times with fresh solvent.
-
Pooling: Combine the extracts from the three cycles.
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude saponin extract.
Protocol 2: Two-Step Hydrolysis for High-Yield Diosgenin
This protocol combines enzymatic pre-treatment to convert furostanols, followed by acid hydrolysis, to maximize diosgenin yield from sources like Dioscorea zingiberensis.[5][6][15]
Step A: Enzymatic Conversion of Furostanols to Spirostanols
-
Preparation: Prepare a solution or suspension of the crude saponin extract in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Enzyme Addition: Add β-glucosidase or a suitable commercial enzyme preparation (e.g., cellulase) to the extract. The optimal enzyme-to-substrate ratio should be determined empirically but can start at a ratio of 15 x 10³ U/g of substrate.[6]
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 50-55°C) for a predetermined time (e.g., 24 hours), with gentle agitation.[6]
-
Monitoring: Monitor the conversion of furostanol glycosides (e.g., deltoside) to this compound glycosides (e.g., dioscin) using HPLC.
-
Termination: Once the conversion is complete, the reaction can be stopped by boiling the mixture for 10 minutes to denature the enzyme.
Step B: Acid Hydrolysis of this compound Glycosides
-
Acidification: To the enzyme-treated mixture, add a strong mineral acid (e.g., sulfuric acid) to a final concentration of 2-4 M.
-
Hydrolysis: Heat the mixture under reflux at approximately 95-100°C for 4-6 hours.[6][15] The optimal time should be tested, as prolonged heating can cause degradation of the liberated diosgenin.[6]
-
Neutralization & Extraction: Cool the reaction mixture and neutralize it with a base (e.g., NaOH). The precipitated aglycone (diosgenin) can then be collected by filtration.
-
Purification: The crude diosgenin precipitate is dried and then purified by recrystallization or chromatography from a solvent like ethyl acetate.[15]
Visualizations
Caption: High-yield workflow for this compound aglycone production.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Conversion pathway to prevent byproduct formation.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of a β-Glucosidase which Converts Furostanol Glycosides to this compound Glycosides from Costus speciosus | Semantic Scholar [semanticscholar.org]
- 5. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Antiproliferative and anti-inflammatory polyhydroxylated this compound saponins from Tupistra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Spirostanol Stability and Degradation in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of spirostanol compounds in solution. The following troubleshooting guides, frequently asked questions (FAQs), and protocols provide direct, actionable advice for issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of spirostanols in solution?
A1: The stability of this compound glycosides and their aglycones is significantly influenced by several key factors. These include the pH of the solution, storage and experimental temperature, the choice of solvent, exposure to light, and the presence of oxygen.[1][2][3]
Q2: What is the most common degradation pathway for spirostanols?
A2: The most prevalent degradation pathway is the acid-catalyzed hydrolysis of the spiroketal moiety.[4] Furostanol saponins (B1172615), which are precursors, are particularly prone to generating side products during acid hydrolysis, which can impact the yield of the desired this compound aglycone, such as diosgenin (B1670711).[4] Both acidic and basic conditions can promote hydrolysis.[2][5]
Q3: How should I prepare and store this compound stock solutions to ensure their integrity?
A3: To maximize the longevity and stability of your this compound stock solutions, adhere to the following guidelines:
-
Use High-Purity Solvents: Always use high-purity, anhydrous solvents like HPLC-grade acetonitrile (B52724) or methanol (B129727) to minimize solvent-induced degradation.[1][6]
-
Control Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term stability.[1][6]
-
Protect from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1][3][6]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.[7]
-
Use an Inert Atmosphere: For compounds sensitive to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing for long-term storage.[1][3][6]
Q4: My this compound compound is poorly soluble in aqueous buffers. What can I do?
A4: Spirostanols are often poorly soluble in water.[7] To prepare aqueous working solutions from a concentrated organic stock (e.g., in DMSO), you may encounter precipitation. To address this, try the following:
-
Reduce the final working concentration.
-
Optimize the dilution by adding the stock solution drop-wise to the vortexing aqueous buffer to avoid localized high concentrations.[7]
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C), as solubility can be temperature-dependent.[7]
-
If your experiment allows, you can slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), but always include a matching vehicle control.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: I am observing a significant loss of my this compound concentration over a short period in my working solution.
-
Possible Cause: Chemical degradation is the most likely cause. The rate of degradation is influenced by the solution's pH, temperature, and exposure to light or oxygen.[1][2][3]
-
Solutions:
-
pH Control: Ensure your solution is buffered to a pH where the this compound is most stable. A neutral pH range (typically 4 to 8) is often preferable.[7]
-
Temperature Management: Minimize the time your solutions are kept at room temperature or elevated temperatures. Prepare fresh solutions for each experiment and keep them on ice when possible.[1]
-
Solvent Check: Ensure the solvent is high-purity and not reacting with your compound. Test stability in an alternative solvent like acetonitrile if you suspect reactivity.[6]
-
Light and Air Protection: Conduct experiments in low-light conditions and use amber vials.[3] If oxidation is suspected, prepare solutions with degassed solvents.[3]
-
Problem 2: My HPLC or LC-MS analysis shows new, unexpected peaks appearing over time.
-
Possible Cause: The appearance of new peaks is a clear indication that your this compound is degrading into other products.[6]
-
Solutions:
-
Perform a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the nature of the degradants. This helps in understanding the specific vulnerabilities of your molecule.[6]
-
Analyze a Blank Solvent: Run a blank solvent sample that has been subjected to the same storage and handling conditions to rule out solvent degradation or impurities.[6]
-
Optimize Storage and Handling: Implement the best practices for storage and handling described in the FAQs, such as low-temperature storage in amber, airtight containers.[6]
-
Problem 3: My this compound precipitates out of solution during my experiment.
-
Possible Cause: This is often a solubility issue rather than degradation, especially when diluting a concentrated organic stock into an aqueous medium (a phenomenon known as antisolvent precipitation).[7]
-
Solutions:
-
Optimize Dilution: Instead of a single dilution, try a stepwise serial dilution. Alternatively, add the stock solution slowly and drop-wise into the vigorously stirring or vortexing aqueous medium.[7]
-
Reduce Final Concentration: Your target concentration may be above the solubility limit of the compound in the final solvent mixture. Try lowering the concentration.[7]
-
Adjust Co-Solvent Percentage: If your assay can tolerate it, a small increase in the final DMSO or ethanol (B145695) concentration (e.g., to 0.5% or 1%) can help maintain solubility. Remember to update your vehicle controls accordingly.[7]
-
Quantitative Data Summary
While specific degradation kinetics are highly structure-dependent, the following table summarizes the general effects of various factors on this compound stability.
| Parameter | Condition | General Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH < 4) | Decreased: Accelerates hydrolysis of the spiroketal ring.[4] | Buffer solutions to a neutral pH (6-8) unless acidic conditions are required.[7] |
| Basic (e.g., pH > 8) | Decreased: Base-catalyzed hydrolysis can occur.[5] | Buffer solutions to a neutral pH range. | |
| Temperature | Elevated (e.g., > 25°C) | Significantly Decreased: Accelerates the rate of all degradation reactions.[1][5] | Store solutions at -20°C or -80°C. Minimize time at room/elevated temperatures.[1][6] |
| Freeze-Thaw Cycles | Decreased: Can damage the compound and affect solution integrity. | Aliquot stock solutions into single-use volumes to avoid repeated cycles.[7] | |
| Solvent | Protic Solvents (e.g., Methanol) | Variable: Can potentially participate in solvolysis reactions. | Use high-purity aprotic solvents like acetonitrile for analysis when possible.[6] |
| Aqueous Buffers | Variable: Necessary for many biological assays but can lead to hydrolysis. | Prepare fresh, use co-solvents sparingly, and control pH. | |
| Light | UV or Ambient Light | Decreased: Can cause photolytic degradation.[1][3] | Use amber vials or wrap containers in foil. Work in low-light conditions.[1][3][6] |
| Atmosphere | Presence of Oxygen | Decreased: Can lead to oxidative degradation.[1][3] | For long-term storage, purge vials with an inert gas (N₂ or Ar).[1][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Spirostanols
This protocol is used to investigate the stability of a this compound under various stress conditions.
Objective: To identify potential degradation pathways and the conditions that lead to instability.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the appropriate stress medium. Include a control sample stored at 4°C and protected from light.[6]
-
Apply Stress Conditions (Example):
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[6]
-
Thermal Degradation: Incubate the working solution (in a neutral buffer) at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose the working solution in a clear vial to a photostability chamber.[6]
-
-
Sample Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of the remaining parent this compound and the relative peak areas of any new degradation products. Plot the percentage of compound remaining versus time to estimate the degradation rate.[2]
Protocol 2: General HPLC-MS Method for this compound Analysis
Objective: To quantify the this compound and separate it from potential degradants.
Instrumentation: HPLC or UHPLC system coupled with a UV and/or Mass Spectrometry (MS) detector.[8][9]
Methodology:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[10]
-
Mobile Phase:
-
Gradient Elution (Example):
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Linearly increase the percentage of Solvent B to 90-95% over 7-10 minutes.
-
Hold at high organic content for 1-2 minutes to wash the column.
-
Return to initial conditions and equilibrate for 2-3 minutes before the next injection.[9]
-
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 5 µL.[10]
-
Detection:
-
UV: Monitor at a wavelength appropriate for the this compound's chromophore.
-
MS: Use electrospray ionization (ESI) in either positive or negative mode. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[9]
-
-
Sample Preparation: Dilute samples from the degradation study with the initial mobile phase to ensure compatibility and good peak shape.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS [pubmed.ncbi.nlm.nih.gov]
- 9. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Spirostanol Glycoside Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and insights into overcoming the solubility challenges of spirostanol glycosides.
Frequently Asked Questions (FAQs)
Q1: Why are this compound glycosides poorly soluble in water?
This compound glycosides possess a rigid steroidal aglycone structure, which is hydrophobic. While they have sugar moieties that are hydrophilic, the large, nonpolar aglycone often dominates, leading to low aqueous solubility. This poor solubility is a major hurdle in their development as therapeutic agents, limiting their bioavailability and clinical application.[1]
Q2: What are the primary techniques for enhancing the solubility of these compounds?
The main strategies focus on either modifying the physical state of the compound or using formulation excipients to alter its interaction with water. Key techniques include:
-
Solid Dispersions: Dispersing the this compound glycoside in a carrier polymer to create an amorphous solid dispersion (ASD).[1][2]
-
Nanosuspensions: Reducing the particle size of the glycoside to the nanometer range, which increases the surface area for dissolution.[3][4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic aglycone part of the molecule within the cavity of a cyclodextrin (B1172386).
-
Micellar Solubilization: Using surfactants or other saponins (B1172615) to form micelles that can encapsulate the poorly soluble drug.[5][6]
Q3: What is an Amorphous Solid Dispersion (ASD) and how does it improve solubility?
An Amorphous Solid Dispersion (ASD) involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[7] Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the this compound glycoside into a high-energy amorphous form, this energy barrier is removed, leading to significantly improved aqueous solubility and dissolution rates.[1][2] Polymers like Soluplus® are often used as carriers.[1][2]
Q4: Can particle size reduction alone solve the solubility issue?
While reducing particle size to the micro- or nano-scale (nanosuspension) dramatically increases the surface area-to-volume ratio and thereby enhances the dissolution rate, it may not be sufficient for all this compound glycosides, especially those that are highly lipophilic. Nanosuspension technology is a powerful tool but is often used in conjunction with stabilizers to prevent particle aggregation.[8] The enhanced dissolution from nanosuspensions can lead to higher bioavailability.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during formulation development.
Issue 1: Amorphous Solid Dispersion (ASD) is unstable and recrystallizes over time.
-
Problem: You have successfully created an ASD of a this compound glycoside (e.g., Diosgenin), but during stability studies, you observe the reappearance of crystalline peaks in PXRD analysis.[7] This negates the solubility advantage.
-
Possible Causes & Solutions:
-
Inadequate Polymer Interaction: The chosen polymer may not be interacting strongly enough with the drug molecule to inhibit crystallization.
-
Solution: Screen different polymers. For instance, Soluplus® has been shown to form stable ASDs with diosgenin (B1670711) through molecular interactions.[1][2] Experiment with polymers that have functional groups capable of hydrogen bonding with the glycoside.
-
-
High Drug Loading: The concentration of the drug in the polymer is too high, leading to supersaturation within the matrix and promoting nucleation and crystal growth.
-
Solution: Optimize the drug-to-polymer ratio. Prepare ASDs with varying ratios (e.g., 1:1, 1:2, 1:5 drug-to-polymer) and assess their stability over time at accelerated conditions (e.g., 40°C / 75% RH).[2]
-
-
Hygroscopicity: The formulation may be absorbing moisture, which can act as a plasticizer and increase molecular mobility, leading to recrystallization.
-
Solution: Store the ASD in tightly sealed containers with a desiccant. Consider incorporating a less hygroscopic polymer or adding a secondary stabilizer.
-
-
Issue 2: Nanosuspension shows particle aggregation and settling.
-
Problem: After preparing a nanosuspension, you observe a gradual increase in particle size (as measured by DLS) and visible settling of the drug particles over a short period.
-
Possible Causes & Solutions:
-
Insufficient Stabilization: The high surface energy of nanoparticles makes them prone to aggregation to minimize their surface area. The chosen stabilizer (surfactant or polymer) may not be providing an adequate steric or ionic barrier.
-
Solution: Screen a variety of stabilizers. Combinations of stabilizers, such as a primary surfactant and a secondary polymer (e.g., HPMC), can provide better coverage and stability.[8] For dioscin, a combination of sodium dodecyl sulfate (B86663) (SDS) and soybean lecithin (B1663433) has been used effectively.[3]
-
-
Incorrect Stabilizer Concentration: The concentration of the stabilizer may be too low to fully cover the surface of the nanoparticles.
-
Solution: Titrate the stabilizer concentration. Prepare formulations with varying stabilizer amounts and monitor the zeta potential and particle size over time. A high absolute zeta potential (e.g., > |30| mV) is generally indicative of good electrostatic stability.
-
-
Ostwald Ripening: Small particles may dissolve and redeposit onto larger particles, leading to an overall increase in particle size.
-
Solution: This is an inherent challenge. Using a polymer that reduces the solubility of the drug in the continuous phase can help mitigate this effect. Ensure the initial particle size distribution is as narrow as possible.
-
-
Issue 3: Low encapsulation efficiency in Cyclodextrin Inclusion Complexes.
-
Problem: When preparing an inclusion complex with a cyclodextrin (e.g., HP-β-CD), you find that a significant portion of the this compound glycoside remains uncomplexed.
-
Possible Causes & Solutions:
-
Poor Fit/Stoichiometry: The cavity size of the cyclodextrin may not be optimal for the bulky aglycone of the this compound glycoside. The molar ratio might also be incorrect.
-
Solution: Test different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) which have varying cavity sizes and solubility. Perform a stoichiometry study (Job's plot) using techniques like UV-Vis or fluorescence spectroscopy to determine the optimal drug:cyclodextrin molar ratio (e.g., 1:1, 1:2).
-
-
Inefficient Preparation Method: The method used to form the complex may not provide sufficient energy or intimate contact between the drug and cyclodextrin.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in aqueous solubility for this compound glycosides using various techniques.
| This compound Glycoside | Technique | Polymer / Excipient | Solubility of Pure Drug (µg/mL) | Solubility of Formulation (µg/mL) | Fold Increase | Reference |
| Diosgenin | Amorphous Solid Dispersion | Soluplus® | ~0.8 | ~25.2 | ~31.5 | [1][2] |
| Diosgenin | Nanocrystals | HPMC / SDS | Not Reported | Not Reported | 2.55x (Bioavailability) | [10] |
| Dioscin | Nanosuspension | SDS / Soybean Lecithin | Not Reported | Not Reported | Significantly Improved | [3] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Co-Precipitation
This protocol is adapted for preparing a diosgenin-Soluplus® ASD.[2]
-
Objective: To convert crystalline diosgenin into a more soluble amorphous form by dispersing it in a Soluplus® polymer matrix.
-
Materials:
-
Diosgenin (purity >98%)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Ethanol (analytical grade)
-
Distilled water
-
Thermostatically controlled shaker bath
-
Rotary evaporator
-
-
Methodology:
-
Dissolution: Accurately weigh diosgenin and Soluplus® in a desired ratio (e.g., 1:4 w/w). Dissolve both components completely in a sufficient volume of ethanol.
-
Precipitation: Pour the ethanolic solution into a volume of distilled water (e.g., 10 times the volume of ethanol) under constant stirring. The ASD will immediately precipitate out of the solution.
-
Washing: Continue stirring the suspension for a set period (e.g., 2 hours) to allow for complete precipitation.
-
Drying: Collect the precipitate by filtration and dry it in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.
-
Sizing: Gently pulverize the dried ASD using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the product using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate a successful ASD formation.
-
Protocol 2: Preparation of an Inclusion Complex by the Kneading Method
This protocol describes the formation of a diosgenin-cyclodextrin complex.[11]
-
Objective: To encapsulate the hydrophobic diosgenin molecule within the cavity of a cyclodextrin to enhance its aqueous solubility.
-
Materials:
-
Diosgenin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
-
-
Methodology:
-
Molar Ratio: Determine the desired molar ratio of diosgenin to HP-β-CD (typically 1:1).
-
Paste Formation: Place the accurately weighed HP-β-CD into a mortar. Add a small amount of the ethanol-water mixture dropwise while triturating to form a homogeneous, thick paste.
-
Incorporation: Gradually add the weighed diosgenin powder to the paste.
-
Kneading: Knead the mixture thoroughly and vigorously for a specified period (e.g., 60-90 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
-
Drying: Scrape the resulting product from the mortar and spread it thinly on a glass tray. Dry the product in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Characterization: Analyze the product using FTIR and DSC. A successful complex formation is often indicated by shifts in the characteristic peaks of diosgenin in the FTIR spectrum and the disappearance or shifting of its melting endotherm in the DSC thermogram.
-
Visualizations
Workflow for Selecting a Solubility Enhancement Technique
References
- 1. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Preparation, and Characterization of Dioscin Nanosuspensions and Evaluation of Their Protective Effect against Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Nanosuspensions for Absorption Enhancement of Poorly Soluble Drugs: In Vitro Transport Studies Across Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Parameters for the Analysis of Complex Spirostanols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of complex spirostanols.
Frequently Asked Questions (FAQs)
Q1: I am observing severe signal overlap in the proton NMR spectrum of my spirostanol glycoside, especially in the sugar region and the steroidal backbone. What steps can I take to improve spectral resolution?
A1: Signal overlap is a common challenge in the NMR analysis of spirostanols due to the presence of multiple similar proton environments. Here are several strategies to enhance spectral resolution:
-
Solvent Selection: The choice of deuterated solvent can significantly impact chemical shifts. If you are using chloroform-d (B32938) (CDCl₃), consider trying pyridine-d₅, which is known to minimize signal overlap for steroidal glycosides.[1] A mixture of solvents, such as CDCl₃ and methanol-d₄ (CD₃OD) in a 1:1 ratio, can also be effective in altering proton environments and improving signal dispersion.[2]
-
Two-Dimensional (2D) NMR: Employing 2D NMR techniques is crucial for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out the spin systems of individual sugar residues and the steroid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, spreading the signals over a wider carbon chemical shift range and resolving proton overlap.[3]
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons belonging to a specific spin system, which is particularly useful for differentiating sugar units.
-
-
Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and improve resolution.
Q2: My ¹³C NMR spectrum for a this compound sample is very weak, and I am struggling to see all the expected carbon signals, especially for quaternary carbons. How can I improve the signal-to-noise ratio?
A2: The low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons often lead to weak signals. To enhance the signal-to-noise ratio in your ¹³C NMR spectrum, consider the following:
-
Increase the Number of Scans (NS): Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of two. For very dilute samples or carbons with long relaxation times, a significantly larger number of scans may be necessary.
-
Optimize the Relaxation Delay (D1): For quantitative ¹³C NMR, a longer relaxation delay (D1) of 5 times the longest T₁ relaxation time is recommended. However, for routine qualitative analysis, a shorter D1 of 1-2 seconds combined with a 30-45° pulse angle can be used to reduce the total experiment time.[4]
-
Nuclear Overhauser Effect (NOE): Ensure that proton decoupling is applied during the relaxation delay to take advantage of the NOE, which can enhance the signal intensity of protonated carbons.[4]
-
Choice of Pulse Program: For routine ¹³C NMR, a pulse program with a 30° flip angle (e.g., zg30 on Bruker systems) is often a good compromise between signal intensity and experiment time.[4]
Q3: I am having difficulty assigning the stereochemistry at C-25 (25R vs. 25S) of my this compound. Which NMR techniques and parameters are most helpful for this?
A3: Differentiating between the 25R and 25S stereoisomers of spirostanols can be challenging. The chemical shifts of the protons and carbons in the F-ring are particularly sensitive to the stereochemistry at C-25.
-
¹H and ¹³C Chemical Shifts: Carefully compare the chemical shifts of the methyl group at C-27 and the carbons of the F-ring (C-22 to C-26) with literature values for known 25R and 25S spirostanols.
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments can reveal through-space correlations between protons. Look for specific NOE correlations that are characteristic of either the 25R or 25S configuration.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations in the HMBC spectrum can help to confirm the connectivity within the F-ring and support the stereochemical assignment.
Q4: I am missing some cross-peaks in my HMBC spectrum, which is hindering the complete structural elucidation of my this compound. What could be the reason, and how can I fix it?
A4: Missing cross-peaks in an HMBC spectrum can be due to several factors. Here are some common causes and their solutions:
-
Incorrect Optimization of the Long-Range Coupling Constant (J): The HMBC experiment is optimized to detect correlations over a specific range of J-coupling values (typically 2-3 bonds). For spirostanols, it is often beneficial to optimize the HMBC experiment for a J-coupling of around 5 Hz.[2] You may also consider running multiple HMBC experiments with different J-coupling values (e.g., 5 Hz and 10 Hz) to detect a wider range of correlations.
-
Low Sample Concentration: If your sample is too dilute, the intensity of the cross-peaks may be below the noise level. Increasing the sample concentration or the number of scans can help.
-
Short Relaxation Delay: A short relaxation delay may not allow for full magnetization recovery, leading to weaker signals. Increase the relaxation delay (D1) to at least 1.5-2 seconds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR Signals | 1. Poor shimming. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Compound aggregation. | 1. Re-shim the sample, focusing on higher-order shims. 2. Dilute the sample. 3. Filter the sample or use a metal chelator. 4. Try a different solvent (e.g., pyridine-d₅) or increase the temperature. |
| Inaccurate Integrations in ¹H NMR | 1. Signal overlap. 2. Insufficient relaxation delay (d1). 3. Poor phasing or baseline correction. | 1. Use 2D NMR (e.g., HSQC) to resolve signals. 2. For quantitative results, increase the relaxation delay to at least 5 times the longest T₁. 3. Carefully re-process the spectrum with manual phasing and baseline correction. |
| Missing Quaternary Carbon Signals in ¹³C NMR | 1. Long T₁ relaxation time. 2. Low sample concentration. | 1. Increase the relaxation delay (D1) and/or the number of scans (NS). 2. Increase the sample concentration if possible. |
| Difficulty Differentiating Sugar Moieties | 1. Severe overlap in the ¹H NMR spectrum. | 1. Use 2D TOCSY to identify all protons within a single sugar's spin system. 2. Use 2D HSQC to disperse the proton signals based on the attached carbon chemical shifts. 3. Use 2D NOESY/ROESY to identify through-space correlations between adjacent sugar units. |
Data Presentation: Recommended NMR Parameters
The following tables summarize recommended starting parameters for various NMR experiments for the analysis of complex spirostanols. These may need to be further optimized based on the specific sample and spectrometer.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 30-45° | Allows for a shorter relaxation delay, reducing experiment time. |
| Spectral Width (SW) | 12-16 ppm | To encompass all proton signals of the this compound and any attached sugar moieties. |
| Acquisition Time (AQ) | 2-4 s | Ensures good digital resolution. |
| Relaxation Delay (D1) | 1-2 s (qualitative), >5xT₁ (quantitative) | Allows for sufficient relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 (or higher for dilute samples) | Improves signal-to-noise ratio. |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Angle | 30° | A good compromise for signal intensity and experiment time, especially for carbons with long T₁. |
| Spectral Width (SW) | 200-220 ppm | To cover the full range of carbon chemical shifts in spirostanols. |
| Acquisition Time (AQ) | 1-1.5 s | Provides adequate resolution for carbon signals. |
| Relaxation Delay (D1) | 2 s (qualitative), >5xT₁ (quantitative) | Ensures proper relaxation, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | Necessary due to the low natural abundance of ¹³C. |
Table 3: 2D NMR (HSQC & HMBC) Key Parameters
| Experiment | Key Parameter | Recommended Value | Purpose |
| HSQC | 1JCH coupling constant | 145 Hz | Optimized for one-bond proton-carbon correlations. |
| HMBC | nJCH long-range coupling | 5-8 Hz | Optimized for two- and three-bond proton-carbon correlations, crucial for connectivity mapping. |
| Both | Relaxation Delay (D1) | 1.5-2 s | Allows for sufficient magnetization recovery between scans. |
Experimental Protocols
Detailed Methodology for a 2D HSQC Experiment
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, or a CDCl₃/CD₃OD mixture) in a 5 mm NMR tube. Ensure the sample is free of any particulate matter.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameter Setup (using Bruker TopSpin as an example):
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).
-
Set the spectral width for the ¹H dimension (F2 axis) to approximately 12 ppm and the ¹³C dimension (F1 axis) to about 160-180 ppm, centered appropriately based on 1D spectra.
-
Set the number of data points in the direct dimension (TD F2) to 2048 and in the indirect dimension (TD F1) to 256.
-
Set the number of scans (NS) to 8 or 16, and the number of dummy scans (DS) to 16.
-
Set the relaxation delay (D1) to 1.5 seconds.
-
The one-bond coupling constant (CNST2) is typically set to 145 Hz.
-
-
Data Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments in the indirect dimension.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the spectrum using the solvent residual peak as a reference.
-
Detailed Methodology for a 2D HMBC Experiment
-
Sample Preparation: Same as for the HSQC experiment.
-
Spectrometer Setup: Same as for the HSQC experiment.
-
Acquisition Parameter Setup (using Bruker TopSpin as an example):
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions similar to the HSQC experiment, ensuring the ¹³C width covers any quaternary and carbonyl carbons.
-
Set the number of data points to 2048 (F2) and 256 (F1).
-
Set the number of scans (NS) to 16 or higher, depending on the sample concentration, and the number of dummy scans (DS) to 16.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Set the long-range coupling constant (CNST13) to a value between 5 and 8 Hz. For spirostanols, starting with 5 Hz is often a good choice.[2]
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode HMBC spectra.
-
Calibrate the spectrum.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the NMR analysis of spirostanols.
Caption: A troubleshooting decision tree for common issues in this compound NMR analysis.
References
Technical Support Center: Troubleshooting HPLC Separation of Spirostanol Isomers
Welcome to the Technical Support Center for the chromatographic separation of spirostanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during HPLC analysis of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound isomers, such as diastereomers at the C-25 position (R/S isomers), often exhibit very similar physicochemical properties, including polarity and hydrophobicity.[1][2] This structural similarity makes their separation by conventional reversed-phase HPLC difficult, frequently resulting in poor resolution or complete co-elution.[3]
Q2: What is the most common stationary phase for separating this compound isomers?
A2: Reversed-phase C18 (ODS) columns are the most widely used and generally provide good separation for steroidal saponins.[4][5] However, for challenging isomer separations, alternative stationary phases may offer better selectivity.
Q3: How can I improve the resolution between two closely eluting this compound isomer peaks?
A3: To improve resolution, you can focus on three key factors: efficiency (N), selectivity (α), and retention factor (k).[6][7] This can be achieved by optimizing the mobile phase, changing the stationary phase, or adjusting the column temperature.[6][8] A shallow mobile phase gradient is often crucial for separating closely eluting compounds.[3]
Q4: My this compound peaks are tailing. What are the common causes and solutions?
A4: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) packing.[4][9][10] Other causes can include column degradation, mismatched sample solvent, or column overload.[9][11] Solutions include adjusting mobile phase pH, using end-capped columns, or adding a competing base like triethylamine (B128534) to the mobile phase.[4][12]
Q5: My retention times are shifting from one injection to the next. What could be the problem?
A5: Unstable retention times can indicate issues with the HPLC system or method robustness.[8] Common causes include inadequate column equilibration, changes in mobile phase composition, fluctuating column temperature, or leaks in the system.[13][14]
Troubleshooting Guides
Poor Resolution or Co-elution of Isomers
Problem: this compound isomer peaks are not baseline separated or are eluting as a single peak.
| Potential Cause | Recommended Solution |
| Mobile phase gradient is too steep. | Develop a shallower gradient around the elution point of the isomers. A good starting point is to decrease the rate of organic modifier increase to 0.5-1% per minute in that region.[3] |
| Inappropriate mobile phase composition. | Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) as this can alter selectivity.[8] Adjusting the pH of the mobile phase can also significantly impact the retention of ionizable spirostanols.[8][15] |
| Suboptimal stationary phase chemistry. | Not all C18 columns are the same; differences in end-capping and surface area can affect selectivity.[3] Consider columns with alternative selectivities, such as phenyl, biphenyl, or polar-embedded phases, which can offer different interactions.[16][17][18] |
| Insufficient column efficiency. | Use a longer column or a column packed with smaller particles (e.g., <3 µm) to increase the theoretical plate number (N).[3][6] Be aware that this will likely increase backpressure. |
| Elevated column temperature. | Adjusting the column temperature can alter selectivity.[6] Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves. |
Peak Tailing
Problem: Peaks are asymmetrical with a pronounced tail, affecting integration and resolution.
| Potential Cause | Recommended Solution |
| Secondary interactions with silanol groups. | Lower the mobile phase pH (around 2-3) to suppress the ionization of silanol groups.[11][12] Use a highly end-capped column to minimize the number of available silanol groups.[4] Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[4] |
| Column overload. | Dilute the sample and re-inject.[9] If tailing is observed for all peaks, this is a likely cause. |
| Column degradation or contamination. | A void at the head of the column or a blocked frit can cause peak distortion.[9][11] Try flushing the column or, if the manufacturer allows, reversing it to wash contaminants off the inlet frit. If the problem persists, the column may need to be replaced. |
| Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[13][19] If a stronger solvent must be used, inject a smaller volume. |
Experimental Protocols
General HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on the specific this compound isomers being analyzed.
-
System Preparation:
-
HPLC System Setup:
-
Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Purge the HPLC pumps to remove any air bubbles.
-
Set the column oven to a starting temperature of 30°C.[3][20]
-
Set the flow rate to 1.0 mL/min.[3]
-
Set the detector wavelength. For compounds lacking a strong chromophore, a UV detector at a low wavelength (e.g., 203 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[4]
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.[3]
-
-
Gradient Elution (Example):
-
A "scouting" gradient can be used to determine the approximate elution time of the isomers (e.g., 5-95% B over 30 minutes).[3]
-
Based on the scouting run, a shallower gradient can be developed. For example, if isomers elute between 40% and 50% B, a gradient of 40-50% B over 20 minutes could be employed.[3]
-
-
Sample Preparation:
Visualizations
Caption: A general workflow for troubleshooting poor HPLC separation of isomers.
Caption: Logical relationships between common HPLC problems and their potential causes.
References
- 1. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. welch-us.com [welch-us.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pepolska.pl [pepolska.pl]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Spirostanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of spirostanol compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as a this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2][3] In the analysis of spirostanols from complex biological matrices like plasma, serum, or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can significantly impact the ionization of the target this compound compounds, leading to unreliable quantitative results.[4]
Q2: What are the common signs that matrix effects are impacting my this compound analysis?
A2: Common indicators of matrix effects in the analysis of spirostanols include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
Q3: Which sample types are most susceptible to matrix effects when analyzing Spirostanols?
A3: Complex matrices are most likely to cause significant matrix effects. For this compound analysis, these include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.[1]
-
Plant extracts: Crude or partially purified extracts from botanical sources.[1]
-
Herbal formulations: Traditional medicine preparations containing this compound-rich plants.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS analysis of spirostanols.
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
Question: My results for this compound quantification are highly variable between samples. How can I confirm if matrix effects are the cause?
Answer: High variability is a classic sign of unmanaged matrix effects.[5] To confirm their presence and extent, you should perform a quantitative assessment using the post-extraction spike method.[4][5]
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement for a this compound analyte.
Materials:
-
This compound standard solution of known concentration.
-
Blank matrix (e.g., plasma, plant extract without the analyte).
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the this compound standard into the extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all prepared samples under the same conditions.
-
Data Analysis: Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Interpretation of Results:
| Calculated Value | Indication | Interpretation for this compound Analysis |
| MF < 1 | Ion Suppression | Co-eluting matrix components are hindering the ionization of your this compound analyte. |
| MF > 1 | Ion Enhancement | Co-eluting matrix components are increasing the ionization of your this compound analyte. |
| MF ≈ 1 | No significant matrix effect | Your sample preparation and chromatography are effectively separating the this compound from interfering matrix components. |
| RE < 85% | Poor Recovery | Your extraction procedure is not efficiently recovering the this compound from the matrix. |
| PE < 85% | Analyte Loss | Indicates loss of the this compound during sample preparation and/or ion suppression.[1] |
This data should be presented in a clear, tabular format for easy comparison across different matrices or extraction methods.
Issue 2: Confirmed presence of significant ion suppression or enhancement for this compound.
Question: I have confirmed that matrix effects are impacting my this compound analysis. What are the primary strategies to mitigate this?
Answer: Once matrix effects are confirmed, you can implement several strategies, often in combination, to reduce or compensate for the interference. The most effective approach often involves optimizing sample preparation.[6]
Strategy 1: Enhance Sample Preparation
Effective sample preparation is the most critical step in mitigating matrix effects.[4] The choice of method depends on the complexity of the matrix and the physicochemical properties of the target this compound.
-
Liquid-Liquid Extraction (LLE): A more selective technique than protein precipitation that partitions the this compound into an immiscible organic solvent, leaving many polar matrix components behind.[6][7] For steroidal compounds like spirostanols, solvents like methyl-tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate (B1210297) can be effective.[4]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering components. For spirostanols, reversed-phase (C18, C8) or mixed-mode sorbents can be used. Method development will be required to optimize the wash and elution steps to selectively retain the this compound while removing matrix interferences.
-
Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma and serum samples. Consider using specialized phospholipid removal plates or cartridges if you are working with these matrices.
Strategy 2: Optimize Chromatographic Separation
If co-eluting matrix components are the issue, improving the chromatographic separation can resolve the interference.[8]
-
Modify the Gradient: Adjust the gradient profile of your mobile phase to improve the resolution between the this compound peak and interfering peaks.
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different column chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can offer different selectivity for steroidal compounds.
-
Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the retention and selectivity of the separation.
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is considered the "gold standard" for compensating for matrix effects.[9][10]
-
Principle: A SIL-IS (e.g., a deuterated or 13C-labeled version of your this compound) has nearly identical physicochemical properties to the analyte.[10][11] It will co-elute and experience the same degree of ion suppression or enhancement.[10]
-
Benefit: By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification even in the presence of variable matrix effects.
Troubleshooting Workflow Diagram
Caption: Workflow for diagnosing and mitigating matrix effects in this compound LC-MS analysis.
Quantitative Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the analysis of a steroidal compound in plasma, highlighting how different extraction techniques can impact recovery and matrix effects. This can serve as a starting point for developing a method for your specific this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (MF) | Overall Process Efficiency (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 95% | 0.4 - 0.7 (Significant Suppression) | 40 - 70% | Fast, simple, and non-selective. | High risk of significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 0.8 - 1.1 (Minimal Suppression) | 65 - 90% | Good selectivity, removes many polar interferences.[4][6] | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 85 - 105% | 0.9 - 1.1 (Minimal to No Effect) | 80 - 100% | Highly selective, provides the cleanest extracts. | Requires method development, can be more costly. |
Note: The values presented are illustrative and will vary depending on the specific this compound, matrix, and optimized protocol.
Logical Relationship: Strategies for Overcoming Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. youtube.com [youtube.com]
Strategies to reduce solvent consumption in Spirostanol extraction
This guide provides researchers, scientists, and drug development professionals with technical support for reducing solvent consumption during Spirostanol extraction. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format.
General FAQs on Solvent Reduction
Q1: What are the primary conventional methods for this compound extraction, and what are their drawbacks regarding solvent use?
A1: Conventional methods like maceration, percolation, reflux, and Soxhlet extraction are commonly used but often require large volumes of organic solvents and long extraction times.[1][2] Maceration is simple but can have low efficiency.[1][2] Soxhlet extraction improves efficiency by using fresh solvent in a continuous cycle, but the prolonged exposure to high temperatures can degrade thermolabile compounds like some Spirostanols, and it still consumes a significant amount of solvent compared to modern techniques.[1][3]
Q2: What are the main "green" extraction strategies to reduce solvent consumption?
A2: Modern, greener extraction methods significantly lower organic solvent consumption, shorten extraction times, and can offer higher selectivity.[1] Key strategies include:
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a non-toxic, inexpensive, and easily removable solvent.[4][5]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to decrease extraction time and solvent volume.[1][6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample rapidly, increasing extraction efficiency and reducing solvent needs.[7][8]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to rupture plant cell walls, enhancing solvent penetration and reducing both time and solvent volume.[9][10]
-
Alternative Solvents: Replacing petroleum-based solvents with bio-based or "green" solvents like ethyl lactate, terpenes (e.g., limonene), or deep eutectic solvents.[11][12]
Q3: How do I choose the best extraction method for my research?
A3: The choice depends on several factors: the specific this compound's properties (e.g., thermal stability), the plant matrix, available equipment, and desired scale. For thermally sensitive compounds, UAE or SFE at low temperatures are excellent choices.[1][6] MAE is very fast and efficient but requires careful temperature control.[8] SFE is highly selective but involves higher initial equipment costs.[5]
Diagram 1: Logical Workflow for Method Selection
Caption: Workflow for selecting a suitable, solvent-reducing extraction method.
Troubleshooting Guide: Modern Extraction Techniques
Microwave-Assisted Extraction (MAE)
Q: My this compound yield is lower than expected with MAE. What could be wrong?
A: Several factors influence MAE yield.[8] Consider the following:
-
Solvent Choice: The solvent must be able to absorb microwave energy. Polar solvents like ethanol (B145695) and methanol (B129727) are effective.[13] Non-polar solvents like hexane (B92381) are microwave-transparent and will not heat the sample effectively unless the sample itself contains sufficient moisture.[13]
-
Microwave Power: Too little power results in incomplete extraction. Too much can cause thermal degradation of the target compounds.[8] Try optimizing the power level in small increments.
-
Extraction Time: While MAE is rapid, the optimal time can range from seconds to minutes.[8] An extraction time that is too short will be incomplete, while one that is too long can lead to degradation.
-
Particle Size: Ensure the plant material is ground to a fine, consistent powder. This increases the surface area available for solvent interaction and improves extraction efficiency.[1]
Q: I'm concerned about thermal degradation of my compounds. How can I control the temperature in MAE?
A: Temperature is a critical parameter in MAE.[8] Modern microwave extractors have built-in infrared sensors for temperature control. If using an open-vessel system, you can control the temperature by using intermittent heating cycles or by selecting solvents with different boiling points.[8] For highly thermolabile Spirostanols, consider a different method like UAE or SFE.[1]
Diagram 2: Simplified MAE Workflow
Caption: Key steps in the Microwave-Assisted Extraction process.
Ultrasound-Assisted Extraction (UAE)
Q: Why is my UAE extraction taking longer than expected or yielding inconsistent results?
A: Inconsistent UAE results often stem from issues with ultrasonic energy delivery.
-
Probe Position: If using an ultrasonic probe, its position and depth in the slurry are critical. Ensure it is submerged adequately but not touching the vessel walls or bottom to allow for uniform energy distribution.
-
Sample Uniformity: The plant material should be a uniform, fine powder suspended evenly in the solvent.[9] Mechanical stirring during sonication can help ensure all material is exposed to the cavitation zone.[14]
-
Temperature Control: Ultrasonic cavitation generates heat.[10] While this can aid extraction, excessive temperatures can degrade compounds and alter solvent properties. Use a cooling water bath to maintain a consistent, optimal temperature.
-
Solvent Volume: UAE allows for a reduced solvent-to-solid ratio, but too little solvent will create a thick slurry that impedes the propagation of ultrasonic waves and hinders mass transfer.[9][10]
Q: Can I use any solvent with UAE?
A: Yes, UAE is compatible with a wide range of solvents. The efficiency of cavitation can be influenced by the solvent's physical properties, such as viscosity and surface tension. Alcohols like ethanol and methanol are common and effective.[1][9] The primary advantage of UAE is that it enhances extraction efficiency even at lower temperatures, making it ideal for preserving thermolabile Spirostanols.[1]
Diagram 3: Simplified UAE Workflow
Caption: Key steps in the Ultrasound-Assisted Extraction process.
Supercritical Fluid Extraction (SFE)
Q: I am trying SFE with supercritical CO2 (SC-CO2), but the extraction of polar Spirostanols is inefficient. Why?
A: Supercritical CO2 is non-polar and is therefore most effective for extracting non-polar compounds.[4] Spirostanols, particularly saponins (B1172615) with sugar moieties, are often polar. To extract them effectively with SC-CO2, you need to add a polar co-solvent (modifier).[1] Small percentages of ethanol or methanol (e.g., 2-10%) are commonly added to the CO2 stream to increase the polarity of the supercritical fluid and enhance its solvating power for polar analytes.[1]
Q: How do pressure and temperature affect my SFE results?
A: Pressure and temperature are the primary parameters for controlling the solvating power of SC-CO2.[6][15]
-
Pressure: Increasing the pressure at a constant temperature increases the density of the SC-CO2, which generally increases its solvating power and the extraction yield.[15]
-
Temperature: The effect of temperature is more complex. Increasing temperature at a constant pressure decreases the fluid's density (reducing solvating power) but increases the vapor pressure of the analytes (improving their extractability). The optimal temperature must be determined experimentally to balance these two opposing effects, typically in the range of 40-60°C to avoid thermal degradation.[6][15]
Diagram 4: Simplified SFE Workflow
Caption: Schematic of a Supercritical Fluid Extraction system using CO2.
Data & Protocols
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data for different extraction methods, highlighting the potential for solvent and time reduction. Data is generalized from studies on saponins and other phytochemicals, as direct comparative studies on a single this compound are limited.
| Method | Typical Solvent | Solvent Volume (Relative) | Extraction Time | Temperature | Key Advantage | Reference |
| Soxhlet | Ethanol, Methanol | High (e.g., 1:20 solid:solvent) | 6 - 24 hours | High (Boiling Point) | Exhaustive extraction | [1][3] |
| Maceration | Ethanol, Methanol | High (e.g., 1:20 solid:solvent) | 24 - 72 hours | Room Temp | Simple, for thermolabile compounds | [1][2] |
| UAE | Ethanol, Methanol, Water | Low to Medium | 10 - 60 minutes | Low to Medium | Fast, low temp, energy efficient | [9][10] |
| MAE | Ethanol, Methanol | Low to Medium | 1 - 30 minutes | Medium to High | Very fast, reduced solvent use | [7][8] |
| SFE | Supercritical CO2 (+ Modifier) | Very Low (organic solvent) | 30 - 120 minutes | Low (40-60°C) | Highly selective, solvent-free product | [4][5] |
| PLE | Ethanol, Water | Low | 5 - 20 minutes | High | Fast, automated, low solvent use | [1][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Spirostanols
-
Sample Preparation: Dry the plant material in an oven at 40-50°C and grind it into a fine powder (e.g., 0.5 mm particle size).[1]
-
Extraction: Place 1.0 g of the powdered sample into a 50 mL microwave-safe extraction vessel. Add 20 mL of 70% ethanol.[16][17]
-
Microwave Parameters: Seal the vessel and place it in the microwave extractor. Set the parameters (these require optimization):
-
Cooling & Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the contents through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Removal: Concentrate the filtrate (extract) using a rotary evaporator under reduced pressure to remove the ethanol. The resulting crude extract can be further purified.[18]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Spirostanols
-
Sample Preparation: Prepare the dried, powdered plant material as described for MAE.
-
Extraction: In a 100 mL beaker, mix 2.0 g of the powdered sample with 40 mL of 80% methanol (a 1:20 solid-to-liquid ratio is a good starting point for optimization).[9]
-
Sonication Parameters: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the parameters (these require optimization):
-
Filtration & Solvent Removal: Filter the slurry and remove the solvent from the filtrate as described in the MAE protocol.
Protocol 3: Supercritical Fluid Extraction (SFE) of Spirostanols
-
Sample Preparation: Prepare the dried, powdered plant material. Mix it with an inert material like glass beads to prevent clumping in the extraction vessel.
-
Loading: Load approximately 10 g of the sample into the SFE extraction vessel.
-
SFE Parameters: Set the system parameters (these require optimization for Spirostanols):
-
Extraction & Collection: Run the extraction for 60-90 minutes. The extract precipitates in the separator chamber as the CO2 pressure is reduced. Collect the crude extract for analysis. The CO2 can be recycled.[5]
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review | MDPI [mdpi.com]
- 4. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- 16. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Extraction of Secondary Metabolites Using Ethyl Lactate Green Solvent from Ambrosia arborescens: LC/ESI-MS/MS and Antioxidant Activity | MDPI [mdpi.com]
- 18. organomation.com [organomation.com]
Technical Support Center: Improving Spirostanol Peak Resolution in Chromatography
For researchers, scientists, and drug development professionals, achieving optimal resolution of Spirostanol peaks in chromatography is crucial for accurate quantification and analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the chromatographic analysis of Spirostanols.
Q1: What are the common causes of poor resolution between this compound peaks?
Poor resolution, characterized by overlapping or co-eluting peaks, is a frequent challenge in this compound analysis. Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase is critical. An incorrect mobile phase strength can lead to either too rapid or too slow elution, resulting in poor separation. The pH of the mobile phase can also significantly impact the retention and selectivity of this compound glycosides.
-
Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or non-ideal temperatures can lead to peak broadening and loss of resolution.[1][2]
-
Column Degradation: Over time, HPLC columns can degrade due to contamination or loss of stationary phase, leading to reduced efficiency and poor peak shape.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, causing peak fronting or tailing and a decrease in resolution.
Q2: My this compound peaks are tailing. What can I do to improve their shape?
Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on this compound molecules, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analytes and the stationary phase.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier, such as formic acid, to the mobile phase can help suppress the ionization of silanol groups and reduce tailing.
-
Use a Different Organic Modifier: The choice between acetonitrile and methanol (B129727) can affect selectivity and peak shape.[3][4][5] Experimenting with the organic modifier may improve peak symmetry.
-
Employ a Guard Column: A guard column can help protect the analytical column from strongly retained compounds and particulates in the sample, which can contribute to peak tailing.
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[1][2] However, excessively high temperatures can lead to peak broadening.[6]
Q3: I'm observing peak fronting for my this compound analytes. What is the likely cause and solution?
Peak fronting, where the front half of the peak is broader than the back half, is often a result of:
-
Sample Overload: Injecting too much sample can lead to this issue.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the beginning of the column.
Solutions for Peak Fronting:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Q4: How can I improve the separation of this compound diastereomers?
The separation of diastereomers can be particularly challenging. Here are some strategies:
-
Optimize Mobile Phase Selectivity: Small changes in the mobile phase composition, such as the type and concentration of the organic modifier or the pH, can significantly impact the selectivity between diastereomers.
-
Adjust Column Temperature: Temperature can influence the selectivity of separation for closely related compounds. Experimenting with different temperatures in a controlled manner can sometimes improve the resolution of diastereomers.[1]
-
Consider a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, exploring columns with different stationary phase chemistries may be beneficial.
Data Presentation: Impact of Chromatographic Parameters on this compound Resolution
The following tables summarize the quantitative effects of key chromatographic parameters on the resolution of this compound peaks, based on published data.
| Mobile Phase Composition | Analyte Pair | Resolution (Rs) | Reference |
| Methanol/Water (62:38, v/v) | Furostanol Glycoside 1 / Furostanol Glycoside 2 | 1.247 | [7][8] |
| Methanol/Water (62:38, v/v) | Furostanol Glycoside 2 / Furostanol Glycoside 3 | 1.851 | [7][8] |
| Methanol/Water (71:29, v/v) | This compound Glycoside 1 / this compound Glycoside 2 | 1.613 | [7][8] |
| Methanol/Water (71:29, v/v) | This compound Glycoside 2 / this compound Glycoside 3 | 1.395 | [7][8] |
Table 1: Effect of Mobile Phase Composition on the Resolution of Furostanol and this compound Glycosides.
Note: The specific identities of the numbered glycosides can be found in the referenced literature.
Experimental Protocols
This section provides detailed methodologies for the analysis of Spirostanols by HPLC and UHPLC.
Protocol 1: Conventional HPLC Method for this compound Glycosides
This method is suitable for the simultaneous determination of furostanol and this compound glycosides.[7][8]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: Deionized Water
-
B: Methanol
-
Gradient:
-
0-20 min: 62% B
-
21-65 min: 71% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 203 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 20 µL
Protocol 2: UHPLC Method for Steroidal Saponins
This method is designed for the rapid analysis of steroidal saponins, including spirostanols.[9][10]
-
Column: UPLC™ BEH Shield RP18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: Water with 0.05% Formic Acid
-
B: Acetonitrile with 0.05% Formic Acid
-
Gradient:
-
0-6 min: 25% to 40% B
-
6-10 min: 40% to 77% B
-
10-13 min: 77% to 95% B
-
13-15 min: 95% to 100% B
-
-
-
Flow Rate: 0.27 mL/min
-
Column Temperature: 30°C[9]
-
Detection: Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 2 µL[10]
Visualizing Chromatographic Troubleshooting and Workflows
The following diagrams illustrate key concepts and workflows for improving this compound peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Restek - Blog [restek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. "Simultaneous determination of furostanol and this compound glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Consistent Spirostanol Results
Welcome to the technical support center for the refinement of bioassay protocols for consistent spirostanol results. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound extract shows low bioactivity. What are the potential causes?
A1: Low bioactivity in this compound extracts can stem from several factors throughout the experimental workflow:
-
Suboptimal Extraction: The choice of solvent and extraction method is critical. This compound glycosides have varying polarities. A solvent system that is too polar or non-polar may not efficiently extract the desired compounds. Ensure you are using an appropriate solvent system, such as methanol (B129727) or ethanol (B145695), which is commonly used for saponin (B1150181) extraction.[1] The duration of extraction is also important; ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the spirostanols.
-
Degradation of Spirostanols: Spirostanols can be sensitive to heat and acidic conditions. Aggressive extraction methods involving high temperatures or strong acids can lead to the degradation of the active compounds. Consider using milder extraction techniques like maceration or ultrasound-assisted extraction at controlled temperatures.
-
Presence of Interfering Compounds: Crude extracts contain a complex mixture of phytochemicals. Some of these compounds may interfere with the bioassay, masking the activity of the spirostanols. Purification of the extract is often necessary to remove these interfering substances.
-
Incorrect Bioassay Conditions: Ensure that the bioassay parameters, such as cell density, incubation time, and reagent concentrations, are optimized for your specific this compound and assay.
Q2: I am observing inconsistent results between different batches of my this compound extract. How can I improve consistency?
A2: Batch-to-batch variability is a common challenge in natural product research. To improve consistency:
-
Standardize Plant Material: The collection time, geographical location, and storage conditions of the plant material can significantly impact its phytochemical profile. Use well-documented and consistently sourced plant material.
-
Standardize Extraction and Purification Protocols: Use a detailed and validated Standard Operating Procedure (SOP) for your extraction and purification processes. This includes specifying solvent-to-solid ratios, extraction times, and chromatographic conditions.
-
Quality Control of Extracts: Implement quality control measures for each batch of extract. This can include chemical fingerprinting using techniques like High-Performance Liquid Chromatography (HPLC) to ensure a consistent phytochemical profile.[2] Bioassays can also be used as a quality control tool to ensure consistent biological activity between batches.[3][4]
Q3: I am having trouble dissolving my purified this compound saponins (B1172615) in the aqueous buffer for my bioassay. What can I do?
A3: this compound saponins can have poor water solubility, which can be a significant issue for in vitro bioassays.[5][6][7] Here are some strategies to improve solubility:
-
Use a Co-solvent: A small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, can be used to first dissolve the this compound before diluting it in the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use of Surfactants: Non-ionic surfactants at low concentrations can aid in the solubilization of hydrophobic compounds. However, their potential interference with the bioassay must be carefully evaluated.
-
Sonication: Gentle sonication can help to disperse and dissolve the this compound in the buffer.
Troubleshooting Guides
Extraction and Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound extract | Inefficient extraction solvent. | Optimize the solvent system. Methanol or ethanol are often effective for saponin extraction.[1] Consider a stepwise extraction with solvents of increasing polarity. |
| Insufficient extraction time. | Increase the extraction time to allow for complete penetration of the solvent into the plant material. | |
| Co-elution of compounds during column chromatography | Inappropriate stationary or mobile phase. | Optimize the chromatographic conditions. For this compound separation, silica (B1680970) gel and C18 reversed-phase columns are commonly used.[1][8] A gradient elution with a solvent system like dichloromethane-methanol-water or ethyl acetate-n-butanol-methanol-water may be effective.[9] |
| Difficulty separating 25R/S-spirostanol diastereomers by HPLC | Insufficient column resolution. | Use a high-resolution column, such as a C30 column, which has shown good selectivity for this compound diastereomers.[10][11] |
| Mobile phase not optimized. | For C12 unsubstituted spirostanols, both acetonitrile-based and methanol-based mobile phases with 1% acetic acid can be effective. For C12 carbonylation spirostanols, a methanol-based mobile phase may offer better selectivity.[10][11] |
Bioassay-Specific Issues
| Problem | Possible Cause | Suggested Solution |
| High background in colorimetric assays (e.g., MTT) | Interference from the this compound extract. | Run a control with the this compound extract in the absence of cells to determine if it directly reacts with the assay reagents. If so, consider using a different viability assay. |
| Contamination of reagents or cell culture. | Use sterile techniques and fresh, high-quality reagents. | |
| Inconsistent IC50 values | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inaccurate serial dilutions. | Carefully prepare serial dilutions of the this compound and use a positive control to validate the assay performance. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| No dose-response relationship observed | Concentration range is too high or too low. | Perform a preliminary experiment with a wide range of concentrations to determine the optimal range for generating a dose-response curve.[12][13] |
| This compound is inactive in the chosen assay. | Verify the bioactivity of the this compound in a different, validated assay or against a different cell line. |
Quantitative Data
Table 1: Cytotoxicity of Selected this compound Saponins (IC50/CC50 in µM)
| This compound Saponin | Cell Line / Assay | IC50 / CC50 (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [14] |
| Progenin III | SKMel-28 (Melanoma) | 31.61 | [14] |
| Aginoside | Mouse Peritoneal Macrophages (Cytotoxicity) | 11.13 | [15] |
| 6-deoxy-aginoside | Mouse Peritoneal Macrophages (Cytotoxicity) | 5.70 | [15] |
| Yayoisaponin A | Mouse Peritoneal Macrophages (Cytotoxicity) | 7.21 | [15] |
| Tomatonin | Mouse Peritoneal Macrophages (Cytotoxicity) | 9.90 | [15] |
| Digitonin | Mouse Peritoneal Macrophages (Cytotoxicity) | 5.83 | [15] |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D- glucopyranoside | Hep G2 (Hepatocellular Carcinoma) | 9.02 | [16][17] |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D- glucopyranoside | HEK293 (Human Embryonic Kidney) | 13.21 | [16][17] |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl -(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D- glucopyranoside | MCF7 (Breast Cancer) | 16.74 | [16][17] |
| Timosaponin A-II | 5-LOX/COX-2 Inhibition | ≤ 6.07 | [18] |
| Timosaponin A-III | 5-LOX/COX-2 Inhibition | ≤ 6.07 | [18] |
| Timosaponin B-II | 5-LOX/COX-2 Inhibition | ≤ 6.07 | [18] |
| Timosaponin B-III | 5-LOX/COX-2 Inhibition | ≤ 6.07 | [18] |
| Anemarrhenasaponin I | 5-LOX/COX-2 Inhibition | ≤ 6.07 | [18] |
Table 2: Typical Yields of this compound Glycosides from Plant Sources
| Plant Source | Extraction Method | Yield | Reference |
| Dioscorea zingiberensis | Acid Hydrolysis | Dependent on conversion of furostanol to this compound saponins | [19] |
| Dioscorea villosa | Methanol Extraction | 980.8 mg crude extract from 5 g of plant material | [1] |
| Polianthes tuberosa | Not specified | Isolation of six new steroid glycosides | [20][21] |
| Tribulus terrestris | Methanol Extraction & UV-vis spectrophotometry | At least 0.4% furostanol glycosides | [22] |
| Paris polyphylla var. yunnanensis | Macroporous Resin Purification | 17.3-fold increase in polyphyllin II and 28.6-fold increase in polyphyllin VII | [23] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound Glycosides from Dioscorea Species
This protocol provides a general procedure for the extraction and purification of this compound glycosides. Optimization may be required based on the specific species and target compounds.
1. Extraction: a. Air-dry and powder the rhizomes of the Dioscorea species. b. Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction. c. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1]
2. Fractionation: a. Suspend the crude extract in a mixture of water and methanol (9:1). b. Perform liquid-liquid partitioning successively with hexane, chloroform, ethyl acetate, and n-butanol to separate compounds based on their polarity.[1] this compound glycosides are typically enriched in the n-butanol fraction.
3. Column Chromatography: a. Subject the n-butanol fraction to column chromatography on a silica gel column.[24] b. Elute the column with a gradient solvent system, such as dichloromethane-methanol-water (e.g., 70:30:10), to separate the this compound glycosides.[9] c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
4. Preparative HPLC: a. For further purification of individual this compound glycosides, use preparative reversed-phase HPLC.[16][25] b. A C18 column with a mobile phase of methanol and water is commonly used. The specific gradient and flow rate should be optimized for the target compounds.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound saponins on cancer cell lines.
1. Cell Seeding: a. Seed the desired cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the this compound saponin in DMSO. b. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent). d. Incubate the plate for 48-72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways potentially modulated by spirostanols and a typical experimental workflow for their analysis.
Caption: Experimental workflow for the isolation and bioassay of spirostanols.
Caption: The HRas/Pi3K/Akt signaling pathway and potential points of inhibition by spirostanols.
Caption: The Arachidonic Acid Cascade and inhibition by spirostanols.
References
- 1. Lipidated Steroid Saponins from Dioscorea villosa (Wild Yam) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. jfda-online.com [jfda-online.com]
- 4. indusextracts.com [indusextracts.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of this compound glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound and furostanol glycosides from the fresh tubers of Polianthes tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification and quantitative analysis of furostanol glycosides in caltrop [pharmacia.pensoft.net]
- 23. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Minimizing epimerization of Spirostanols during chemical modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirostanols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization at the C-25 position during chemical modifications.
Frequently Asked Questions (FAQs)
Q1: What is C-25 epimerization in spirostanols?
A1: Spirostanols are a class of steroidal sapogenins characterized by a spiroketal moiety. The carbon atom at position 25 (C-25) is a chiral center, leading to two possible stereoisomers: (25R) and (25S). Epimerization is the process where one of these isomers converts into the other, potentially leading to a mixture of diastereomers. For example, diosgenin (B1670711) is the (25R)-epimer, while its (25S)-epimer is yamogenin.
Q2: Why is it crucial to control C-25 stereochemistry?
A2: The stereochemistry at C-25 can significantly influence the biological activity of spirostanol derivatives. For therapeutic applications, it is often necessary to synthesize and evaluate a single, pure stereoisomer. Uncontrolled epimerization can lead to a mixture of products with different pharmacological profiles, complicating structure-activity relationship (SAR) studies and potentially reducing the efficacy or increasing the toxicity of a drug candidate.
Q.3: What analytical techniques are used to identify and quantify C-25 epimers?
A3: The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating between (25R) and (25S) epimers. Specific chemical shift differences, particularly for the protons on C-26 and the methyl group on C-27, are indicative of the stereochemistry at C-25.[1][2][3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective for separating and quantifying C-25 diastereomers.[4][5]
Troubleshooting Guides
Problem 1: Epimerization during acid-catalyzed reactions (e.g., hydrolysis of glycosides, ketal deprotection).
Symptoms:
-
You start with a pure (25R) or (25S) this compound, and after the reaction, NMR or HPLC analysis shows a mixture of both epimers.
-
The reaction yield of the desired stereoisomer is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Prolonged reaction time or high temperature | These conditions can lead to thermodynamic equilibrium, resulting in a mixture of epimers. Aim for kinetically controlled conditions by using the shortest possible reaction time and the lowest effective temperature. Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed. |
| Strongly acidic conditions | Strong acids can catalyze the opening and closing of the spiroketal ring, leading to epimerization. If possible, use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of HCl or H₂SO₄). Consider using enzymatic hydrolysis for removing sugar moieties, as it is highly stereospecific.[6] |
| Protic solvents | Protic solvents can participate in the reaction mechanism and facilitate proton exchange, which can contribute to epimerization. If the reaction allows, consider using aprotic solvents. |
Problem 2: Epimerization during base-catalyzed reactions (e.g., ester hydrolysis, protecting group manipulation).
Symptoms:
-
Similar to acid-catalyzed reactions, you observe a mixture of C-25 epimers after the reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong basic conditions | Strong bases can also promote the equilibration of the C-25 stereocenter. Use the mildest basic conditions that can achieve the desired transformation. For example, for ester hydrolysis, consider using enzymes like lipases or milder reagents such as K₂CO₃ in methanol. |
| Elevated temperatures | As with acidic reactions, higher temperatures favor thermodynamic equilibrium. Perform the reaction at the lowest possible temperature. |
Problem 3: Epimerization during oxidation or reduction reactions.
Symptoms:
-
Modification of a functional group elsewhere in the molecule leads to a loss of stereochemical purity at C-25.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh reaction conditions | Some oxidizing or reducing agents require acidic or basic conditions that can induce epimerization. Select reagents that operate under neutral and mild conditions. For example, for oxidation of a hydroxyl group, consider using Dess-Martin periodinane or a Swern oxidation. |
| Unintended side reactions | The reagents might interact with the spiroketal moiety, leading to its opening and subsequent epimerization upon ring closure. It is important to carefully select reagents that are chemoselective for the functional group you intend to modify. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Epimerization using ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Analyze the chemical shifts of the protons on C-26 and the methyl group at C-27. The following table summarizes typical chemical shift differences (Δδ = δH_a - δH_b) for the geminal protons at C-26.[1][2][3]
| Stereochemistry at C-25 | Typical Δδ (ppm) for H₂-26 |
| (25R) | < 0.20 |
| (25S) | > 0.35 |
Protocol 2: Stereoselective Epoxidation of Diosgenin
This protocol describes an epoxidation reaction on the Δ⁵ double bond of diosgenin, a (25R)-spirostanol, under conditions that are reported to not affect the C-25 stereocenter.[7][8]
-
Reaction Setup: Dissolve diosgenin (1 equivalent) in chloroform (B151607) (CHCl₃).
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture under a nitrogen atmosphere at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (B109758) (CH₂Cl₂), wash the organic layer with water, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table provides a qualitative summary of factors that can influence C-25 epimerization and the recommended conditions to minimize it.
| Parameter | Condition Favoring Epimerization | Recommended Condition for Minimizing Epimerization |
| Temperature | High | Low |
| Reaction Time | Long | Short (monitor reaction progress) |
| pH | Strongly acidic or basic | Near neutral or mildly acidic/basic |
| Solvent | Protic | Aprotic, non-polar where possible |
| Control | Thermodynamic | Kinetic |
Visualizations
Logical Flowchart for Troubleshooting Epimerization
Caption: A decision tree for troubleshooting C-25 epimerization.
Kinetic vs. Thermodynamic Control Pathway
Caption: Kinetic vs. Thermodynamic control in C-25 epimerization.
References
- 1. Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Conversion of furostanol saponins into this compound saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Epoxidation of Diosgenin, 25(R)-1,4,6-Spirostatrien-3-one and 25(R)-4,6-Spirostadien-3β-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Spirostanol vs. Furostanol Saponins: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of spirostanol and furostanol saponins (B1172615), two major classes of steroidal saponins. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: Structural Differences
This compound and furostanol saponins share a common steroidal aglycone core but differ in the structure of their F-ring. Spirostanols possess a spiroketal structure (a closed E/F ring system), whereas furostanols have an open F-ring, which is a hemiketal structure. This structural distinction significantly influences their physicochemical properties and biological activities. Furostanol saponins are often considered biosynthetic precursors to the more stable this compound saponins.
Comparative Bioactivity Analysis
Both this compound and furostanol saponins exhibit a wide range of pharmacological effects. The following sections detail their comparative bioactivities, supported by quantitative data from various studies.
Cytotoxic and Anti-cancer Activity
Both classes of saponins have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis and cell cycle arrest. However, studies suggest that the closed F-ring of spirostanols may contribute to a more potent cytotoxic effect in certain cancer cell lines.
Data Presentation: Cytotoxicity of this compound and Furostanol Saponins
| Saponin Class | Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Unnamed Known this compound Saponin | U87MG (Glioblastoma) | MTT | 1.13 | |
| This compound | Unnamed Known this compound Saponin | Hep-G2 (Hepatocellular Carcinoma) | MTT | 3.42 | |
| Furostanol | Padelaoside D | U87MG (Glioblastoma) | MTT | 15.28 | |
| Furostanol | Padelaoside C | Hep-G2 (Hepatocellular Carcinoma) | MTT | 16.98 | |
| This compound | 6-deoxyaginoside | Mouse Peritoneal Cells | LDH | ~10 | [1] |
| Furostanol | Davidianoside F | MCF-7 (Breast Cancer) | Not specified | 10.2 | [2] |
| Furostanol | Davidianoside F | HeLa (Cervical Cancer) | Not specified | 4.3 | [2] |
| Furostanol | Unnamed New Furostanol Saponin (1) | MHCC97H (Liver Cancer) | Not specified | Significant | [3] |
| Furostanol | Protodioscin (2) | H1299 (Lung Adenocarcinoma) | Not specified | Significant | [3] |
Signaling Pathways in Cancer
This compound and furostanol saponins can modulate several signaling pathways to exert their anti-cancer effects. A key mechanism involves the induction of apoptosis through the PI3K/Akt/mTOR pathway. Inhibition of this pathway by saponins leads to decreased cell proliferation and survival.
Anti-inflammatory Activity
Both this compound and furostanol saponins have demonstrated potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in activated macrophages.
Data Presentation: Anti-inflammatory Activity of this compound and Furostanol Saponins
| Saponin Class | Compound | Cell Line | Inflammatory Mediator | IC50 (µM) | Reference |
| This compound | Taccavietnamoside C | RAW 264.7 & BV2 | Nitric Oxide (NO) | 37.0 - 60.7 | [4] |
| This compound | Taccavietnamoside D | RAW 264.7 & BV2 | Nitric Oxide (NO) | 37.0 - 60.7 | [4] |
| This compound | Taccavietnamoside E | RAW 264.7 & BV2 | Nitric Oxide (NO) | 37.0 - 60.7 | [4] |
| Furostanol | Unnamed New Furostanol Saponins (1, 2, 6) | RAW 264.7 | Nitric Oxide (NO) | 15.7 - 46.2 | [5] |
| This compound | Known Spirostanols (13, 16, 19, 24) | RAW 264.7 | Nitric Oxide (NO) | 15.7 - 46.2 | [5] |
| This compound | Macaoside (24) | Human neutrophils | Superoxide anion generation | 4.0 | [6] |
| This compound | Macaoside (24) | Human neutrophils | Elastase release | 1.0 | [6] |
| Furostanol | Unnamed Furostanol Saponin (3, 5, 7) | RAW 264.7 | IL-1β production | Modest effect | [2] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of these saponins are often mediated through the inhibition of the NF-κB and MAPK signaling pathways in macrophages. By suppressing these pathways, saponins can reduce the expression of pro-inflammatory genes.
Anti-diabetic Activity
Furostanol saponins, in particular, have shown promising anti-diabetic potential. They can enhance insulin (B600854) sensitivity and glucose uptake in peripheral tissues. One of the proposed mechanisms is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Signaling Pathway in Glucose Metabolism
Activation of AMPK by certain furostanol saponins can lead to increased glucose transporter 4 (GLUT4) translocation to the cell membrane, thereby facilitating glucose uptake into cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Workflow
References
- 1. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages | MDPI [mdpi.com]
- 2. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory this compound and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Spirostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of four specific Spirostanol saponins (B1172615): Dioscin, Pennogenyl Saponins (PS 1 & PS 2), Progenin III, and Taccaoside A. The information presented is based on experimental data from preclinical studies and is intended to inform further research and drug development efforts in oncology.
Executive Summary
This compound saponins are a class of naturally occurring steroids that have garnered significant attention for their potential as anticancer agents. This guide delves into the cytotoxic effects, mechanisms of action, and experimental protocols related to Dioscin, Pennogenyl Saponins, Progenin III, and Taccaoside A. While Dioscin, Pennogenyl Saponins, and Progenin III exert their effects primarily through direct cytotoxicity and induction of apoptosis in cancer cells, Taccaoside A stands out for its immunomodulatory approach, enhancing the cancer-killing ability of immune cells.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these saponins has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of Dioscin Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-435 | Melanoma | 2.6 |
| H14 | Lung Cancer | 0.8 |
| HL60 | Leukemia | 7.5 |
| HeLa | Cervical Cancer | 4.5 |
| A2780 | Ovarian Cancer | 0.581 - 0.87 |
| MDA-MB-468 | Triple-negative Breast Cancer | 1.53 |
| MCF-7 | ER-positive Breast Cancer | 4.79 |
| H1650 | Lung Adenocarcinoma | 1.7 |
| PC9GR | Lung Adenocarcinoma | 2.1 |
| CL97 | Lung Adenocarcinoma | 4.1 |
| H1975 | Lung Adenocarcinoma | 4.3 |
Table 2: IC50 Values of Pennogenyl Saponins (PS 1 & PS 2) Against Cancer Cell Lines
| Saponin | Cancer Cell Line | Cell Type | IC50 (µg/mL) |
| PS 1 | HeLa | Cervical Cancer | 1.11 ± 0.04 |
| PS 2 | HeLa | Cervical Cancer | 0.87 ± 0.05 |
| PS 1 | HaCaT | Keratinocytes (Non-cancerous) | 1.01 ± 0.01 |
| PS 2 | HaCaT | Keratinocytes (Non-cancerous) | 0.94 ± 0.04 |
Table 3: IC50 Values of Progenin III Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 1.59 |
| SKMel-28 | Melanoma (BRAF-V600E mutant) | 31.61 |
| Note: | Progenin III has been tested against a panel of 18 cancer cell lines, with IC50 values ranging from 1.59 to 31.61 µM. |
Taccaoside A: An Immunomodulatory Approach
Current research on Taccaoside A indicates that its primary anticancer effect is not through direct cytotoxicity but rather through immunomodulation. It has been shown to enhance the ability of T lymphocytes to kill cancer cells, including non-small cell lung cancer, triple-negative breast cancer, and IFN-γ resistant melanoma cells[1][2]. This is achieved, in part, by augmenting the T lymphocyte mTORC1-Blimp-1 signaling pathway, leading to increased secretion of Granzyme B, a key molecule in cytotoxic T cell-mediated apoptosis[1][2]. Due to this distinct mechanism of action, direct IC50 values for cytotoxicity are not the primary measure of its anticancer efficacy.
Mechanisms of Action: Signaling Pathways to Cell Death
The anticancer activity of these this compound saponins is intrinsically linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. The signaling pathways they modulate are detailed below.
Dioscin: Dual Induction of Apoptosis
Dioscin is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members such as Bax and Bak. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3. Furthermore, Dioscin can activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8. The PI3K/Akt signaling pathway, often hyperactivated in cancer, is a known target of Dioscin, and its inhibition contributes to the pro-apoptotic effects.
Pennogenyl Saponins: A Two-pronged Apoptotic Assault
Similar to Dioscin, Pennogenyl Saponins (PS 1 and PS 2) induce apoptosis through both intrinsic and extrinsic pathways. A key feature of their mechanism is the upregulation of Fas-associated death domain (FADD), an adaptor molecule crucial for the extrinsic pathway. This leads to the activation of caspase-8. Concurrently, they influence the intrinsic pathway by modulating the expression of Bcl-2 family proteins, such as increasing the level of the pro-apoptotic protein BID. The convergence of these two pathways on the activation of executioner caspases ultimately leads to apoptotic cell death.
Progenin III: Triggering Multiple Cell Death Modalities
Progenin III is a versatile cytotoxic agent that induces not only apoptosis but also autophagy and necroptosis in cancer cells. Its pro-apoptotic effects are mediated through the activation of caspase-3/7 and an increase in reactive oxygen species (ROS) production, which leads to alterations in the mitochondrial membrane potential (MMP)[1]. The induction of multiple cell death pathways suggests that Progenin III could be effective against tumors that have developed resistance to apoptosis.
References
- 1. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of progenin III from total steroidal saponins of Dioscorea nipponica Makino using a crude enzyme from Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Spirostanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spirostanol derivatives, a class of steroidal saponins (B1172615), have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These natural compounds, and their synthetic analogues, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. Understanding the relationship between their chemical structure and biological activity (SAR) is paramount for the rational design of novel and more effective therapeutic agents. This guide provides a comparative analysis of the SAR of this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the structural features of both the steroidal aglycone and the appended glycosidic chains. Key modifications at various positions on the this compound scaffold have been shown to significantly influence their therapeutic potential.
Anticancer Activity
The cytotoxicity of this compound glycosides is a widely studied area. The nature and length of the sugar chain at the C-3 position, as well as substitutions on the aglycone, are critical determinants of anticancer potency.
Generally, the presence of a branched oligosaccharide chain at C-3 enhances cytotoxic activity. For instance, dioscin, which possesses a trisaccharide chain, often exhibits greater potency than its corresponding aglycone, diosgenin (B1670711). Furthermore, the type of sugars in the glycosidic moiety plays a role; a β-lycotetraosyl unit has been associated with potent cytotoxicity.[1] Conversely, the introduction of polar groups, such as additional hydroxyl or carbonyl functions, to the steroidal nucleus tends to decrease cytotoxic effects.[1]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Aglycone Structure | Glycosidic Moiety at C-3 | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HL-60 (Leukemia) | Reference |
| Diosgenin | Diosgenin | None | >100 | >100 | >100 | >100 | >100 | [2] |
| Dioscin | Diosgenin | α-L-Rha(1→4)-[α-L-Rha(1→2)]-β-D-Glc | 12.5 | 15.2 | 10.8 | - | 5.0 | [1] |
| Gracillin | Diosgenin | α-L-Rha(1→2)-[β-D-Glc(1→3)]-β-D-Glc | - | - | - | - | - | [3] |
| Parquispiroside | (25R)-5α,15β,22R,25R-spirostan-3,15-diol | Complex oligosaccharide | 7.7 | 7.2 | 3.3 | - | - | |
| Taccaoside A | Diosgenin derivative | Bidesmosidic | - | - | - | - | - | [4] |
| (25R)-spirost-5-en-3β-ol 3-O-α-L-Rha(1→2)-[β-D-Glc(1→4)]-β-D-Glc | Diosgenin | Trisaccharide | - | 9.02 | 16.74 | - | - | |
| Aginoside | Agigenin | Trisaccharide | - | - | - | - | 11.13 | [2][5] |
| 6-deoxy-aginoside | 6-deoxy-agigenin | Trisaccharide | - | - | - | - | 5.70 | [2][5] |
Note: IC₅₀ values are indicative and can vary based on experimental conditions. "-" indicates data not available.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The SAR for anti-inflammatory activity appears to be distinct from that of cytotoxicity.
Certain structural features, such as the presence of hydroxyl groups at specific positions on the aglycone, can enhance anti-inflammatory effects. For example, some spirostanols show significant inhibition of superoxide (B77818) anion generation and elastase release in neutrophils.[6][7]
Table 2: Comparative Anti-inflammatory Activity (IC₅₀, µM) of this compound Derivatives
| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Taccavietnamoside C | NO Production | RAW 264.7 | 42.5 | [8] |
| Taccavietnamoside D | NO Production | RAW 264.7 | 37.0 | [8] |
| Taccavietnamoside E | NO Production | RAW 264.7 | 60.7 | [8] |
| Macaoside G | Superoxide Anion Generation | Neutrophils | 7.0 | [6] |
| Macaoside H | Superoxide Anion Generation | Neutrophils | 7.6 | [6] |
| Known Compound 24 | Superoxide Anion Generation | Neutrophils | 4.0 | [6] |
| Macaoside G | Elastase Release | Neutrophils | 3.7 | [6] |
| Macaoside H | Elastase Release | Neutrophils | 4.4 | [6] |
| Known Compound 24 | Elastase Release | Neutrophils | 1.0 | [6] |
| Aginoside | NO Production | Peritoneal Macrophages | 7.84 | [2][5] |
| 6-deoxy-aginoside | NO Production | Peritoneal Macrophages | 5.21 | [2][5] |
Antimicrobial Activity
This compound saponins have also demonstrated activity against a range of bacteria and fungi. The mechanism of antimicrobial action is often attributed to their ability to disrupt microbial cell membranes. The SAR for antimicrobial activity is less well-defined than for anticancer and anti-inflammatory effects, but the glycosidic moiety is generally considered crucial for this activity.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiro-oxindole derivative 3a | Staphylococcus aureus | 20 | [9] |
| Spiro-oxindole derivative 3g | Staphylococcus aureus | 20 | [9] |
| Spiro-oxindole derivative 3f | Escherichia coli | 20 | [9] |
| Spiroaminopyran derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | [10] |
| Spiroaminopyran derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of this compound derivatives. Below are methodologies for the synthesis of a representative this compound derivative and key biological assays.
Synthesis of a Diosgenin-Amino Acid Derivative (Representative Protocol)
This protocol describes the synthesis of a diosgenin derivative by esterification at the C-3 hydroxyl group with a Boc-protected amino acid, followed by deprotection.[11]
Materials:
-
Diosgenin
-
Boc-protected amino acid (e.g., Boc-L-proline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification: a. Dissolve diosgenin (1 equivalent), Boc-protected amino acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM. b. Add EDCI (1.2 equivalents) to the solution and stir at room temperature for 12 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the Boc-protected diosgenin-amino acid derivative.
-
Deprotection: a. Dissolve the Boc-protected derivative in DCM and cool the solution in an ice bath. b. Add TFA dropwise and stir the mixture for 1 hour. c. Monitor the deprotection by TLC. d. After completion, neutralize the reaction mixture with saturated sodium bicarbonate solution. e. Extract the product with DCM, wash with brine, and dry the organic layer. f. Concentrate the organic layer and purify the final diosgenin-amino acid derivative by column chromatography.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanisms of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Some this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating cellular responses to stress, leading to apoptosis or autophagy. Activation of the JNK pathway has been implicated in the anticancer mechanism of some this compound glycosides.[1]
Conclusion
The structure-activity relationships of this compound derivatives are complex, with subtle structural modifications leading to significant changes in biological activity. This guide highlights the importance of the glycosidic moiety at C-3 and substitutions on the aglycone in determining the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. The provided data tables offer a comparative overview of their potency, while the detailed experimental protocols serve as a practical resource for researchers. Furthermore, the visualization of key signaling pathways modulated by this compound derivatives provides a mechanistic framework for understanding their therapeutic effects. Continued exploration of the SAR of this versatile class of natural products holds great promise for the development of novel and more effective therapies for a range of diseases.
References
- 1. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antineoplastic agents; I. Three this compound glycosides from rhizomes of Dioscorea collettii var. hypoglauca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of this compound saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory this compound and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricate Mechanisms of Spirostanol Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Spirostanol glycosides, a class of naturally occurring steroidal saponins (B1172615), have garnered significant attention in recent years for their diverse and potent pharmacological activities. Found in a variety of medicinal plants, these compounds exhibit promising anticancer and anti-inflammatory properties. Understanding their precise mechanisms of action is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of the mechanisms of action of several key this compound glycosides, supported by experimental data and detailed protocols to aid in future research.
Comparative Cytotoxicity of this compound Glycosides
The cytotoxic effects of this compound glycosides against various cancer cell lines are a primary focus of investigation. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. Below is a summary of the IC50 values for several prominent this compound glycosides across different cancer cell lines.
| This compound Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Paris Saponin (B1150181) VII | Human erythroleukemia (HEL) | 0.667 | [1] |
| Pancreatic (BxPC-3) | 5.31 ± 1.83 | [2] | |
| Pancreatic (PANC-1) | 4.99 ± 0.57 | [2] | |
| Pancreatic (Capan-2) | 3.60 ± 0.78 | [2] | |
| Breast (MDA-MB-231) | 3.16 | [3] | |
| Breast (MDA-MB-436) | 3.45 | [3] | |
| Breast (MCF-7) | 2.86 | [3] | |
| Lung (A549) | 1.53 | [4] | |
| Lung (LU-1) | 0.57 - 1.23 | [5] | |
| Liver (Hep-G2) | 0.57 - 1.23 | [5] | |
| Breast (MCF-7) | 0.57 - 1.23 | [5] | |
| Oral carcinoma (KB) | 0.57 - 1.23 | [5] | |
| Progenin III | Leukemia (CCRF-CEM) | 1.59 | [6] |
| Melanoma (SKMel-28) | 31.61 | [6] | |
| Dioscin (B1662501) | Porcine pancreatic lipase | ~23 µM (20 µg/ml) | [7] |
| Unnamed this compound Glycoside from Aspidistra triradiata | Breast (MCF7) | 0.19 - 0.65 | [8][9] |
| Liver (HepG2) | 0.19 - 0.65 | [8][9] | |
| Lung (SK-LU-1) | 0.19 - 0.65 | [8][9] | |
| Colon (HT-29) | 0.19 - 0.65 | [8][9] | |
| Unnamed this compound Glycoside from Dioscorea villosa | Liver (Hep G2) | 9.02 | [10] |
| Kidney (HEK293) | 13.21 | [10] | |
| Breast (MCF7) | 16.74 | [10] |
Key Mechanistic Pathways
This compound glycosides exert their biological effects through the modulation of several critical signaling pathways. The most prominent of these are the induction of apoptosis and autophagy in cancer cells and the inhibition of inflammatory pathways.
Anticancer Mechanisms
1. Induction of Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many this compound glycosides have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1][11]
2. Modulation of Autophagy:
Autophagy is a cellular recycling process that can have a dual role in cancer. While it can promote cell survival under stress, excessive or dysregulated autophagy can lead to cell death. Some this compound glycosides, such as Paris Saponin VII, have been shown to induce autophagy in cancer cells.[3][4] Interestingly, in some contexts, blocking this induced autophagy can enhance the cytotoxic effects of the this compound glycoside, suggesting a complex interplay between these two cell death pathways.[4]
3. Cell Cycle Arrest:
Several this compound glycosides can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, Paris Saponin VII has been reported to induce S phase arrest in erythroleukemia cells.[1]
Signaling Pathways Involved in Anticancer Activity:
The anticancer effects of this compound glycosides are often mediated by their influence on key signaling cascades. The PI3K/Akt/mTOR and MAPK pathways are frequently implicated.[7][11] For example, dioscin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[7] Taccaoside A has been found to exert its effects on cancer stem cells by targeting HRas and the PI3K/Akt signaling pathway.[12]
Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, including cancer. This compound glycosides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, this compound glycosides can effectively suppress the inflammatory response.[13] For instance, certain this compound and furostanol saponins from Solanum macaonense have been shown to inhibit superoxide (B77818) anion generation and elastase release, key events in neutrophilic inflammation.[14][15]
Experimental Protocols
To facilitate further research into the mechanisms of this compound glycosides, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound glycosides on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the this compound glycoside and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Autophagy Detection by Monodansylcadaverine (MDC) Staining
MDC is a fluorescent dye that accumulates in autophagic vacuoles, allowing for their visualization and quantification.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the this compound glycoside.
-
MDC Staining: Incubate the cells with 0.05 mM MDC in PBS for 10-15 minutes at 37°C.
-
Washing: Wash the cells several times with PBS.
-
Visualization: Immediately observe the cells under a fluorescence microscope with a UV filter. Autophagic vacuoles will appear as distinct fluorescent dots.
-
Quantification (Optional): For a quantitative analysis, lyse the stained cells and measure the fluorescence intensity using a fluorometer.
Conclusion
This compound glycosides represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory drugs. Their multifaceted mechanisms of action, involving the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of key inflammatory pathways, make them attractive therapeutic candidates. This guide provides a comparative overview of their mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Paris saponin VII induces Caspase-3/GSDME-dependent pyroptosis in pancreatic ductal adenocarcinoma cells by activating ROS/Bax signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paris saponin VII extracted from Trillium tschonoskii induces autophagy and apoptosis in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new this compound steroid and a new this compound steroidal saponin from Aspidistra triradiata and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A systematic review of this compound saponins and anticancer natural products isolated from Tacca plantaginea (Hance) Drenth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-Inflammatory this compound and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Saponin Types: A Guide for Researchers
The study of saponins (B1172615), a diverse class of secondary metabolites found in many plant species, has garnered significant attention in oncological research due to their potent cytotoxic effects against various cancer cell lines.[1][2] Among these, steroidal saponins, which are characterized by a steroid aglycone backbone, are particularly prominent.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of spirostanol saponins against other types, primarily furostanol saponins, supported by experimental data and detailed methodologies.
Overview of Saponin (B1150181) Structures
Steroidal saponins are broadly classified based on the structure of their aglycone moiety (sapogenin). The two major types discussed here are:
-
This compound Saponins: Characterized by a spiroketal moiety at the C-22 position. They are the most common type of steroidal saponin.
-
Furostanol Saponins: Distinguished by an open E-ring in their structure, which lacks the spiroketal function. They are often considered biosynthetic precursors to this compound saponins.
It is a recurring observation in comparative studies that the this compound skeleton generally exhibits higher cytotoxic activity than the furostanol skeleton.[3]
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC₅₀ values for various this compound and furostanol saponins against several human cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity of this compound Saponins
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [4] |
| Progenin III | SKMel-28 (Melanoma) | 31.61 | [4] |
| Compound 7 (S. scobinicaulis) | Hela (Cervical Carcinoma) | 9.73 ± 1.64 | [3] |
| Compound 7 (S. scobinicaulis) | SMMC-7221 (Hepatocellular Carcinoma) | 21.54 ± 1.64 | [3] |
| Compound 10 (A. sisalana) | MCF-7 (Breast Cancer) | 1.2 | [5] |
| Compound 10 (A. sisalana) | NCI-H460 (Lung Cancer) | 3.8 | [5] |
| Compound 10 (A. sisalana) | SF-268 (CNS Cancer) | 1.5 | [5] |
| SPD (R. chinensis) | HL-60 (Leukemia) | 2.0 ± 0.2 | [6] |
| Gitonin (Compound 5) | U937 (Histiocytic Lymphoma) | 0.1 | [7] |
| Paris Saponin VII | LU-1 (Lung Cancer) | 0.57 | [8] |
| Paris Saponin VII | Hep-G2 (Hepatocellular Carcinoma) | 1.23 | [8] |
| Paris Saponin VII | MCF-7 (Breast Cancer) | 0.85 | [8] |
| Paris Saponin VII | KB (Oral Epidermoid Carcinoma) | 0.91 | [8] |
| Laeviuscoloside D | Splenocytes (Mouse) | 2.20 | [9] |
Table 2: Cytotoxicity of Furostanol Saponins
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (S. scobinicaulis) | Hela (Cervical Carcinoma) | 18.79 ± 1.12 | [3] |
| Compound 1 (S. scobinicaulis) | SMMC-7221 (Hepatocellular Carcinoma) | 28.57 ± 1.57 | [3] |
| Compound 1 (A. cochinchinensis) | MHCC97H (Hepatocellular Carcinoma) | 3.56 ± 0.45 µg/mL | [10] |
| Compound 1 (A. cochinchinensis) | H1299 (Lung Adenocarcinoma) | 5.26 ± 0.74 µg/mL | [10] |
| Compound 2 (A. cochinchinensis) | MHCC97H (Hepatocellular Carcinoma) | 4.18 ± 0.43 µg/mL | [10] |
| Compound 2 (A. cochinchinensis) | H1299 (Lung Adenocarcinoma) | 4.15 ± 0.59 µg/mL | [10] |
| Helleboroside A (Compound 1) | HepG2 (Hepatocellular Carcinoma) | 15.1 ± 1.72 | [11] |
| Compound 2 (T. parvispinus) | U937 (Histiocytic Lymphoma) | 0.5 | [7] |
Note: Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights.
Experimental Protocols for Cytotoxicity Assessment
Accurate evaluation of cytotoxicity relies on standardized and well-documented protocols. The following sections detail common assays used in the cited studies.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan (B1609692) crystalline product.[12] Dead cells lack this metabolic activity and therefore do not produce the purple color.[12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[13][14]
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., Hela, SMMC-7221) in a 96-well plate at a predetermined density (e.g., 3 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the saponin compounds dissolved in a suitable solvent (like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][15]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the surrounding medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12] The released LDH can be quantified by measuring its enzymatic activity, which is proportional to the extent of cell lysis.[16]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with saponins as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Reading: Incubate the mixture and then measure the absorbance at the appropriate wavelength (e.g., 490 nm) to determine LDH activity.[14]
-
Calculation: Compare the LDH activity in the supernatant of treated cells to that of untreated (negative control) and fully lysed (positive control) cells to determine the percentage of cytotoxicity.
Apoptosis Detection Assays
This compound saponins frequently induce cell death via apoptosis.[4][6][17] Several methods are used to confirm and quantify this process.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
-
Protocol: After treatment, cells are harvested, washed, and resuspended in a binding buffer containing FITC-labeled Annexin V and PI. The cell populations are then analyzed by flow cytometry.[4]
-
-
DAPI (4′,6-diamidino-2-phenylindole) Staining: This fluorescent stain binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology.
-
Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be observed under a fluorescence microscope after DAPI staining.[18]
-
Protocol: Treated cells are fixed, permeabilized, and then stained with DAPI. The nuclear morphology is then examined to identify apoptotic bodies.[18]
-
Mandatory Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of saponins.
This compound Saponin-Induced Apoptosis Signaling Pathway
Caption: Key events in the mitochondria-mediated apoptosis pathway induced by this compound saponins.
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of this compound saponins is often mediated by the induction of apoptosis, a form of programmed cell death.[4][17] Studies have elucidated that this process primarily occurs via the intrinsic, or mitochondrial, pathway.[6][17]
Key molecular events include:
-
Regulation of Bcl-2 Family Proteins: this compound saponins can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift increases the Bax/Bcl-2 ratio, favoring apoptosis.[6][17]
-
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential (Δψm).[4][17]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[17]
-
Caspase Activation: In the cytoplasm, cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7. These caspases are the ultimate effectors of apoptosis, cleaving cellular substrates such as PARP and leading to cell death.[4][6]
Furthermore, some this compound saponins have been shown to activate the JNK signaling pathway, which is involved in modulating both apoptosis and autophagy.[19]
Conclusion
The available experimental data consistently demonstrate the potent cytotoxic effects of steroidal saponins against a multitude of cancer cell lines. Within this class, this compound saponins frequently exhibit greater potency compared to their furostanol counterparts. Their mechanism of action is often linked to the induction of the intrinsic apoptotic pathway, highlighting their potential as lead compounds in the development of novel anticancer therapeutics. This guide provides researchers with a foundational comparison, supported by quantitative data and standardized protocols, to aid in the exploration of these promising natural products.
References
- 1. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of a naturally occuring this compound saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic steroidal saponins from Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and pro-death autophagy induced by a this compound saponin isolated from Rohdea chinensis (Baker) N. Tanaka (synonym Tupistra chinensis Baker) on HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic furostanol saponins and a megastigmane glucoside from tribulus parvispinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Asteroid Saponins: A Review of Their Bioactivity and Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A this compound saponin isolated from Tupistra chinensis Baker simultaneously induces apoptosis and autophagy by regulating the JNK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Spirostanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Spirostanol, a class of naturally occurring steroidal saponins, with other established anti-inflammatory agents. We present supporting experimental data from various preclinical studies, detailed experimental protocols for key in vivo assays, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's therapeutic potential.
Executive Summary
This compound compounds, with diosgenin (B1670711) being a prominent and well-studied example, have demonstrated significant anti-inflammatory properties in various in vivo models of inflammation. These effects are attributed to their ability to modulate key signaling pathways, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This master regulator of inflammation, when inhibited, leads to the downstream suppression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent reduction in inflammatory mediators. Preclinical evidence suggests that the efficacy of certain spirostanols is comparable to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Comparative Efficacy of this compound (Diosgenin) in Preclinical Models
The anti-inflammatory activity of spirostanols has been evaluated in several well-established in vivo models. The following tables summarize the dose-dependent efficacy of diosgenin in two standard models: carrageenan-induced paw edema in rats and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. These models are widely used to assess the effectiveness of potential anti-inflammatory drug candidates.
Table 1: In Vivo Efficacy of Diosgenin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) | Comparator | Comparator Dose (mg/kg) | Comparator Inhibition (%) |
| Diosgenin | 5 | Oral | Significant Inhibition | Indomethacin | 5 | Significant Inhibition |
| Diosgenin | 10 | Oral | Significant Inhibition | Indomethacin | 5 | Significant Inhibition |
| Diosgenin | 20 | Oral | Maximum Inhibition (p < 0.05-0.0001)[1] | Indomethacin | 5 | Significant Inhibition |
Table 2: In Vivo Efficacy of Diosgenin in TPA-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Route of Administration | Inhibition of Edema (%) | Comparator | Comparator Dose (mg/ear) | Comparator Inhibition (%) |
| Diosgenin | 0.062 | Topical | Dose-dependent inhibition | Indomethacin | 1 | >70 |
| Diosgenin | 0.125 | Topical | Dose-dependent inhibition | Indomethacin | 1 | >70 |
| Diosgenin | 0.25 | Topical | Dose-dependent inhibition | Indomethacin | 1 | >70 |
| Diosgenin | 0.5 | Topical | Dose-dependent inhibition | Indomethacin | 1 | >70 |
| Diosgenin | 1 | Topical | >70[2] | Indomethacin | 1 | >70[2] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of spirostanols like diosgenin are rooted in their ability to interfere with pro-inflammatory signaling cascades. A key mechanism is the inhibition of the NF-κB pathway.[3][4]
References
- 1. Diosgenin, a steroidal sapogenin, arrests arthritis through modulation of inflammatory cytokines and oxidative stress biomarkers in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Diosgenin inhibits osteoclastogenesis, invasion, and proliferation through the downregulation of Akt, I kappa B kinase activation and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Spirostanol extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of spirostanol saponins (B1172615) from plant matrices is a critical first step in the journey from discovery to therapeutic application. The choice of extraction method can significantly impact the yield, purity, and ultimately the biological activity of the obtained compounds. This guide provides an objective, data-driven comparison of conventional and modern techniques for this compound extraction, supported by detailed experimental protocols and visual workflows.
This compound saponins, a class of steroidal glycosides, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. The complex nature of these molecules and their presence within intricate plant tissues necessitate the use of optimized extraction strategies. This comparison guide delves into the nuances of Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), providing a comprehensive overview to aid in the selection of the most suitable method for your research needs.
Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods can be evaluated based on several key parameters, including extraction yield, time, and solvent consumption. The following table summarizes quantitative data from various studies, offering a comparative look at the performance of each technique.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | This compound Yield/Total Saponin Content | Reference |
| Maceration | Vernonia amygdalina | 80% Methanol | Room Temperature | 72 h | 10.15% ± 0.65% (Total Extract Yield) | [1] |
| Cissus quadrangularis | Methanol | Room Temperature | Not Specified | 12.189% (Total Extract Yield) | [2] | |
| Soxhlet Extraction | Vernonia amygdalina | 80% Methanol | Boiling point of solvent | 4.25 h | 11.25% ± 0.42% (Total Extract Yield) | [1] |
| Euphorbia acalyphoides | Methanol | Boiling point of solvent | Not Specified | 8.456% (Total Extract Yield) | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Polygonatum kingianum | 85% Ethanol | 50 | 75 min | ~2.32 mg/g (Total Steroidal Saponins) | |
| Thelephora ganbajun | Not Specified | Not Specified | Shorter than Maceration & Soxhlet | Higher extract efficiency than Maceration & Soxhlet | [3] | |
| Microwave-Assisted Extraction (MAE) | Vernonia amygdalina | 80% Methanol | Not Specified | 39 min | 19.10% ± 1.67% (Total Extract Yield) | [1] |
| Sterculia nobilis fruit waste | Ethanol | Not Specified | 37.37 min | 2.24 times higher antioxidant activity than Maceration | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sound scientific research. Below are generalized methodologies for each of the compared extraction techniques. It is important to note that optimization of these parameters (e.g., solvent concentration, temperature, time) is often necessary for specific plant materials and target compounds.
Maceration
Maceration is a simple and widely used conventional extraction method that involves soaking the plant material in a solvent for a specified period.
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered plant material (e.g., 50 g) is placed in a closed conical flask.[1]
-
The extraction solvent (e.g., 80% methanol) is added to the flask at a specified solid-to-solvent ratio.[1]
-
The flask is sealed and kept at room temperature for an extended period (e.g., 72 hours), with occasional agitation.[1]
-
Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant residue.
-
The solvent is then evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to obtain the crude extract.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent.
Protocol:
-
Preparation of Plant Material: The plant material is dried and coarsely powdered.
-
Loading the Apparatus: A known amount of the powdered plant material is placed in a thimble, which is then inserted into the main chamber of the Soxhlet extractor.
-
Extraction: The extraction solvent is placed in the distillation flask and heated. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent in the thimble reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times (e.g., for 4-6 hours) to ensure exhaustive extraction.[3]
-
Concentration: After extraction, the solvent is evaporated from the extract in the distillation flask to yield the crude extract.[1]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates cell disruption and enhances the release of intracellular compounds.
Protocol:
-
Preparation of Plant Material: The plant material is dried and powdered.
-
Extraction: A known weight of the powdered plant material is suspended in the extraction solvent in a beaker or flask.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the slurry.
-
Ultrasonic irradiation is applied at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes).
-
The temperature of the extraction mixture is often controlled during the process.
-
Filtration and Concentration: The extract is separated from the solid residue by filtration.
-
The solvent is removed from the filtrate to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to the disruption of plant cells and the subsequent release of target compounds.
Protocol:
-
Preparation of Plant Material: The plant material is dried and powdered.
-
Extraction: A known weight of the powdered plant material is mixed with the extraction solvent in a microwave-transparent vessel.
-
The vessel is placed in a microwave extractor.
-
Microwave irradiation is applied at a set power (e.g., 100-500 W) for a short duration (e.g., 1-5 minutes). The extraction can be performed in multiple cycles.
-
Cooling and Filtration: After extraction, the mixture is allowed to cool before being filtered.
-
Concentration: The solvent is evaporated from the filtrate to yield the crude extract.
Visualizing the Processes
To better understand the workflow of these extraction techniques and the potential biological implications of the extracted spirostanols, the following diagrams have been generated using the DOT language.
Caption: A comparative workflow of conventional and modern this compound extraction methods.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Spirostanol Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of spirostanols, a major class of steroidal saponins (B1172615), is essential for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of natural products and derived pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are two powerful and widely adopted analytical techniques for this purpose.
This guide provides an objective comparison of HPLC-ELSD and UHPLC-MS/MS for the quantification of spirostanol saponins. It includes a summary of their performance characteristics based on experimental data, detailed experimental protocols, and a workflow for the cross-validation of these methods.
Data Presentation: A Comparative Summary
The choice between HPLC-ELSD and UHPLC-MS/MS is contingent on the specific analytical requirements, such as the need for high sensitivity, structural confirmation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics for the analysis of this compound saponins using these two methods.
| Feature | HPLC-ELSD | UHPLC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on light scattering of the nebulized and evaporated eluent. | Separation using smaller particle size columns for higher efficiency, coupled with mass-based detection and fragmentation for structural elucidation.[1][2][3] |
| Selectivity | Moderate; depends on chromatographic separation. Co-eluting compounds can interfere. | High; provides mass-to-charge ratio and fragmentation patterns for specific identification.[4][5] |
| Sensitivity | Lower than MS, typically in the nanogram (ng) range.[6] | High; capable of detecting compounds in the picogram (pg) to femtogram (fg) range.[7][8][9] |
| Limit of Detection (LOD) | Generally higher. | Very low, often in the low ng/mL to pg/mL range.[7] |
| Limit of Quantification (LOQ) | Generally higher. | Very low, allowing for trace-level quantification.[7] |
| Linearity Range | Typically narrower dynamic range. | Wide linear dynamic range.[7][10] |
| Structural Information | Does not provide structural information.[5] | Provides molecular weight and fragmentation patterns, aiding in structural elucidation.[1][2][5] |
| Sample Throughput | Can be higher due to simpler instrumentation. | Can be high with modern autosamplers and fast gradient methods.[7] |
| Instrumentation Cost | Moderate. | High initial investment. |
| Ease of Use | Relatively straightforward operation. | More complex, requiring expertise in mass spectral data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound saponins using HPLC-ELSD and UHPLC-MS/MS.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
This method is particularly useful for the analysis of saponins that lack a UV chromophore.[5][6]
1. Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract) and dissolve it in a suitable solvent (e.g., methanol).
-
Use solid-phase extraction (SPE) for cleanup if the matrix is complex.
-
Filter the final solution through a 0.45 µm filter before injection.
2. HPLC-ELSD Conditions:
-
Instrument: HPLC system equipped with an ELSD.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizing Gas (Nitrogen) Pressure: 3.5 bar.
-
3. Data Analysis:
-
Identify the this compound saponin (B1150181) peaks by comparing their retention times with those of reference standards.
-
Quantify the compounds by constructing a calibration curve using a series of standard solutions of known concentrations.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of spirostanols in complex biological matrices.[1][7][10]
1. Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation with a solvent like acetonitrile.[7]
-
The supernatant can be further cleaned up using pass-through sample preparation plates.[7]
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. UHPLC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2][3]
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1][11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1][11]
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS/MS Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound saponin and internal standard.
3. Data Analysis:
-
Identify and quantify the analytes using the specific MRM transitions and retention times.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of HPLC-ELSD and UHPLC-MS/MS for the quantification of this compound saponins.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both HPLC-ELSD and UHPLC-MS/MS are valuable techniques for the quantification of this compound saponins. HPLC-ELSD serves as a robust and cost-effective method for routine analysis, particularly when dealing with compounds that do not have a UV chromophore. On the other hand, UHPLC-MS/MS provides superior sensitivity, selectivity, and structural information, making it the preferred method for complex matrices, trace-level quantification, and when definitive identification is required.[4][6][7]
The cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data. The choice of method will ultimately depend on the specific application, available resources, and the required data quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Structural Analysis of this compound Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of this compound saponins in Solanum torvum by high-performance liquid chromatography/evaporative light scattering detector/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an UHPLC-MS/MS method for extended serum steroid profiling in female populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spirostanol Compounds: A Comparative Review of Human Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available clinical and preclinical data for three spirostanol compounds: Diosgenin, Sarsasapogenin (B1680783), and Tigogenin. The information is intended to serve as a resource for researchers and professionals in the field of drug development, offering a summary of the current state of human-related studies and key preclinical findings. While clinical data for some compounds are emerging, a significant portion of the available information is derived from preclinical models.
I. Comparative Analysis of Clinical and Preclinical Data
The following tables summarize the quantitative data from human studies and preclinical trials involving Diosgenin and Sarsasapogenin. Due to a lack of available human or significant preclinical data for Tigogenin, it is not included in this comparative analysis.
Table 1: Human Studies on this compound Compounds
| Compound | Study Type | Population | Dosage/Administration | Key Findings | Reference |
| Diosgenin | Placebo-controlled, randomized, double-blind, crossover study | 28 healthy adults (20-81 years) | Diosgenin-rich yam extract (formulated in olive oil soft capsules) for 12 weeks | Statistically significant increase in the total Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) score. Notably improved semantic fluency. No adverse effects were reported.[1][2][3] | [1][2][3] |
| Diosgenin | Cohort study | 34 women (40-49 years) experiencing menopausal symptoms | Topical wild yam hormonal salve | After 21 days, reported relief rates of 82.3% for night sweats and 73.5% for vaginal dryness. Sustained improvement of 76.5% in sleep and mood disturbances. | N/A |
Table 2: Preclinical Pharmacokinetic Data of Sarsasapogenin in Rats
Disclaimer: The following data is from preclinical studies in rats and may not be representative of human pharmacokinetics.
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Sarsasapogenin | Intragastric | 25 | 135.3 ± 28.7 | 4.0 ± 1.2 | 2045.8 ± 367.1 | 15.1 ± 2.8 | [4] |
| Sarsasapogenin | Intragastric | 50 | 247.6 ± 51.2 | 4.5 ± 1.0 | 4123.7 ± 789.4 | 15.8 ± 3.1 | [4] |
| Sarsasapogenin | Intragastric | 100 | 451.9 ± 98.5 | 5.0 ± 0.8 | 8345.1 ± 1567.2 | 16.1 ± 3.5 | [4] |
II. Experimental Protocols
A. Clinical Study Protocol: Diosgenin for Cognitive Function
-
Study Design: A placebo-controlled, randomized, double-blind, crossover study was conducted with 28 healthy volunteers aged 20-81 years.[1][2]
-
Intervention: Participants were randomly assigned to receive either a diosgenin-rich yam extract or a placebo. The test samples were prepared with olive oil and formulated as soft capsules. The intake period was 12 weeks, followed by a 6-week washout period before crossing over to the other intervention.[1][2]
-
Assessment: Cognitive function was assessed using the Japanese version of the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS). Blood tests were conducted to monitor for any adverse effects.[1][2]
B. Preclinical Pharmacokinetic Study Protocol: Sarsasapogenin
-
Animal Model: The pharmacokinetic parameters of sarsasapogenin were evaluated in rats.[4]
-
Administration: Sarsasapogenin was administered intragastrically at doses of 25, 50, and 100 mg/kg.[4]
-
Data Collection: Plasma concentrations of sarsasapogenin were measured over a period of 72 hours to determine key pharmacokinetic parameters.[4]
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
This compound compounds have been shown to modulate various signaling pathways implicated in a range of cellular processes. The diagrams below illustrate the known interactions of Diosgenin and Sarsasapogenin with key signaling cascades.
Caption: Diosgenin's modulation of NF-κB and PI3K/Akt signaling pathways.
Caption: Sarsasapogenin's influence on NF-κB, MAPK, and PI3K/Akt pathways.
B. Experimental Workflow
The following diagram outlines a general workflow for a human clinical trial investigating the effects of a this compound compound.
Caption: Generalized workflow for a human clinical trial of a this compound compound.
References
- 1. Diosgenin-Rich Yam Extract Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind, Crossover Study of Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spirostanol Bioavailability: A Guide for Formulation Development
For researchers, scientists, and drug development professionals, understanding and optimizing the bioavailability of therapeutic compounds is a cornerstone of successful drug design. This guide provides a comparative analysis of the oral bioavailability of different formulations of spirostanols, a class of naturally occurring steroid saponins (B1172615) with diverse pharmacological activities. By examining experimental data, this document aims to inform formulation strategies to enhance the therapeutic potential of these promising compounds.
Spirostanols, such as sarsasapogenin (B1680783) and diosgenin (B1670711), and their glycoside derivatives like timosaponin AIII, have demonstrated a wide range of biological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. However, their clinical utility is often hampered by low oral bioavailability, primarily due to poor aqueous solubility and extensive first-pass metabolism. This guide explores how different formulation strategies can overcome these challenges.
Comparative Bioavailability Data
The oral bioavailability of spirostanols is intrinsically low. However, advanced formulation techniques have shown significant promise in enhancing their systemic exposure. The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, comparing different formulations of sarsasapogenin, diosgenin, and timosaponin AIII. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions such as dosing and analytical methodologies.
| Spirostanol | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Sarsasapogenin | Unformulated | 25 | 77.28 ± 21.47 | 3.17 - 4.76 | 916.61 ± 208.43 | [1] |
| Derivative (AA22) | 25 | 2114 ± 362 | 6 | 196,098 ± 69,375 | [2] | |
| Derivative (AA13) | 25 | 1266.4 ± 316.1 | - | 6928.5 ± 1990.1 | [3] | |
| Diosgenin | Coarse Suspension | 100 | 344.07 ± 34.48 | 4.17 ± 2.04 | 4965.65 ± 1036.13 | [4] |
| Nanocrystals | 100 | 691.58 ± 75.12 | 2.5 ± 0.5 | 12658.23 ± 2145.87 | [5] | |
| Amorphous Solid Dispersion | - | Significantly Higher vs. Bulk | - | Significantly Higher vs. Bulk | [4][6] | |
| Polyherbal Formulation | 15 (p.o.) | - | - | - | [7][8] | |
| Polyherbal + Piperine (B192125) | 15 (p.o.) | Significantly Increased | - | Significantly Increased | [7][8] | |
| Timosaponin AIII | Free Form | 6.8 | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | [7] |
| Liposomes | - | - | - | 1.7-fold > Free Form | [9] | |
| Antibody-modified Liposomes | - | - | - | 1.9-fold > Free Form | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available.
Formulation Strategies to Enhance Bioavailability
The data clearly indicates that formulation plays a critical role in improving the bioavailability of spirostanols. Key strategies include:
-
Nanosuspensions and Nanocrystals: By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, leading to a higher concentration gradient and enhanced absorption. As seen with diosgenin, nanocrystal formulations can lead to a more than two-fold increase in both Cmax and AUC compared to a coarse suspension[5].
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can improve its solubility and dissolution rate. Studies on diosgenin have shown that amorphous solid dispersions lead to significantly higher plasma concentrations[4][6].
-
Lipid-Based Formulations (Liposomes and Solid Lipid Nanoparticles): Encapsulating spirostanols within lipid-based carriers can protect them from degradation in the gastrointestinal tract and facilitate their absorption. Liposomal formulations of timosaponin AIII have been shown to increase its AUC by 1.7 to 1.9-fold[9].
-
Use of Bioenhancers: Co-administration with compounds that inhibit metabolic enzymes or enhance intestinal permeability can significantly boost bioavailability. The addition of piperine to a polyherbal formulation containing diosgenin resulted in a significant increase in its systemic exposure[7][8].
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a general procedure for determining the oral bioavailability of a this compound formulation in rats.
-
Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals are fasted overnight (12-18 hours) before oral administration, with continued access to water.
-
Formulation Preparation:
-
Oral (p.o.) Formulation: The test this compound formulation (e.g., nanosuspension, liposomes) is prepared at the desired concentration in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium). A control group receives the unformulated this compound suspended in the same vehicle.
-
Intravenous (i.v.) Formulation: For absolute bioavailability determination, the this compound is dissolved in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent like DMSO, followed by filtration).
-
-
Drug Administration:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the this compound are determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.
LC-MS/MS Method for this compound Quantification in Plasma
This protocol provides a general framework for the quantification of spirostanols in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis[12].
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is typical.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the this compound's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored[13][14][15].
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Signaling Pathways
Spirostanols exert their pharmacological effects by modulating various cellular signaling pathways. A key pathway implicated in the therapeutic actions of many spirostanols is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and metabolism.
Diosgenin, for example, has been shown to alleviate insulin (B600854) resistance by modulating the PI3K/Akt signaling pathway[12]. It can also induce the activation of this pathway through estrogen receptor signaling in osteoblasts[2][3]. Similarly, sarsasapogenin is known to influence PI3K/Akt signaling in the context of inflammation and neuroprotection[1]. Timosaponin AIII has been found to inhibit mTOR, a downstream effector of the PI3K/Akt pathway, in cancer cells[16][17]. Understanding how different this compound formulations affect the activation of this pathway can provide insights into their therapeutic efficacy.
Conclusion
DOT Language Scripts for Diagrams
References
- 1. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosgenin induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosgenin and 5-Methoxypsoralen Ameliorate Insulin Resistance through ER-α/PI3K/Akt-Signaling Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Antibody-modified liposomes for tumor-targeting delivery of timosaponin AIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 15. revistas.usp.br [revistas.usp.br]
- 16. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Docking of Spirostanol Compounds with Key Protein Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of various spirostanol compounds against critical protein targets implicated in cancer and metabolic diseases. Supported by experimental data from recent studies, this analysis aims to shed light on the therapeutic potential of this promising class of natural products.
This compound compounds, a class of steroidal saponins, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. Molecular docking studies are pivotal in elucidating the binding mechanisms of these compounds at a molecular level, offering a rationale for their observed biological effects and guiding further drug development efforts. This guide compares the docking of three this compound compounds—a this compound saponin (B1150181) from Solanum muricatum, Diosgenin, and Monohydroxy this compound—with their respective protein targets.
Comparative Docking Performance of this compound Compounds
The following table summarizes the quantitative data from docking studies of the selected this compound compounds with their protein targets. Binding energy is a key metric, with more negative values indicating a stronger and more favorable interaction.
| Compound | Protein Target | PDB ID | Docking Software | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| This compound Saponin (from S. muricatum) | PI3K-alpha | 8EXU | Discovery Studio | Strong binding affinity reported[1] | Not specified in abstract |
| Diosgenin | EGFR | 3POZ | Not Specified | -9.77[2] | LYS745, MET793, LEU844[2] |
| Monohydroxy this compound | HER2 | 3RCD | Not Specified | -10.10[3] | LYS753, MET801[3] |
Note: A specific binding energy value for the this compound Saponin from S. muricatum with PI3K-alpha was not available in the reviewed literature; however, the study emphasized a strong binding affinity based on computational analysis and molecular dynamics simulations.[1]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. While specific parameters can vary, a general workflow is typically followed.
General Molecular Docking Workflow
A typical molecular docking protocol involves several key stages, from the preparation of the protein and ligand to the analysis of the docking results. The following diagram illustrates this general workflow.
Detailed Methodologies
Protein Preparation: The three-dimensional crystal structures of the target proteins (PI3K-alpha, EGFR, and HER2) are typically obtained from the Protein Data Bank (PDB).[2][3][4] Standard preparation procedures involve removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges using force fields like CHARMm or AMBER.[5][6][7]
Ligand Preparation: The 3D structures of the this compound compounds are generated and optimized to obtain their lowest energy conformation. This step is crucial for accurate docking and can be performed using software like ChemDraw or Discovery Studio.[8]
Docking with Discovery Studio (CDOCKER): The CDOCKER protocol, a CHARMm-based docking method, is often used for its accuracy.[9] The binding site is defined based on the co-crystallized ligand or through cavity detection algorithms. The ligand is then allowed to flexibly dock into the rigid receptor active site. The final poses are scored based on their calculated interaction energies.[9][10][11]
Docking with AutoDock Vina: AutoDock Vina is a widely used open-source docking program.[12][13][14][15][16] It employs a grid-based approach where a grid box is defined around the active site of the protein. The ligand's conformational space is explored within this grid, and the binding affinity is calculated using an empirical scoring function. The results are ranked based on the predicted binding energy.
Signaling Pathway Visualization
The protein targets in these studies are key components of cellular signaling pathways that are often dysregulated in cancer. The diagram below illustrates the EGFR/HER2 signaling cascade, which plays a critical role in cell proliferation and survival. The binding of this compound compounds like Diosgenin and Monohydroxy this compound to EGFR and HER2 can potentially inhibit this pathway.
Conclusion
The docking studies presented in this guide highlight the potential of this compound compounds as modulators of key protein targets in cancer and metabolic diseases. Diosgenin and Monohydroxy this compound demonstrate strong binding affinities for EGFR and HER2, respectively, suggesting their potential as anticancer agents. Similarly, the this compound saponin from Solanum muricatum shows promise as a PI3K-alpha inhibitor. These in silico findings provide a strong foundation for further experimental validation and the development of novel therapeutics based on the this compound scaffold. Future research should focus on elucidating the precise binding modes and conducting in vitro and in vivo studies to confirm the therapeutic efficacy of these compounds.
References
- 1. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diosgenin and Monohydroxy this compound from Prunus amygdalus var amara Seeds as Potential Suppressors of EGFR and HER2 Tyrosine Kinases: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. 2.3. Docking studies [bio-protocol.org]
- 11. indico.ijs.si [indico.ijs.si]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Spirostanol Disposal
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential safety and logistical information for the proper disposal of spirostanols, a class of naturally occurring steroids. Adherence to these procedures is critical for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Profile
Spirostanols, like many chemical compounds used in research, can present potential health hazards. Understanding these risks is the foundational step toward safe handling and disposal. While specific hazard information will vary for each unique spirostanol compound, a representative example, (S)-Spinol, highlights common concerns.
Hazard data for (S)-Spinol, a representative this compound: [1]
| Property | Data |
| Chemical Name | (S)-1,1'-spirobiindane-7,7'-diol |
| CAS Number | 223259-63-0 |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Physical Form | Solid |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
It is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used to obtain detailed hazard information and handling instructions.[2] General laboratory safety protocols, such as wearing appropriate Personal Protective Equipment (PPE) including lab coats, safety glasses, and gloves, must be strictly followed at all times.[2][3]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol, based on guidelines for (S)-Spinol, outlines the necessary steps for the safe disposal of this compound waste, including the pure compound, contaminated materials, and empty containers. This procedure is designed to align with general laboratory hazardous waste guidelines.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound compounds and grossly contaminated solid materials (e.g., filter paper, absorbent pads) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing spirostanols should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.[4]
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with spirostanols must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held spirostanols should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5]
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the this compound, and any other components of the waste stream.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[6][7]
-
Never dispose of this compound waste down the drain or in the regular trash.[4][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
General Laboratory Safety and Waste Management Principles
Beyond the specific steps for this compound disposal, it is crucial to adhere to general laboratory safety practices to create a culture of safety and responsibility.
-
Training: All personnel handling spirostanols must be trained on the specific hazards and disposal procedures.[9]
-
Housekeeping: Maintain a clean and organized work area to prevent accidental spills and exposures.[3][10]
-
Emergency Procedures: Be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[3][10] Know the emergency contact information for your institution.[3]
-
Waste Minimization: Where possible, implement practices to reduce the generation of hazardous waste.[11]
By following these guidelines, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound compounds, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 11. nipissingu.ca [nipissingu.ca]
Comprehensive Safety and Handling Guide for Spirostanol Compounds
This guide provides essential safety and logistical information for handling Spirostanol and its derivatives in a laboratory setting. The following procedures are based on available safety data for structurally related compounds and are intended to provide a robust framework for safe handling, operational planning, and disposal.
Disclaimer: Specific safety data for all this compound derivatives may not be available. The following guidance is based on the known hazards of similar compounds, such as Spironolactone. It is imperative to treat all this compound compounds as potentially hazardous. Always conduct a risk assessment specific to the compound and quantities being used and consult your institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Hazard Assessment
Spirostanols are a class of steroidal saponins (B1172615) that may present significant health risks. Based on data for related compounds, researchers should be aware of the following potential hazards:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Irritation: May cause skin and eye irritation upon contact.
The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound compounds.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or polyurethane gloves compliant with ASTM D-6978. Double gloving is recommended. | Prevents skin contact with the compound. Vinyl gloves are not recommended.[3] |
| Body Protection | Laboratory Coat/Gown | Disposable, low-permeability gown with long sleeves and tight cuffs. Polyethylene-coated polypropylene (B1209903) is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher respirator | NIOSH/MSHA or European Standard EN 149 approved respirator. | Prevents inhalation of fine dust particles. Required when handling powders outside of a containment system. |
| Additional Protection | Sleeve and Shoe Covers | Disposable sleeve covers and shoe covers. | Provides extra protection to arms and prevents tracking of contaminants outside the work area.[4] |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound compounds in a designated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in the work area.[2]
2. Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
Avoid generating dust.[1] Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid direct contact with the chemical.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Keep containers tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1][2] Do not dispose of this compound compounds down the drain or in regular trash.
The following diagram illustrates the logical workflow for the safe handling of this compound compounds.
Caption: Workflow for the safe handling of this compound compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
